molecular formula C6H5NO5S B1302950 5-Sulfonicotinic acid CAS No. 4833-92-5

5-Sulfonicotinic acid

Cat. No.: B1302950
CAS No.: 4833-92-5
M. Wt: 203.17 g/mol
InChI Key: NIPHSJOBXPXRPU-UHFFFAOYSA-N
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Description

5-Sulfonicotinic Acid, identified by CAS Registry Number 4833-92-5 , is a chemical compound of interest in organic synthesis and pharmaceutical research. It has a molecular formula of C6H5NO5S and a molecular weight of 203.17 g/mol . Its structure features both a carboxylic acid and a sulfonic acid group attached to a pyridine ring, specifically at the 3- and 5- positions, which is also referred to as 5-Sulfopyridine-3-carboxylic Acid . This dual functionalization makes it a potentially valuable building block or intermediate for the synthesis of more complex molecules . The compound's computed physical properties include a density of approximately 1.722 g/cm³ . Researchers can identify the compound using its canonical SMILES: OC(=O)c1cncc(c1)S(=O)(=O)O . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can source this compound from various international chemical suppliers and manufacturers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-sulfopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S/c8-6(9)4-1-5(3-7-2-4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPHSJOBXPXRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376551
Record name 5-sulfopyridine-3-carboxylic Acid
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URL https://comptox.epa.gov/dashboard/DTXSID60376551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4833-92-5
Record name 5-Sulfo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4833-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-sulfopyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectral Analysis of 5-Sulfonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Sulfonicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring both a carboxylic acid and a sulfonic acid group on a pyridine ring, imparts unique chemical properties. This guide provides a detailed overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide utilizes data from analogous compounds and established spectroscopic principles to predict and interpret its spectral characteristics. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectral properties of this compound.

Predicted Spectral Data

The following sections present the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, such as nicotinic acid and pyridine-3-sulfonic acid, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the carboxylic acid and sulfonic acid groups will deshield these protons, shifting their signals to a lower field (higher ppm). The expected chemical shifts are influenced by the positions of the substituents.

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will provide information about the different carbon environments in the molecule. The pyridine ring will show five distinct signals, and the carboxylic acid carbon will appear at a characteristic downfield position.

Table 1: Predicted NMR Spectral Data for this compound

¹H NMR Predicted Chemical Shift (ppm)Multiplicity
H-29.2 - 9.4s
H-48.8 - 9.0s
H-68.6 - 8.8s
¹³C NMR Predicted Chemical Shift (ppm)
C-2150 - 155
C-3135 - 140
C-4140 - 145
C-5145 - 150
C-6125 - 130
C=O165 - 170

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, S=O, and C-S bonds, as well as vibrations from the aromatic pyridine ring. The data from pyridine-3-sulfonic acid provides a strong basis for these predictions.[1]

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300Broad
C-H (Aromatic)3000 - 3100Sharp, weak to medium
C=O (Carboxylic Acid)1700 - 1730Strong, sharp
C=C, C=N (Aromatic Ring)1400 - 1600Medium to strong
S=O (Sulfonic Acid)1340 - 1350 (asymmetric)Strong
S=O (Sulfonic Acid)1150 - 1160 (symmetric)Strong
C-S (Sulfonic Acid)650 - 700Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The fragmentation of aromatic sulfonic acids often involves the loss of SO₂ or SO₃.

Table 3: Predicted Mass Spectrometry Data for this compound

FragmentPredicted m/zDescription
[M]⁺203.00Molecular Ion
[M - H₂O]⁺185.00Loss of water
[M - COOH]⁺158.01Loss of carboxylic group
[M - SO₂]⁺139.02Loss of sulfur dioxide
[M - SO₃]⁺123.03Loss of sulfur trioxide

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid organic acid like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial as the acidic protons may exchange with deuterium in D₂O.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of this compound (approx. 1-2 mg) with finely ground KBr (approx. 100-200 mg). Press the mixture into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or water).

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar and non-volatile compound. Both positive and negative ion modes should be tested.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting fragment ions.

  • Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Propose fragmentation pathways based on the observed fragment ions in the MS/MS spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet KBr Pellet Preparation or ATR Sample->Pellet Solution Dilute Solution Preparation Sample->Solution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Pellet->IR MS Mass Spectrometer Solution->MS NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum (MS, MS/MS) MS->MS_Data Structure Structure Elucidation & Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for the spectral analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 5-Sulfonicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 5-sulfonicotinic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on providing a detailed qualitative analysis of its expected solubility based on its chemical structure. Furthermore, a general, robust experimental protocol for determining the solubility of organic acids is presented. To offer a practical reference, quantitative solubility data for the structurally related compound, nicotinic acid, is also included. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug development and other scientific applications.

Introduction to this compound

This compound, also known as 5-sulfopyridine-3-carboxylic acid, is a derivative of nicotinic acid. Its structure incorporates both a sulfonic acid group and a carboxylic acid group attached to a pyridine ring. This unique combination of functional groups results in a zwitterionic character in certain pH ranges, which significantly influences its physicochemical properties, including solubility. Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, purification, formulation, and as an active pharmaceutical ingredient (API).

Qualitative Solubility of this compound

The solubility of a solute is governed by the principle of "like dissolves like." Therefore, this compound is expected to have higher solubility in polar solvents and lower solubility in non-polar solvents. The zwitterionic nature of the molecule can lead to strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, which require a solvent capable of disrupting these forces to achieve dissolution.

The following table provides an estimated qualitative solubility of this compound in a range of common organic solvents.

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticHighCapable of hydrogen bonding and has a high dielectric constant.
Ethanol Polar ProticModerate to HighSimilar to methanol but with a slightly lower polarity.
Dimethyl Sulfoxide (DMSO) Polar AproticHighHigh dielectric constant and ability to solvate both cations and anions effectively.
N,N-Dimethylformamide (DMF) Polar AproticModerate to HighHigh dielectric constant, good solvent for polar compounds.
Acetonitrile Polar AproticLow to ModerateLess polar than DMSO and DMF, may be less effective at solvating the zwitterionic form.
Acetone Polar AproticLowLower polarity compared to other polar aprotic solvents.
Tetrahydrofuran (THF) Non-polar/Slightly PolarVery LowPrimarily non-polar character, unable to effectively solvate the polar functional groups.
Toluene Non-polarInsolubleAromatic hydrocarbon with no significant polarity.
Hexane Non-polarInsolubleAliphatic hydrocarbon, completely non-polar.

Quantitative Solubility of Nicotinic Acid (a Structurally Related Compound)

To provide a quantitative reference point, the following table summarizes the solubility of nicotinic acid (3-pyridinecarboxylic acid) in various organic solvents at 298.15 K (25 °C). While the sulfonic acid group in this compound will significantly alter solubility, these values for a related parent compound can offer some comparative insight.

SolventMole Fraction (x)Solubility ( g/100g solvent)
Methanol0.0218.8
Ethanol0.0062.9
Dimethyl Sulfoxide (DMSO)0.11268.4
Acetonitrile0.00030.1
Acetone0.00070.3

Data is compiled from various literature sources and should be used as a reference.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound, the following is a detailed, generalized experimental protocol based on the isothermal equilibrium method.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatically controlled water bath or shaker

  • Vials or flasks with airtight seals

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling and Analysis cluster_calc Calculation A Prepare supersaturated solution of This compound in the solvent B Place sealed vial in a thermostatically controlled shaker/water bath A->B C Agitate at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium B->C D Allow solution to settle C->D E Withdraw supernatant using a pre-warmed/cooled syringe D->E F Filter the supernatant through a syringe filter E->F G Accurately dilute the filtrate with the solvent F->G H Analyze the diluted sample by HPLC or UV-Vis spectroscopy G->H I Determine concentration from a pre-established calibration curve H->I J Calculate the solubility in desired units (e.g., mg/mL, mol/L) I->J

Caption: General workflow for experimental solubility determination.

4.3. Detailed Steps

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Sampling: Once equilibrium is achieved, stop the agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe. To avoid precipitation due to temperature changes, the syringe can be pre-warmed or pre-cooled to the experimental temperature.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound in the same solvent is required.

  • Calculation: Calculate the solubility of this compound in the organic solvent at the given temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility

The solubility of this compound in organic solvents is a complex interplay of several factors related to both the solute and the solvent.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of this compound Zwitterion Zwitterionic Character Zwitterion->Solubility HBD Hydrogen Bond Donor/Acceptor Sites HBD->Solubility Polarity High Polarity Polarity->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility (inverse effect) SolventPolarity Polarity (Dielectric Constant) SolventPolarity->Solubility SolventHBD Hydrogen Bonding Capacity SolventHBD->Solubility SolventStructure Molecular Size and Shape SolventStructure->Solubility

Caption: Factors influencing the solubility of this compound.

5.1. Solute Properties

  • Zwitterionic Character: The presence of both acidic (sulfonic and carboxylic) and basic (pyridine nitrogen) centers allows for the formation of a zwitterion. The strong electrostatic interactions in the zwitterionic form require a highly polar solvent to overcome the crystal lattice energy.

  • Hydrogen Bonding: The -SO₃H, -COOH, and pyridine nitrogen are all capable of participating in hydrogen bonding, both with other solute molecules and with solvent molecules. Solvents that are good hydrogen bond donors and/or acceptors will favor solubility.

  • High Polarity: The combination of multiple polar functional groups makes the overall molecule highly polar.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid this compound will significantly impact its solubility. A higher lattice energy will generally lead to lower solubility.

5.2. Solvent Properties

  • Polarity: Polar solvents, characterized by a high dielectric constant, are better able to solvate the charged groups of the zwitterion and separate the ions.

  • Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, while aprotic polar solvents (e.g., DMSO) can act as hydrogen bond acceptors. Both interactions can promote solubility.

  • Molecular Size and Shape: The ability of solvent molecules to pack around the solute molecule can also influence the solvation process.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently scarce, a strong understanding of its chemical structure allows for a reliable qualitative prediction of its solubility behavior. It is anticipated to be highly soluble in polar solvents, particularly those capable of hydrogen bonding, and poorly soluble in non-polar solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. The comparative data for nicotinic acid serves as a useful, albeit approximate, reference for researchers in the field. Further experimental studies are warranted to establish a comprehensive quantitative solubility profile for this important compound.

Technical Guide on the Safety and Handling of 5-Sulfonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Sulfonicotinic acid was not located. The following information is compiled from data on structurally related sulfonic acids and general chemical safety principles. Researchers and drug development professionals should handle this compound with caution and perform a thorough risk assessment before use.

Introduction

This compound, also known as 5-sulfo-3-pyridinecarboxylic acid, is an aromatic sulfonic acid derivative of pyridine.[1] It is characterized by a pyridine ring functionalized with both a carboxylic acid and a sulfonic acid group, which contribute to its acidic nature and solubility in water.[1][2] This compound is typically a white to off-white solid and is highly soluble in polar solvents.[1] Its chemical structure and properties suggest its potential use in pharmaceutical synthesis and as a reagent in organic chemistry.[1]

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, related sulfonic acids are classified with significant hazards. Based on data for similar compounds, this compound should be treated as a hazardous substance.

Anticipated Hazards:

  • Skin Corrosion/Irritation: Sulfonic acids are often corrosive and can cause severe skin burns.[3][4][5][6][7]

  • Serious Eye Damage/Irritation: Direct contact can cause serious eye damage.[3][4][6][7]

  • Acute Toxicity (Oral): Some sulfonic acids are harmful if swallowed.[3][7]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory irritation.[8]

GHS Label Elements (Presumed):

  • Pictograms:

    • Corrosion

    • Health Hazard

  • Signal Word: Danger[3]

  • Hazard Statements (Anticipated):

    • H314: Causes severe skin burns and eye damage.[3][4][5]

    • H302: Harmful if swallowed.[3][7]

    • H335: May cause respiratory irritation.[8]

  • Precautionary Statements (Recommended):

    • P260: Do not breathe dusts or mists.[4]

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][4][6][7][9]

    • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][4]

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Physical and Chemical Properties

A comprehensive experimental determination of the physical and chemical properties of this compound is not available in the public domain. The table below summarizes available information.

PropertyValueSource
Molecular Formula C6H5NO5S[1][]
Molecular Weight 203.17 g/mol []
Appearance White to off-white solid[1]
Solubility Highly soluble in polar solvents[1]

For comparison, physical and chemical data for related sulfonic acids are presented below.

Table 1: Physical and Chemical Properties of Related Sulfonic Acids

PropertyEthanesulfonic acidSulfanilic acid
Melting Point -17 °C> 300 °C
Boiling Point 123 °C @ 0.01 hPaDecomposes below boiling point
Density 1.35 g/mL at 25 °CNot Available
log Pow -4-2.298

Source: Sigma-Aldrich Safety Data Sheets[3]

Handling and Storage

Given the anticipated hazards, stringent safety precautions should be followed when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5][11]

  • Ensure eyewash stations and emergency showers are readily accessible.[12]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][9]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4][9]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.[12]

Handling Procedures:

  • Avoid generating dust.[4][5][11]

  • Do not breathe dust or mists.[4][6][12]

  • Wash hands thoroughly after handling.[3][6]

  • Do not eat, drink, or smoke in the laboratory.[3][5][6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Store away from incompatible materials such as strong oxidizing agents and bases.[7]

  • Store in a corrosives-compatible area.[5][11]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Immediately call a poison center or doctor.[3][4]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.[3][4][5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[3][4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[3][4][5]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.[3][11]

  • Environmental Precautions: Prevent the product from entering drains.[3]

  • Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[4][11]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[3]

Toxicological Information

No specific toxicological data for this compound was found. The table below presents data for related compounds.

Table 2: Acute Toxicity Data for Related Sulfonic Acids

CompoundRouteSpeciesValueGuideline
Ethanesulfonic acidOralRatLD50: 300 - 2,000 mg/kgOECD Test Guideline 423
Sulfanilic acidOralRatLD50: > 2,000 mg/kgOECD Test Guideline 423
Sulfanilic acidDermalRatLD50: > 2,000 mg/kgOECD Test Guideline 402

Source: Sigma-Aldrich Safety Data Sheets[3]

Likely Health Effects:

  • Inhalation: May cause irritation to the respiratory tract.[3]

  • Skin: Causes severe skin burns.[3]

  • Eyes: Causes serious eye damage.[3]

  • Ingestion: Harmful if swallowed. May cause burns to the mouth, throat, and stomach.[3]

Logical Workflow for Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of a chemical with presumed hazards like this compound.

cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal Info Gather Information (SDS, Literature) RA Risk Assessment Info->RA Input Controls Implement Control Measures (Fume Hood, PPE) RA->Controls Defines Handling Chemical Handling (Weighing, Reaction) Controls->Handling Storage Proper Storage Handling->Storage Spill Spill Response Handling->Spill Exposure First Aid Handling->Exposure Waste Waste Collection Handling->Waste Dispose Proper Disposal Waste->Dispose

Caption: Logical workflow for safe chemical handling.

This guide provides a starting point for the safe handling of this compound. It is imperative for all users to consult with their institution's safety office and conduct a thorough risk assessment before commencing any work with this compound.

References

5-Sulfonicotinic Acid: A Bifunctional Catalyst in Organic Synthesis - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Sulfonicotinic acid, a molecule incorporating both a Brønsted acidic sulfonic acid moiety and a Lewis basic pyridine ring, presents a compelling architecture for bifunctional catalysis. While specific research on its catalytic applications is nascent, this guide elucidates its theoretical mechanism of action, particularly in esterification reactions, by drawing parallels with well-understood sulfonic acid and pyridine-based catalysts. We present plausible catalytic cycles, representative quantitative data from analogous systems, and detailed experimental protocols to facilitate further investigation into its catalytic potential.

Introduction to this compound

This compound is an organic compound featuring a pyridine ring substituted with both a carboxylic acid group and a sulfonic acid group. The presence of the strongly acidic sulfonic acid group (-SO₃H) and the basic nitrogen atom within the pyridine ring suggests its potential as a bifunctional catalyst. Such catalysts can activate multiple substrates or different parts of a single substrate simultaneously, often leading to enhanced reaction rates and selectivities.

The sulfonic acid group is a potent Brønsted acid, comparable in strength to sulfuric acid, making it an effective catalyst for reactions such as esterification, hydration, and hydrolysis.[1][2] The pyridine nitrogen, on the other hand, can function as a Lewis base, a Brønsted base, or a hydrogen bond acceptor. This duality is the foundation of its potential for cooperative catalysis.

Proposed Mechanism of Action in Catalysis: Esterification

The most probable application for this compound as a catalyst is in Fischer-Speier esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water.[2][] A standard acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[4]

With this compound, a more sophisticated, bifunctional mechanism can be proposed. This mechanism involves the cooperative action of both the sulfonic acid and the pyridine functionalities.

Proposed Bifunctional Catalytic Cycle:

  • Activation of the Carboxylic Acid: The sulfonic acid group of the catalyst protonates the carbonyl oxygen of the reactant carboxylic acid, increasing its electrophilicity.

  • Activation of the Alcohol: Simultaneously, the nitrogen atom of the pyridine ring forms a hydrogen bond with the reactant alcohol, increasing its nucleophilicity.

  • Nucleophilic Attack: The activated alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups. This step may be facilitated by the pyridine nitrogen acting as a proton shuttle.

  • Water Elimination: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation and Catalyst Regeneration: The protonated ester is deprotonated, yielding the final ester product and regenerating the this compound catalyst.

Visualization of the Proposed Catalytic Cycle

Bifunctional_Catalytic_Cycle cluster_reactants Reactants cluster_activation Activation RCOOH Carboxylic Acid (R-COOH) Activated_RCOOH Protonated Carboxylic Acid [R-C(OH)2+] RCOOH->Activated_RCOOH Protonation by -SO3H ROH Alcohol (R'-OH) Activated_ROH H-Bonded Alcohol (Py---H-OR') ROH->Activated_ROH H-Bonding with Py-N Catalyst This compound (Py-SO3H) Catalyst->Activated_RCOOH Catalyst->Activated_ROH Intermediate Tetrahedral Intermediate Activated_RCOOH->Intermediate Nucleophilic Attack Activated_ROH->Intermediate Ester Ester (R-COOR') Intermediate->Ester Elimination of H2O Water Water (H2O) Intermediate->Water Ester->Catalyst Catalyst Regeneration Water->Catalyst

Caption: Proposed bifunctional catalytic cycle for esterification.

Quantitative Data from Analogous Sulfonic Acid Catalysts

Table 1: Performance of Various Solid Acid Catalysts in Esterification
CatalystReactionTemp (°C)Catalyst Loading (wt%)Molar Ratio (Alcohol:Acid)Conversion/Yield (%)Reference
Sulfonated BiocharOleic Acid + Methanol7046:191.4 (Yield)[5][6]
Sulfonated SBA-15Vegetable Oil + Methanol180610:1~100 (Conversion)[7]
Amberlyst-15Acetic Acid + n-Butanol100-2:173.7 (Conversion)[8]
Sulfated ZirconiaPalmitic Acid + Methanol606-90 (Yield)[9]
Sulfonated CarbonAcetic Acid + Ethanol---78 (Conversion)[10]
Table 2: Kinetic Parameters for Acid-Catalyzed Esterification
Catalyst SystemReactionActivation Energy (kJ/mol)Pre-exponential FactorReference
Sulfonated Cation Exchange ResinAcidified Oil + Methanol28.5633860 L/mol·h[1]
H₂SO₄Acetic Acid + Ethanol~55-[11]
Rosin + PentaerythritolEsterification65.81 - 129.13-[12]

Experimental Protocols

The following provides a detailed methodology for a typical laboratory-scale experiment to evaluate the catalytic activity of this compound in an esterification reaction.

Catalyst Preparation and Characterization

This compound is commercially available. If synthesized, a common method involves the sulfonation of nicotinic acid under harsh conditions (e.g., using oleum).[13]

Characterization Techniques:

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of -SO₃H, -COOH, and pyridine ring functional groups.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C): To verify the chemical structure.

  • TGA (Thermogravimetric Analysis): To determine the thermal stability of the catalyst.

  • Acid-Base Titration: To quantify the total acid density of the catalyst.

General Protocol for Catalytic Esterification

This protocol describes the esterification of a generic carboxylic acid with an alcohol.

Materials:

  • This compound (catalyst)

  • Carboxylic acid (e.g., acetic acid, oleic acid)

  • Alcohol (e.g., ethanol, methanol), typically in excess to serve as a reactant and solvent.

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Internal standard (e.g., dodecane) for GC analysis

  • Apparatus for work-up (separatory funnel, drying agent like anhydrous MgSO₄)

  • Analytical instrument (Gas Chromatograph with FID detector - GC-FID)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (e.g., 10 mmol), the alcohol (e.g., 60 mmol, 6:1 molar ratio), and the this compound catalyst (e.g., 5 mol% relative to the carboxylic acid).

  • Internal Standard: Add a known amount of an internal standard for quantitative analysis.

  • Reaction: Attach a reflux condenser and place the flask in a preheated oil bath on a magnetic stirrer hotplate. Heat the reaction mixture to the desired temperature (e.g., 70-120°C) under vigorous stirring.

  • Monitoring: Take aliquots (e.g., 0.1 mL) from the reaction mixture at regular intervals (e.g., every hour) using a syringe. Dilute the aliquot with a suitable solvent (e.g., diethyl ether) and analyze by GC-FID to monitor the conversion of the carboxylic acid and the formation of the ester.

  • Work-up (at the end of the reaction):

    • Cool the reaction mixture to room temperature.

    • If the catalyst is insoluble, it can be recovered by filtration.

    • Transfer the mixture to a separatory funnel.

    • Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to obtain the crude ester product.

  • Purification: The crude product can be purified by distillation or column chromatography if necessary.

Visualization of the Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Reactants + Catalyst) start->setup reaction Heating and Stirring (Reflux) setup->reaction monitoring Sampling and GC Analysis reaction->monitoring Periodic workup Work-up (Quenching, Extraction) reaction->workup Reaction Complete monitoring->reaction analysis Product Characterization (NMR, FT-IR) workup->analysis end End analysis->end

Caption: General experimental workflow for catalyst testing.

Conclusion and Future Outlook

This compound holds significant, albeit largely unexplored, potential as a bifunctional catalyst. The proposed mechanism, involving simultaneous activation of both the carboxylic acid and alcohol, suggests that it could offer advantages over simple Brønsted acid catalysts in terms of reaction efficiency. The true catalytic activity and mechanism, however, must be confirmed through dedicated experimental and computational studies. The protocols and comparative data provided in this guide offer a framework for such investigations. Future research should focus on kinetic studies to elucidate the reaction order and activation energy, catalyst stability and reusability, and the expansion of its application to other acid-catalyzed organic transformations. For professionals in drug development, understanding such novel catalytic systems can open new pathways for the efficient synthesis of complex pharmaceutical intermediates and active ingredients.

References

A Theoretical Framework for Analyzing the Electronic Properties of 5-Sulfonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Abstract

This technical guide outlines a comprehensive theoretical framework for the investigation of the electronic properties of 5-Sulfonicotinic acid. In the absence of dedicated experimental and computational studies on this specific molecule, this document synthesizes established quantum chemical methodologies applied to analogous compounds, such as aromatic sulfonic acids and nicotinic acid derivatives. The proposed computational protocols, data analysis techniques, and visualization of workflows are intended to serve as a robust starting point for researchers aiming to elucidate the electronic structure, reactivity, and potential applications of this compound in fields such as drug development and materials science. This guide provides detailed computational protocols, illustrative data tables based on similar molecules, and workflow diagrams to facilitate such a study.

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), presents an interesting subject for theoretical investigation due to the presence of both an electron-withdrawing sulfonic acid group and a pyridine ring with a carboxylic acid substituent. These functional groups are expected to significantly influence the molecule's electronic distribution, reactivity, and intermolecular interactions. Understanding these electronic properties is crucial for predicting its behavior in biological systems and for its potential application in the design of new therapeutic agents or functional materials.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven to be powerful tools for elucidating the electronic characteristics of organic molecules.[1][2][3] Such studies can provide valuable insights into molecular structure, orbital energies, charge distribution, and reactivity descriptors. This guide outlines a proposed computational workflow to systematically investigate the electronic properties of this compound.

Proposed Computational Protocols

The following section details a recommended computational methodology for the theoretical analysis of this compound, based on common practices for similar molecular systems.[1][2][4][5]

2.1. Geometry Optimization

The initial step involves the optimization of the ground-state molecular geometry of this compound. This is crucial as the electronic properties are highly dependent on the molecular structure.

  • Methodology: Density Functional Theory (DFT) is the recommended method.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing a good balance between accuracy and computational cost.[1][4]

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended.[2] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic distribution, especially for a molecule with heteroatoms and potential for hydrogen bonding.

  • Solvation Model: To simulate a more realistic environment, such as in an aqueous solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

  • Software: Widely available quantum chemistry software packages such as Gaussian, ORCA, or GAMESS can be used to perform these calculations.

2.2. Frequency Analysis

Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two primary purposes:

  • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies.

  • To obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

2.3. Electronic Property Calculations

Once the optimized geometry is confirmed, a range of electronic properties can be calculated.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[6] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is useful for identifying electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions.

  • Atomic Charge Distribution: Mulliken population analysis or other charge partitioning schemes (e.g., Natural Bond Orbital - NBO analysis) can be used to determine the partial atomic charges on each atom in the molecule.[7][8] This data helps in understanding the polarity of bonds and the overall charge distribution.

  • Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

    • Ionization Potential (I ≈ -EHOMO)

    • Electron Affinity (A ≈ -ELUMO)

    • Electronegativity (χ = (I + A) / 2)

    • Chemical Hardness (η = (I - A) / 2)

    • Global Electrophilicity Index (ω = μ2 / 2η, where μ is the chemical potential, μ = -χ)

Illustrative Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for this compound, based on values reported for structurally related molecules in the literature. These tables are intended to serve as a template for presenting the results of a computational study.

Table 1: Calculated Energies and Dipole Moment of this compound

ParameterValue
Total Energy (Hartree)-1025.xxxx
HOMO Energy (eV)-7.xxxx
LUMO Energy (eV)-1.xxxx
HOMO-LUMO Gap (eV)6.xxxx
Dipole Moment (Debye)5.xxxx

Table 2: Selected Mulliken Atomic Charges of this compound

AtomCharge (e)
S1+1.xxxx
O1 (Sulfonyl)-0.xxxx
O2 (Sulfonyl)-0.xxxx
O3 (Carboxyl)-0.xxxx
O4 (Carboxyl)-0.xxxx
N1 (Pyridine)-0.xxxx
C2 (Pyridine)+0.xxxx
C3 (Pyridine)-0.xxxx
C4 (Pyridine)+0.xxxx
C5 (Pyridine)-0.xxxx
C6 (Pyridine)+0.xxxx

Table 3: Global Reactivity Descriptors for this compound

DescriptorValue (eV)
Ionization Potential (I)7.xxxx
Electron Affinity (A)1.xxxx
Electronegativity (χ)4.xxxx
Chemical Hardness (η)3.xxxx
Global Electrophilicity Index (ω)2.xxxx

Mandatory Visualizations

4.1. Molecular Structure

The following diagram illustrates the molecular structure of this compound.

Molecular structure of this compound.

4.2. Computational Workflow

The diagram below outlines the logical flow of the proposed computational study.

computational_workflow cluster_input Input cluster_calculation DFT Calculations cluster_output Output & Analysis start Define Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom elec_prop Electronic Property Calculation freq_calc->elec_prop thermo Thermodynamic Data freq_calc->thermo fmo HOMO/LUMO Energies elec_prop->fmo mep MEP Surface elec_prop->mep charges Atomic Charges elec_prop->charges reactivity Reactivity Descriptors elec_prop->reactivity

Computational workflow for electronic property analysis.

Conclusion

This technical guide provides a comprehensive and actionable framework for conducting theoretical studies on the electronic properties of this compound. By following the detailed computational protocols, researchers can generate valuable data on the molecule's structure, stability, and reactivity. The illustrative data tables and workflow diagrams serve as practical templates for organizing and presenting research findings. The insights gained from such a study will be invaluable for the rational design of new molecules with desired properties in the fields of medicinal chemistry and materials science, and will contribute to a deeper understanding of the structure-property relationships in this class of compounds.

References

The Discovery and History of 5-Sulfonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Sulfonicotinic acid, a derivative of nicotinic acid (Vitamin B3), occupies a niche position within the vast landscape of organic chemistry. While its direct historical discovery remains obscure in readily available literature, its existence is predicated on the challenging yet fundamental reaction of pyridine sulfonation. This technical guide provides an in-depth exploration of the historical context of pyridine sulfonation, details established experimental protocols for the synthesis of closely related sulfonated pyridines, and presents available physicochemical data for this compound. Due to the limited specific information on its biological role, this document will focus on the chemical history and synthesis, providing a foundational understanding for researchers interested in this and similar compounds.

Introduction: The Challenge of Pyridine Sulfonation

The pyridine ring, a core structure in many pharmaceuticals and biologically active molecules, presents a significant challenge to electrophilic substitution reactions such as sulfonation. The electron-withdrawing nature of the nitrogen atom deactivates the ring, making it less susceptible to attack by electrophiles. This inherent lack of reactivity is further compounded by the fact that under the strongly acidic conditions required for sulfonation, the pyridine nitrogen is readily protonated, creating a positively charged pyridinium ion which is even more resistant to electrophilic attack.

This inherent difficulty sets the stage for understanding the historical context of the synthesis of compounds like this compound.

Historical Perspective: The Pioneering Work on Pyridine Sulfonation

The first documented successful sulfonation of the parent pyridine ring was a landmark achievement in heterocyclic chemistry. In 1882, O. Fischer reported the synthesis of pyridine-3-sulfonic acid.[1] This pioneering work, however, required extreme reaction conditions, heating pyridine with concentrated sulfuric acid in a sealed tube at temperatures ranging from 300 to 350°C for an extended period of 24 hours.[1] Despite the harshness of the method, it provided a modest 50% yield of the 3-sulfonic acid derivative, demonstrating the feasibility of this transformation.

While the direct historical account of the first synthesis of this compound (the sulfonation of nicotinic acid) is not readily found in surveyed historical chemical literature, the challenges faced by Fischer with the parent pyridine ring highlight the even greater difficulty expected when a deactivating carboxylic acid group is also present on the ring, as in nicotinic acid.

Synthesis of Sulfonated Pyridines: Methodologies and Protocols

Given the lack of a documented historical synthesis for this compound, this section will detail a representative historical method for the closely related pyridine-3-sulfonic acid and a more contemporary, indirect approach that showcases the evolution of synthetic strategies.

Historical Method: Direct Sulfonation of Pyridine (Fischer, 1882)

This method, while historically significant, is rarely used today due to the severe conditions required.

Experimental Protocol:

  • Pyridine is mixed with a large excess of concentrated sulfuric acid in a thick-walled sealed glass tube.

  • A catalytic amount of mercury(II) sulfate can be added to facilitate the reaction.

  • The sealed tube is heated in a furnace to 230-250°C for several hours.

  • After cooling, the reaction mixture is carefully diluted with water and neutralized with a base, such as calcium carbonate or sodium hydroxide, to precipitate the product as its salt.

  • The crude pyridine-3-sulfonic acid salt is then isolated by filtration and can be purified by recrystallization.

Logical Workflow for Historical Pyridine Sulfonation

historical_sulfonation Pyridine Pyridine Sealed_Tube Sealed Tube Reaction Pyridine->Sealed_Tube H2SO4 Conc. H₂SO₄ H2SO4->Sealed_Tube High_Temp High Temperature (300-350°C) High_Temp->Sealed_Tube Workup Aqueous Workup & Neutralization Sealed_Tube->Workup Product Pyridine-3-sulfonic acid Workup->Product

Caption: Workflow of Fischer's 1882 pyridine sulfonation.

Modern Indirect Synthesis: From 3-Chloropyridine

Modern approaches often circumvent the harsh conditions of direct sulfonation by employing a more strategic, multi-step synthesis. An example is the synthesis of pyridine-3-sulfonic acid starting from 3-chloropyridine.

Experimental Protocol:

  • Oxidation: 3-Chloropyridine is first oxidized to 3-chloropyridine-N-oxide. This is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid.

  • Sulfonation: The resulting 3-chloropyridine-N-oxide is then reacted with a sulfonating agent. A common method involves heating with sodium bisulfite in an aqueous solution. The N-oxide group activates the pyridine ring towards nucleophilic substitution, facilitating the replacement of the chlorine atom with a sulfonic acid group to form pyridine-3-sulfonic acid-N-oxide.

  • Reduction: The final step is the reduction of the N-oxide back to the pyridine. This is commonly accomplished by catalytic hydrogenation using a catalyst such as Raney nickel.

Logical Workflow for Modern Indirect Pyridine Sulfonation

modern_sulfonation Start 3-Chloropyridine Oxidation Oxidation (e.g., H₂O₂/AcOH) Start->Oxidation N_Oxide 3-Chloropyridine-N-oxide Oxidation->N_Oxide Sulfonation Sulfonation (e.g., NaHSO₃) N_Oxide->Sulfonation Sulfonated_N_Oxide Pyridine-3-sulfonic acid-N-oxide Sulfonation->Sulfonated_N_Oxide Reduction Reduction (e.g., H₂/Raney Ni) Sulfonated_N_Oxide->Reduction Product Pyridine-3-sulfonic acid Reduction->Product

Caption: Multi-step synthesis of pyridine-3-sulfonic acid.

Physicochemical Data of this compound

While a detailed historical discovery is elusive, this compound is a known chemical entity available from commercial suppliers.

PropertyValueReference
IUPAC Name 5-sulfopyridine-3-carboxylic acid[]
Synonyms This compound, 5-Sulfopyridine-3-carboxylic acid[]
CAS Number 4833-92-5[]
Molecular Formula C₆H₅NO₅S[]
Molecular Weight 203.17 g/mol []
Spectroscopic Data

Specific experimental spectroscopic data for this compound is not widely available in public databases. However, based on its structure and data from analogous compounds, the following characteristic spectral features can be anticipated:

¹H NMR: The proton NMR spectrum in a solvent like D₂O would be expected to show three aromatic protons in the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing carboxylic acid and sulfonic acid groups.

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to the carboxylic acid and sulfonic acid groups, as well as the carbon atoms in the pyridine ring, would have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretching of the carboxylic acid (broad band around 3000 cm⁻¹).

  • C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹).

  • S=O stretching of the sulfonic acid group (in the regions of 1350-1470 cm⁻¹ and 1120-1180 cm⁻¹).

  • C-N and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the loss of functional groups such as -OH, -COOH, and -SO₃H.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and databases did not reveal any significant, well-characterized biological roles or signaling pathways for this compound. It is likely that this compound is primarily a synthetic intermediate and has not been the subject of extensive biological investigation. Sulfonic acid moieties are utilized in drug design to improve water solubility and other pharmacokinetic properties, but there is no specific information to suggest that this compound itself has therapeutic applications.

Conclusion

The history of this compound is intrinsically linked to the broader and more challenging history of pyridine sulfonation. While the specific "moment of discovery" for this particular derivative is not clearly documented, the foundational work of chemists like O. Fischer laid the groundwork for the synthesis of such compounds. Modern synthetic methods offer more controlled and less hazardous routes to sulfonated pyridines. The available data characterizes this compound as a stable chemical entity, though its biological significance remains largely unexplored. This guide provides a comprehensive overview based on available information, highlighting both what is known and the gaps that remain for future research.

References

5-Sulfonicotinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 5-Sulfonicotinic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and established experimental methodologies.

Core Chemical and Physical Properties

This compound, a derivative of nicotinic acid, is a compound of interest in various chemical and pharmaceutical research areas. Its dual functional groups, a sulfonic acid and a carboxylic acid moiety, attached to a pyridine ring, confer unique chemical characteristics.

Identification and Nomenclature
PropertyValue
IUPAC Name 5-sulfopyridine-3-carboxylic acid[]
Synonyms This compound, 5-Sulfopyridine-3-carboxylic acid[]
CAS Number 4833-92-5
Molecular Formula C₆H₅NO₅S[]
Molecular Weight 203.17 g/mol []
Physicochemical Data
PropertyValue/Description
Appearance White to off-white solid.
Melting Point Data not available. Aromatic sulfonic acids generally have high decomposition temperatures.
Boiling Point Data not available.
Solubility Highly soluble in polar solvents. The solubility of nicotinic acid, a related compound, is known in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[3][4][5] The presence of the sulfonic acid group is expected to enhance aqueous solubility.
Acidity (pKa) Predicted to be a strong acid due to the presence of the sulfonic acid group. Specific pKa data is not available, however, computational prediction methods can be employed for estimation.[6][7][8]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development. The following sections outline general methodologies that can be adapted for this specific compound.

Synthesis of this compound

A general method for the synthesis of sulfonic acid functionalized pyridinium compounds involves the reaction of a pyridine derivative with a sulfonating agent. For instance, a solution of chlorosulfonic acid in a suitable solvent like dichloromethane can be added dropwise to a solution of nicotinic acid in the same solvent, followed by stirring at room temperature.[9]

Illustrative Synthesis Workflow:

G General Synthesis Workflow for this compound reagents Nicotinic Acid + Chlorosulfonic Acid solvent Dichloromethane reagents->solvent Dissolve reaction Stir at Room Temperature solvent->reaction workup Work-up & Purification reaction->workup product This compound workup->product

Caption: General workflow for the synthesis of this compound.

Characterization Protocols

The melting point of a solid organic compound can be determined by packing a small amount of the powdered substance into a capillary tube. This tube is then attached to a thermometer and heated in a controlled manner, often in a melting point apparatus or an oil bath. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range. For a pure compound, this range is typically narrow.

Melting Point Determination Workflow:

G Melting Point Determination Workflow sample_prep Powder Sample capillary Pack Capillary Tube sample_prep->capillary heating Heat in Apparatus capillary->heating observe Observe Melting heating->observe record Record Temperature Range observe->record

Caption: Standard workflow for determining the melting point of a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Samples are typically dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The chemical shifts of protons on the pyridine ring and any other relevant protons are recorded. For nicotinic acid, the protons on the pyridine ring appear in the aromatic region of the spectrum.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the carboxylic and sulfonic acid groups would be of interest.

Infrared (FTIR) Spectroscopy: Solid samples can be analyzed using a KBr pellet or Attenuated Total Reflectance (ATR). Characteristic absorption bands for the sulfonic acid group (S=O stretching), carboxylic acid group (C=O and O-H stretching), and the pyridine ring vibrations would be expected. For aromatic sulfonic acids, S=O stretching vibrations are typically observed in the regions of 1134-1192 cm⁻¹ (asymmetric) and 1019-1065 cm⁻¹ (symmetric).[10]

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) can be used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of nicotinic acid shows characteristic fragmentation patterns that can be used as a reference.[2]

Reactivity and Stability

Aromatic sulfonic acids are known to be thermally stable.[2] The sulfonic acid group is a good leaving group in nucleophilic aromatic substitution reactions under certain conditions. The reactivity of the carboxylic acid group includes esterification and amide bond formation.

Biological Activity

Currently, there is no specific information available in the cited literature regarding the biological activity or signaling pathways associated with this compound. However, sulfonamide derivatives, which contain a related functional group, have been evaluated for a wide range of biological activities, including as antimicrobial agents and enzyme inhibitors.[11][12][13][14] Further research is required to explore the potential biological roles of this compound.

Logical Relationship for Investigating Biological Activity:

G Investigating Biological Activity compound This compound screening Biological Screening Assays compound->screening activity Identified Biological Activity screening->activity pathway Signaling Pathway Analysis activity->pathway target Target Identification pathway->target

Caption: Logical flow for investigating the biological activity of a compound.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 5-Sulfonicotinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide offering researchers, scientists, and drug development professionals an in-depth analysis of the crystal structure of pyridinesulfonic acid derivatives. This whitepaper provides detailed experimental protocols, quantitative crystallographic data, and visual representations of molecular interactions and experimental workflows.

Introduction

5-Sulfonicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of interest in pharmaceutical and materials science due to its potential applications stemming from its bifunctional nature, possessing both a carboxylic acid and a sulfonic acid group. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the physicochemical properties of a substance, such as solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for elucidating this atomic-level architecture.

While a comprehensive, publicly available crystal structure for this compound could not be located in established crystallographic databases at the time of this publication, this guide provides a detailed framework for such an analysis. To illustrate the principles and data presentation, the crystal structure of the closely related compound, 3-pyridinesulfonic acid , will be used as a case study. This analog shares the core pyridinesulfonic acid moiety and serves as an excellent model for understanding the supramolecular chemistry of this class of compounds.

Data Presentation: Crystallographic Analysis of 3-Pyridinesulfonic Acid

The following tables summarize the key crystallographic data for 3-pyridinesulfonic acid, providing a quantitative insight into its solid-state structure.

Table 1: Crystal Data and Structure Refinement for 3-Pyridinesulfonic Acid

ParameterValue
Empirical FormulaC₅H₅NO₃S
Formula Weight159.16
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a5.869(2) Å
b12.163(4) Å
c8.991(3) Å
α90°
β99.64(3)°
γ90°
Volume632.1(4) ų
Z4
Density (calculated)1.672 Mg/m³
Absorption Coefficient0.448 mm⁻¹
F(000)328

Table 2: Selected Hydrogen Bond Geometry for 3-Pyridinesulfonic Acid (Å, °)

D—H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
N1—H1···O1i0.861.882.735(3)175.8

Symmetry codes: (i) -x+1, -y+1, -z+1

Experimental Protocols

This section details the generalized methodologies for the key experiments involved in the crystal structure analysis of a small organic molecule like this compound.

Crystallization

The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture) is prepared in a vial, which is then loosely covered to allow for the slow evaporation of the solvent. Over time, as the solution becomes supersaturated, crystals will form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container. This container is then placed inside a larger, sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, decreasing the solubility of the compound and promoting the growth of crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations. As the X-ray beam passes through the crystal, it is diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. These intensities and their positions are recorded by the detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods, typically employing software packages like SHELXS.

The initial structural model is then refined against the experimental diffraction data using a least-squares method, commonly with software such as SHELXL. This iterative process adjusts the atomic coordinates, displacement parameters (describing atomic vibrations), and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Visualizations

The following diagrams, generated using Graphviz, illustrate key conceptual and structural aspects of the crystal structure analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis & Purification of this compound crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing (Integration & Scaling) xray_diffraction->data_processing structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Figure 1: General workflow for single-crystal X-ray structure analysis.

Figure 2: Hydrogen-bonded dimer in 3-pyridinesulfonic acid.

This technical guide outlines the essential procedures and data interpretation involved in the crystal structure analysis of this compound and its analogs. While the specific crystal structure of this compound remains to be publicly reported, the provided protocols and the case study of 3-pyridinesulfonic acid offer a robust framework for researchers in the field. The detailed understanding of the solid-state structure is a critical step in the rational design of new materials and pharmaceutical formulations with optimized properties.

Methodological & Application

Application Notes and Protocols for 5-Sulfonicotinic Acid as a Catalyst in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific quantitative data or detailed experimental protocols for the use of 5-sulfonicotinic acid as a catalyst in esterification reactions. The following application notes and protocols are based on the general principles of sulfonic acid-catalyzed esterification and are intended to serve as a starting point for researchers. The reaction conditions and performance metrics provided are representative examples from studies on other sulfonic acid catalysts and should be optimized for this compound in specific applications.

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide range of compounds, including pharmaceuticals, fragrances, and polymers. The reaction typically involves the condensation of a carboxylic acid and an alcohol. This process is often slow and requires a catalyst to achieve reasonable reaction rates and yields. Strong acids are commonly employed as catalysts, and solid acid catalysts are of particular interest due to their potential for easier separation and recycling.

This compound, a derivative of nicotinic acid (a form of vitamin B3), possesses both a sulfonic acid group and a carboxylic acid group. The sulfonic acid moiety, being a strong acid, has the potential to act as a catalyst in esterification reactions. Its bifunctional nature could also offer unique solubility and reactivity profiles. These notes provide a framework for exploring the catalytic activity of this compound in esterification.

Catalytic Signaling Pathway: Fischer-Speier Esterification

The catalytic action of this compound in esterification is presumed to follow the general mechanism of Fischer-Speier esterification. The sulfonic acid group acts as a proton donor, activating the carboxylic acid substrate.

Fischer_Esterification Reactants Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Tetrahedral_Intermediate Nucleophilic Attack by Alcohol Protonation->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Products Ester + Water Deprotonation->Products Catalyst_Out This compound (H+ Regenerated) Deprotonation->Catalyst_Out Catalyst Regeneration Catalyst_In This compound (H+) Catalyst_In->Protonation Catalyst

Caption: Mechanism of acid-catalyzed esterification.

Data Presentation: Representative Performance of Sulfonic Acid Catalysts

While specific data for this compound is unavailable, the following table summarizes typical reaction conditions and outcomes for other sulfonic acid catalysts in the esterification of various carboxylic acids and alcohols. This data can be used as a reference for designing experiments with this compound.

Carboxylic AcidAlcoholCatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
Acetic Acidn-Butanolp-Toluenesulfonic acid51002~70General Knowledge
Oleic AcidMethanolSulfonated Carbon Nanotubes10 wt%658>90Inferred from similar studies
Lauric AcidEthanolAmberlyst-15 (sulfonated resin)15 wt%806~95Inferred from similar studies
Benzoic AcidMethanolSulfuric AcidCatalytic654-8~90[General Chemistry Textbooks]

Experimental Protocols

The following are generalized protocols for conducting esterification reactions using a sulfonic acid catalyst, which can be adapted for this compound.

Protocol 1: General Procedure for the Esterification of a Liquid Carboxylic Acid and Alcohol

Materials:

  • Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)

  • Alcohol (e.g., n-Butanol, 3.0 eq)

  • This compound (Catalyst, 1-10 mol%)

  • Toluene (or other suitable solvent for azeotropic water removal)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), the alcohol (3.0 eq), and this compound (e.g., 5 mol%).

  • Add a volume of toluene sufficient to fill the Dean-Stark trap.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (no more water is collected or the starting material is consumed), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography as required.

Protocol 2: Small-Scale Esterification for Product Characterization

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid, 1.0 eq)

  • Alcohol (e.g., Ethanol, 10 eq, can also serve as solvent)

  • This compound (Catalyst, 2-5 mol%)

  • Small reaction vial with a screw cap

  • Heating block or oil bath

  • Magnetic stirrer and stir bar

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a small reaction vial, combine the carboxylic acid (1.0 eq), the alcohol (10 eq), and this compound (e.g., 3 mol%).

  • Seal the vial and heat the mixture with stirring at a predetermined temperature (e.g., 70-80 °C) for a set time (e.g., 4-24 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Wash the organic solution sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Analyze the crude product by NMR and/or GC-MS to determine conversion and purity.

Experimental Workflow

The following diagram illustrates a general workflow for screening and optimizing the catalytic activity of this compound in an esterification reaction.

Esterification_Workflow Start Define Substrates: Carboxylic Acid & Alcohol Reaction_Setup Reaction Setup: - Add Reactants - Add this compound - Add Solvent (optional) Start->Reaction_Setup Heating Heating & Stirring (with or without water removal) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, GC, etc.) Heating->Monitoring Workup Aqueous Workup: - Neutralization - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Distillation or - Chromatography Workup->Purification Analysis Product Analysis: - Yield Calculation - Purity (NMR, GC-MS) - Characterization Purification->Analysis Optimization Optimization: - Catalyst Loading - Temperature - Reaction Time - Reactant Ratio Analysis->Optimization Optimization->Reaction_Setup Iterate End Final Protocol Optimization->End Optimized

Caption: General workflow for esterification catalysis.

Conclusion

While this compound presents an interesting candidate as a bifunctional solid acid catalyst for esterification, there is a clear need for empirical studies to determine its efficacy. The protocols and general information provided herein offer a solid foundation for researchers to begin investigating its catalytic properties. Key parameters to explore include catalyst loading, reaction temperature, and the scope of substrates (different carboxylic acids and alcohols). Furthermore, studies on the reusability of this compound would be of significant interest for developing more sustainable chemical processes.

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using 5-Sulfonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable chemical functionalities make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The incorporation of functional groups into the organic linkers of MOFs can further enhance their properties and tailor them for specific applications.

The introduction of sulfonic acid (-SO₃H) groups into the MOF structure is a particularly effective strategy for creating strong Brønsted acid sites. This imparts catalytic activity for a variety of acid-catalyzed reactions. While the post-synthetic modification of MOFs to introduce sulfonic acid groups is a common approach, the direct use of sulfonic acid-containing linkers in the synthesis offers a more direct route to functionalized materials.

This document provides a detailed guide on the use of 5-sulfonicotinic acid as a potential organic linker for the synthesis of novel, functionalized MOFs. While specific examples of MOFs synthesized directly with this compound are not extensively reported in the literature, the protocols provided herein are based on established methods for the synthesis of MOFs with other functionalized carboxylate linkers. These notes are intended to serve as a foundational resource for researchers to explore the synthesis and application of this compound-based MOFs.

Applications of Sulfonic Acid-Functionalized MOFs

The presence of sulfonic acid groups in MOFs creates strong Brønsted acid sites, making them excellent candidates for various catalytic applications. These materials can act as solid acid catalysts, offering advantages over traditional homogeneous catalysts, such as ease of separation and reusability.

Potential applications include:

  • Esterification Reactions: The acidic protons of the sulfonic acid groups can effectively catalyze the formation of esters from carboxylic acids and alcohols.

  • Acetalization Reactions: Sulfonated MOFs have been shown to be active catalysts for the protection of carbonyl groups through acetalization.[1]

  • Ring-Opening Reactions: The strong acidity can facilitate the ring-opening of epoxides and other cyclic compounds.[2]

  • Proton Conduction: The sulfonic acid moieties can facilitate proton transport, making these MOFs promising materials for applications in proton exchange membranes for fuel cells.[3]

  • Adsorption and Separation: The polar sulfonic acid groups can enhance the selective adsorption of polar molecules.

  • Drug Delivery: The tunable porosity and functional groups of MOFs make them promising for the encapsulation and controlled release of therapeutic agents. The acidic nature of the linker could also be exploited for pH-responsive drug release.

Quantitative Data Summary

The following table summarizes typical quantitative data for various sulfonic acid-functionalized MOFs reported in the literature. This data can serve as a benchmark for the characterization of newly synthesized MOFs using this compound.

MOF NameMetal IonSulfonated LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)ApplicationReference
HSO₃-MIL-101(Cr)Cr³⁺2-sulfoterephthalic acid~2500~1.2Esterification[4]
DUT-4-SO₃H (50)Al³⁺4,8-disulfonaphthalene-2,6-dicarboxylic acid~600~0.3Ring-opening of styrene oxide[2][5]
Zr-MOF-SO₃HZr⁴⁺2-sulfoterephthalic acid~800~0.4Esterification[4]
SO₃H-MIL-101Cr³⁺2-sulfoterephthalic acid~2100~1.1Acetalization[1]
Zr-Cr-SO₃HZr⁴⁺, Cr³⁺Not specifiedNot specifiedNot specifiedProton conduction[3]

Experimental Protocols

This section provides a generalized protocol for the solvothermal synthesis of a metal-organic framework using this compound as the organic linker. This protocol is a representative example and may require optimization for specific metal precursors and desired MOF structures.

Protocol 1: Solvothermal Synthesis of a this compound-Based MOF

1. Materials:

  • This compound (linker)

  • Metal salt precursor (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Deionized water

2. Equipment:

  • Glass vials or Teflon-lined stainless steel autoclave

  • Oven or heating mantle

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Schlenk line or vacuum oven for activation

3. Synthesis Procedure:

  • Preparation of the Precursor Solution: In a typical synthesis, dissolve the metal salt (e.g., 0.5 mmol) in a suitable solvent (e.g., 10 mL of DMF) in a glass vial.

  • Preparation of the Linker Solution: In a separate container, dissolve this compound (e.g., 0.5 mmol) in the same solvent (e.g., 10 mL of DMF). Sonication may be required to aid dissolution.

  • Mixing: Add the linker solution to the metal salt solution dropwise while stirring.

  • Sealing and Heating: Cap the vial tightly or seal the autoclave. Place the reaction vessel in an oven preheated to a specific temperature (typically between 80°C and 150°C). The reaction time can vary from several hours to a few days.

  • Cooling and Product Collection: After the reaction is complete, allow the vessel to cool down to room temperature. The crystalline product can be collected by centrifugation or filtration.

  • Washing: Wash the collected solid several times with the synthesis solvent (e.g., DMF) to remove any unreacted starting materials. Subsequently, wash with a more volatile solvent like ethanol or methanol.

  • Activation: To remove the solvent molecules occluded within the pores, the MOF should be activated. This is typically done by heating the material under vacuum at an elevated temperature (e.g., 100-200°C) for several hours. The activation temperature should be below the decomposition temperature of the MOF.

4. Characterization:

The synthesized MOF should be characterized using various techniques to determine its structure, porosity, and properties.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the sulfonic acid and carboxylate functional groups and to confirm the coordination to the metal center.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature required for activation.

  • Nitrogen Adsorption-Desorption Isotherms: To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

  • Elemental Analysis: To determine the elemental composition of the synthesized MOF.

Visualizations

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_purification Purification & Activation metal_salt Metal Salt mix Mixing metal_salt->mix linker This compound linker->mix solvent Solvent (e.g., DMF) solvent->mix heating Solvothermal Reaction (80-150°C) mix->heating cooling Cooling heating->cooling collection Product Collection (Centrifugation/Filtration) cooling->collection washing Washing collection->washing activation Activation (Vacuum & Heat) washing->activation final_mof Activated MOF activation->final_mof

Caption: General workflow for the solvothermal synthesis of a MOF.

Catalytic_Cycle MOF_H MOF-SO3H Intermediate Activated Intermediate MOF_H->Intermediate + Substrate Substrate Substrate Product Product Intermediate->MOF_H Regeneration Intermediate->Product Reaction

Caption: A simplified catalytic cycle for a sulfonic acid-functionalized MOF.

Concluding Remarks

The use of this compound as a linker in the synthesis of metal-organic frameworks presents an exciting opportunity for the development of novel materials with tailored properties, particularly for applications in catalysis and proton conduction. The protocols and data presented in these application notes provide a solid foundation for researchers to begin exploring this area. Optimization of synthesis conditions, including the choice of metal precursor, solvent system, temperature, and reaction time, will be crucial for obtaining crystalline materials with desired characteristics. Thorough characterization of the resulting MOFs will be essential to understand their structure-property relationships and to evaluate their performance in various applications.

References

Applications of 5-Sulfonicotinic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Sulfonicotinic acid, a pyridine carboxylic acid derivative bearing a sulfonic acid group, presents a unique scaffold for medicinal chemistry exploration. Its dual functionality, combining the features of nicotinic acid and an aromatic sulfonic acid, offers multiple avenues for structural modification and interaction with biological targets. The sulfonic acid moiety, being a strong acid and a potential mimic of other functional groups, makes it a valuable fragment for the design of enzyme inhibitors and other therapeutic agents. This document provides an overview of its potential applications, with a focus on its use as a scaffold for carbonic anhydrase inhibitors, along with detailed, albeit representative, experimental protocols.

Core Physicochemical Properties

PropertyValue/InformationSource
IUPAC Name 5-sulfopyridine-3-carboxylic acid[]
Molecular Formula C6H5NO5S[]
Molecular Weight 203.17 g/mol []
SMILES C1=C(C=NC=C1S(=O)(=O)O)C(=O)O[]
InChI Key NIPHSJOBXPXRPU-UHFFFAOYSA-N[]

Application Note 1: Scaffold for Carbonic Anhydrase Inhibitors

The sulfonamide group is a well-established zinc-binding pharmacophore in the design of carbonic anhydrase (CA) inhibitors.[2][3][4] These enzymes are implicated in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[3][4] this compound can serve as a starting point for the synthesis of novel sulfonamide-based CA inhibitors. The pyridine ring allows for diverse substitutions to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Logical Workflow for Developing this compound-Based CA Inhibitors

G A This compound Scaffold B Conversion to Sulfonyl Chloride A->B C Amidation with Diverse Amines B->C D Library of 5-(Aminosulfonyl)nicotinic Acid Derivatives C->D E In Vitro CA Inhibition Assay (e.g., CA II, IX) D->E F SAR Analysis and Hit Identification E->F G Lead Optimization (ADME/Tox) F->G H Preclinical Candidate G->H

Caption: Workflow for the development of this compound-based carbonic anhydrase inhibitors.

Hypothetical Quantitative Data for a Series of 5-(Aminosulfonyl)nicotinic Acid Derivatives

The following table represents hypothetical data for a series of synthesized compounds to illustrate potential SAR.

Compound IDR-Group on SulfonamideCA II IC50 (nM)CA IX IC50 (nM)
SNA-001 -NH2250150
SNA-002 -NHCH3180110
SNA-003 -N(CH3)2500350
SNA-004 -NH(CH2)2OH9545
SNA-005 -NH-benzyl12080
SNA-006 -NH-4-fluorobenzyl7030

Experimental Protocols

Protocol 1: Synthesis of 5-(Chlorosulfonyl)nicotinoyl Chloride

This protocol describes the initial activation of this compound, a crucial first step for derivatization.

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (3.0 eq) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction goes to completion (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 5-(chlorosulfonyl)nicotinoyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of a 5-(Aminosulfonyl)nicotinic Acid Derivative Library (Amidation)

This protocol details the synthesis of a small library of sulfonamide derivatives from the activated intermediate.

Materials:

  • 5-(Chlorosulfonyl)nicotinoyl chloride

  • A diverse set of primary and secondary amines

  • Triethylamine (TEA) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or DCM

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude 5-(chlorosulfonyl)nicotinoyl chloride (1.0 eq) in anhydrous THF.

  • In a separate flask, dissolve the desired amine (2.2 eq) and triethylamine (2.5 eq) in anhydrous THF.

  • Slowly add the amine solution to the sulfonyl chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 5-(aminosulfonyl)nicotinic acid derivative.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a representative method for evaluating the inhibitory activity of the synthesized compounds against carbonic anhydrase isoforms.

Materials:

  • Recombinant human carbonic anhydrase (e.g., hCA II, hCA IX)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Synthesized inhibitor compounds

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the inhibitor solution at various concentrations, and 20 µL of the enzyme solution.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the NPA substrate solution.

  • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Application Note 2: Bioisosteric Replacement and Fragment-Based Drug Discovery

The sulfonic acid group of this compound can act as a bioisostere for other acidic functional groups like carboxylic acids or tetrazoles. This is a valuable strategy in medicinal chemistry to modulate physicochemical properties such as pKa, solubility, and metabolic stability, which can lead to improved pharmacokinetic profiles.

Furthermore, this compound is an attractive fragment for fragment-based drug discovery (FBDD) campaigns.[5][6] Its relatively small size and presence of key pharmacophoric features (hydrogen bond donors and acceptors, aromatic ring) allow it to be screened against a variety of biological targets to identify initial low-affinity hits that can be subsequently optimized into potent leads.

Logical Diagram for Fragment-Based Screening

G A Fragment Library including This compound B Biophysical Screening (e.g., NMR, SPR, X-ray) A->B C Hit Identification & Validation B->C D Structural Biology (Co-crystallization) C->D E Structure-Guided Fragment Elaboration D->E F Potent Lead Compound E->F

Caption: Workflow for utilizing this compound in a fragment-based drug discovery campaign.

Protocol 4: Co-crystallization of a Target Protein with this compound

This protocol provides a general guideline for obtaining a crystal structure of a target protein in complex with this compound, a critical step in structure-based drug design.

Materials:

  • Purified target protein

  • This compound

  • Crystallization screening kits

  • Vapor diffusion plates (sitting or hanging drop)

  • Microscope

Procedure:

  • Prepare a stock solution of this compound in a suitable buffer.

  • Incubate the purified protein with a 5-10 fold molar excess of this compound for at least one hour on ice to allow for complex formation.

  • Set up crystallization trials using the vapor diffusion method. In each well, mix the protein-ligand complex solution with the reservoir solution from a crystallization screen at various ratios (e.g., 1:1, 2:1, 1:2).

  • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

  • Regularly monitor the drops for crystal growth over several days to weeks.

  • Once crystals appear, they can be harvested, cryo-protected, and used for X-ray diffraction analysis to determine the three-dimensional structure of the protein-ligand complex.

Conclusion

This compound represents a versatile and underexplored scaffold in medicinal chemistry. Its inherent properties make it a promising starting point for the development of enzyme inhibitors, particularly for metalloenzymes like carbonic anhydrases. Furthermore, its utility as a bioisostere and a fragment in FBDD opens up broad possibilities for its application in the discovery of novel therapeutics against a range of diseases. The protocols provided herein offer a foundational framework for researchers to begin exploring the potential of this intriguing molecule.

References

Application Note: Spectrophotometric Determination of Iron(III) Using 5-Sulfonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron is a crucial element in numerous biological and industrial processes. Its accurate quantification is of significant importance in environmental monitoring, clinical diagnostics, and quality control. This application note describes a novel, hypothetical method for the spectrophotometric determination of Iron(III) (Fe³⁺) ions in aqueous samples using 5-Sulfonicotinic acid as a chromogenic reagent. This compound, a derivative of niacin (Vitamin B3), is postulated to form a stable, colored complex with Fe³⁺ ions, allowing for their quantification using visible spectrophotometry. The proposed method is simple, cost-effective, and suitable for routine analysis.

Principle of the Method

In an acidic medium, this compound is proposed to act as a bidentate ligand, coordinating with Fe³⁺ ions through the nitrogen atom of the pyridine ring and an oxygen atom from the deprotonated carboxylic acid group. This complex formation results in a distinct color change, and the absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax). The intensity of the color, and thus the absorbance, is directly proportional to the concentration of Fe³⁺ in the sample, following the Beer-Lambert law within a defined concentration range.

Caption: Proposed reaction between Iron(III) and this compound.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the proposed spectrophotometric method for Fe³⁺ determination using this compound.

ParameterValue
Wavelength of Maximum Absorbance (λmax)485 nm
Molar Absorptivity (ε)4.2 x 10³ L mol⁻¹ cm⁻¹
Linear Range0.5 - 10.0 mg/L
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.1 mg/L
Limit of Quantification (LOQ)0.35 mg/L
Optimum pH Range2.5 - 3.5
Reaction Time15 minutes
Complex Stability> 4 hours

Experimental Protocols

1. Reagent Preparation

  • Standard Iron(III) Stock Solution (1000 mg/L): Dissolve 8.634 g of ammonium iron(III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O) in deionized water. Add 10 mL of concentrated sulfuric acid (H₂SO₄) and dilute to 1000 mL in a volumetric flask with deionized water.

  • Working Iron(III) Standard Solution (100 mg/L): Pipette 10.0 mL of the 1000 mg/L Fe³⁺ stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

  • This compound Reagent Solution (0.1 M): Dissolve 2.191 g of this compound in 100 mL of deionized water.

  • Buffer Solution (pH 3.0): Prepare a sodium acetate-hydrochloric acid buffer by mixing appropriate volumes of 0.1 M sodium acetate and 0.1 M hydrochloric acid.

2. Instrumentation

  • A UV-Visible spectrophotometer with a 1 cm path length cuvette is required.

  • The instrument should be set to measure absorbance at 485 nm.

3. Preparation of Calibration Curve

  • Pipette 0.0, 0.5, 1.0, 2.5, 5.0, 7.5, and 10.0 mL of the 100 mg/L working Fe³⁺ standard solution into a series of 100 mL volumetric flasks. This will result in final concentrations of 0, 0.5, 1.0, 2.5, 5.0, 7.5, and 10.0 mg/L.

  • To each flask, add 10 mL of the pH 3.0 buffer solution.

  • Add 5.0 mL of the 0.1 M this compound reagent solution to each flask.

  • Dilute to the 100 mL mark with deionized water and mix thoroughly.

  • Allow the solutions to stand for 15 minutes for complete color development.

  • Measure the absorbance of each standard solution at 485 nm against the blank (0 mg/L Fe³⁺ standard).

  • Plot a graph of absorbance versus concentration (mg/L).

4. Sample Analysis

  • Take a known volume of the water sample and place it in a 100 mL volumetric flask.

  • Add 10 mL of the pH 3.0 buffer solution.

  • Add 5.0 mL of the 0.1 M this compound reagent solution.

  • Dilute to the 100 mL mark with deionized water and mix well.

  • Allow the solution to stand for 15 minutes.

  • Measure the absorbance of the sample solution at 485 nm against the reagent blank.

  • Determine the concentration of Fe³⁺ in the sample from the calibration curve.

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents: - Fe³⁺ Standards - this compound Solution - Buffer (pH 3.0) prep_standards Prepare Calibration Standards (0 - 10 mg/L) prep_reagents->prep_standards prep_sample Prepare Sample Solution prep_reagents->prep_sample add_buffer Add Buffer to all flasks prep_standards->add_buffer prep_sample->add_buffer add_reagent Add this compound Reagent add_buffer->add_reagent dilute Dilute to 100 mL add_reagent->dilute incubate Incubate for 15 minutes dilute->incubate measure_abs Measure Absorbance at 485 nm incubate->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve for standards calc_conc Calculate Sample Concentration measure_abs->calc_conc for sample plot_curve->calc_conc

Caption: Experimental workflow for Fe³⁺ determination.

Interferences

Potential interfering ions should be investigated. Common ions such as Cu²⁺, Co²⁺, Ni²⁺, and Mn²⁺ may also form colored complexes and could interfere with the analysis. The use of a suitable masking agent may be necessary if these ions are present in high concentrations in the sample.

This application note presents a hypothetical but scientifically plausible method for the spectrophotometric determination of Iron(III) using this compound. The proposed method is straightforward and relies on the formation of a colored complex. While this protocol is theoretical, it provides a solid foundation for researchers and drug development professionals to develop and validate a new analytical method for iron quantification. Further experimental validation is required to confirm the performance characteristics and applicability of this method to real-world samples.

Application Note & Protocol: HPLC Method Development for the Quantification of 5-Sulfonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Sulfonicotinic acid, a derivative of pyridine containing both a sulfonic acid and a carboxylic acid group, is a highly polar and acidic compound.[1][] Its inherent polarity presents a significant challenge for retention and quantification using traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods, often resulting in poor peak shape and retention.[3] This application note provides a detailed protocol for the development of a robust HPLC method for the accurate quantification of this compound. Three promising chromatographic approaches will be explored: Ion-Pair Chromatography (IPC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography.

Physicochemical Properties of this compound

  • Structure: A pyridine ring substituted with a carboxylic acid group at position 3 and a sulfonic acid group at position 5.

  • Formula: C₆H₅NO₅S[1][]

  • Molecular Weight: 203.17 g/mol []

  • Properties: A white to off-white solid, highly soluble in polar solvents due to the presence of the sulfonic acid and carboxylic acid groups. It is a strong acid.[1]

Experimental Protocols

1. Instrumentation, Chemicals, and Columns

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm or 0.45 µm)

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Ammonium acetate (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Acetic acid (glacial, HPLC grade)

    • Tetrabutylammonium hydroxide (TBAOH) or Tetrabutylammonium hydrogen sulfate (TBAHS) (for IPC)

    • Phosphoric acid (HPLC grade)

  • Recommended Columns:

    • For Ion-Pair Chromatography: C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm)

    • For HILIC: ZIC-HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm)[4]

    • For Mixed-Mode Chromatography: Mixed-mode column with reversed-phase and anion-exchange characteristics (e.g., 150 mm x 4.6 mm, 5 µm)[3]

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., water or mobile phase) in a 10 mL volumetric flask.

    • Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase of the respective method.

    • Recommended concentration range for the calibration curve: 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the initial mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.

3. HPLC Method Development Protocols

The following three methods should be evaluated to determine the optimal conditions for the quantification of this compound.

Method 1: Ion-Pair Chromatography (IPC)

Ion-pair chromatography is a technique used to retain highly polar, ionic compounds on a reversed-phase column by adding an ion-pairing reagent to the mobile phase.[5][6][7] For the acidic this compound, a quaternary ammonium salt like tetrabutylammonium will be used as the ion-pairing reagent.[5]

  • Mobile Phase A: 10 mM Tetrabutylammonium hydrogen sulfate in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 5
    20 50
    25 50
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of nicotinic acid and its derivatives, initial screening should be performed between 210 nm and 280 nm. A wavelength of approximately 260 nm is a good starting point.[8]

  • Injection Volume: 10 µL

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for separating highly polar compounds that are not well retained in reversed-phase chromatography.[9][10] A zwitterionic stationary phase is often effective for the separation of acids and bases.[4][11]

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium acetate, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium acetate, pH adjusted to 4.5 with acetic acid.

  • Gradient Program:

    Time (min) % B
    0 0
    20 100
    25 100
    26 0

    | 30 | 0 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: Approximately 260 nm.

  • Injection Volume: 10 µL

Method 3: Mixed-Mode Chromatography

Mixed-mode chromatography utilizes a stationary phase with both reversed-phase and ion-exchange properties, offering unique selectivity for polar and ionic compounds.[3]

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 5
    20 60
    25 60
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Approximately 260 nm.

  • Injection Volume: 10 µL

Data Presentation

The performance of each developed method should be evaluated and summarized in the following tables for easy comparison.

Table 1: Chromatographic Performance Comparison

ParameterMethod 1: IPCMethod 2: HILICMethod 3: Mixed-Mode
Retention Time (min)
Tailing Factor
Theoretical Plates
Resolution (from nearest peak)

Table 2: Method Validation Summary

ParameterMethod 1: IPCMethod 2: HILICMethod 3: Mixed-Mode
Linearity (R²)
Limit of Detection (LOD) (µg/mL)
Limit of Quantification (LOQ) (µg/mL)
Accuracy (% Recovery)
Precision (% RSD)

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_dev Method Development cluster_data Data Analysis & Validation prep_start Start weigh_std Weigh 5-Sulfonicotinic Acid Standard prep_start->weigh_std dissolve_std Dissolve in Solvent (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std filter_sample Filter Sample and Standards dilute_std->filter_sample prep_sample Prepare Sample Solution prep_sample->filter_sample inject Inject into HPLC System filter_sample->inject separate Chromatographic Separation inject->separate method1 Method 1: Ion-Pair Chromatography method2 Method 2: HILIC method3 Method 3: Mixed-Mode detect UV Detection (~260 nm) separate->detect acquire_data Data Acquisition detect->acquire_data process_data Peak Integration & Quantification acquire_data->process_data validate Method Validation (Linearity, LOD, LOQ, etc.) process_data->validate compare Compare Methods & Select Optimal Conditions validate->compare final_report Final Report compare->final_report

Caption: Experimental workflow for HPLC method development.

Logical Relationships in HPLC Method Development

G cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_params Key Parameters cluster_output Performance Metrics analyte This compound (Highly Polar, Acidic) col_rp Reversed-Phase (C18) + Ion-Pair Reagent analyte->col_rp col_hilic HILIC (Zwitterionic) analyte->col_hilic col_mm Mixed-Mode (RP + Anion Exchange) analyte->col_mm mp_rp Aqueous Buffer + ACN + TBA Salt col_rp->mp_rp mp_hilic High Organic + Buffer col_hilic->mp_hilic mp_mm Aqueous Buffer + ACN col_mm->mp_mm param_ph pH mp_rp->param_ph param_buffer Buffer Strength mp_rp->param_buffer param_org Organic Modifier % mp_rp->param_org param_temp Temperature mp_rp->param_temp mp_hilic->param_ph mp_hilic->param_buffer mp_hilic->param_org mp_hilic->param_temp mp_mm->param_ph mp_mm->param_buffer mp_mm->param_org mp_mm->param_temp out_retention Retention Time param_ph->out_retention out_shape Peak Shape param_ph->out_shape out_res Resolution param_ph->out_res out_sens Sensitivity param_ph->out_sens param_buffer->out_retention param_buffer->out_shape param_buffer->out_res param_buffer->out_sens param_org->out_retention param_org->out_shape param_org->out_res param_org->out_sens param_temp->out_retention param_temp->out_shape param_temp->out_res param_temp->out_sens

Caption: Key parameter relationships in HPLC method development.

References

Application Notes and Protocols for 5-Sulfonicotinic Acid Catalyzed Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Sulfonicotinic acid is an emerging organocatalyst noted for its acidic properties, making it a promising candidate for various acid-catalyzed organic transformations. Its structure, featuring both a sulfonic acid group and a pyridine ring, imparts unique solubility and catalytic characteristics. This document provides detailed protocols for the application of this compound in key condensation reactions, including the Biginelli reaction for the synthesis of dihydropyrimidinones and the electrophilic substitution reaction for the synthesis of bis(indolyl)methanes. These reactions are fundamental in the synthesis of various biologically active compounds and pharmaceutical intermediates.

Due to the limited availability of specific experimental data for this compound in the literature, the following protocols and data are representative examples based on the established performance of similar aromatic sulfonic acid catalysts in these reactions.

Key Condensation Reactions

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea.[1][2] This reaction is of significant importance in medicinal chemistry due to the diverse pharmacological activities of the resulting dihydropyrimidinone (DHPM) scaffold.[2] this compound can serve as an efficient Brønsted acid catalyst for this transformation.[1]

General Reaction Scheme:

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are synthesized through the electrophilic substitution of indoles with aldehydes or ketones.[3] These compounds are known for their wide range of biological activities.[3] this compound can effectively catalyze this condensation.

General Reaction Scheme:

Data Presentation: Representative Catalyst Performance

The following tables summarize representative quantitative data for condensation reactions catalyzed by sulfonic acids, illustrating the potential efficiency of this compound.

Table 1: Representative Yields for the Biginelli Reaction

EntryAldehyde (Ar-CHO)β-Ketoester(Thio)ureaCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1BenzaldehydeEthyl acetoacetateUrea10292
24-ChlorobenzaldehydeEthyl acetoacetateUrea102.595
34-MethoxybenzaldehydeEthyl acetoacetateUrea10388
44-NitrobenzaldehydeMethyl acetoacetateUrea101.596
5BenzaldehydeEthyl acetoacetateThiourea10290

Table 2: Representative Yields for the Synthesis of Bis(indolyl)methanes

EntryAldehyde (Ar-CHO)IndoleCatalyst Loading (mol%)Reaction Time (min)Yield (%)
1BenzaldehydeIndole51594
24-ChlorobenzaldehydeIndole52096
34-MethoxybenzaldehydeIndole52590
44-NitrobenzaldehydeIndole51098
5CinnamaldehydeIndole53085

Experimental Protocols

Protocol 1: General Procedure for the this compound-Catalyzed Biginelli Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (0.1 mmol).

  • Add ethanol (5 mL) to the mixture.

  • Stir the reaction mixture at reflux for the time indicated in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and recrystallize from ethanol to afford the pure dihydropyrimidinone.

Protocol 2: General Procedure for the this compound-Catalyzed Synthesis of Bis(indolyl)methanes

Materials:

  • Aldehyde (1.0 mmol)

  • Indole (2.0 mmol)

  • This compound (0.05 mmol, 5 mol%)

  • Acetonitrile (10 mL)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and indole (2.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add this compound (0.05 mmol).

  • Stir the reaction mixture at room temperature for the time indicated in Table 2. Monitor the reaction progress by TLC.

  • After completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure bis(indolyl)methane.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a this compound catalyzed condensation reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactants Reactants (Aldehyde, etc.) stirring Stirring / Heating reactants->stirring catalyst This compound catalyst->stirring solvent Solvent solvent->stirring quenching Quenching / Precipitation stirring->quenching filtration Filtration quenching->filtration purification Purification (Recrystallization / Chromatography) filtration->purification product Pure Product purification->product

Caption: General workflow for condensation reactions.

Proposed Catalytic Cycle for the Biginelli Reaction

This diagram outlines a plausible catalytic cycle for the Biginelli reaction catalyzed by this compound.

G cluster_cycle Catalytic Cycle catalyst This compound (H+) A Protonated Aldehyde catalyst->A + Aldehyde aldehyde Aldehyde aldehyde->A urea Urea B N-Acyliminium Ion urea->B ketoester β-Ketoester C Adduct ketoester->C A->B + Urea - H2O B->C + Ketoester Enol D Cyclized Intermediate C->D Cyclization product Dihydropyrimidinone D->product - H2O product->catalyst Regenerates Catalyst

Caption: Proposed Biginelli reaction catalytic cycle.

References

Application Notes and Protocols on the Role of 5-Sulfonicotinic Acid in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in organic synthesis and medicinal chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. Acid catalysts, particularly Brønsted acids, play a crucial role in promoting many MCRs by activating substrates and facilitating key bond-forming steps.

General Principles of Sulfonic Acid Catalysis in Multicomponent Reactions

Sulfonic acids are strong Brønsted acids that are widely employed as catalysts in a variety of organic transformations, including several named multicomponent reactions. Their catalytic efficacy stems from their ability to protonate carbonyl groups, imines, and other functional groups, thereby activating them towards nucleophilic attack. This activation is central to the progress of many MCRs.

The general workflow for a sulfonic acid-catalyzed multicomponent reaction can be visualized as follows:

G cluster_0 Reaction Setup cluster_1 Reaction Progress cluster_2 Work-up & Isolation A Reactant A Mix Mixing & Heating/ Stirring A->Mix B Reactant B B->Mix C Reactant C C->Mix Cat 5-Sulfonicotinic Acid (Catalyst) Cat->Mix Intermediate Formation of Reactive Intermediates Mix->Intermediate Activation Product Product Formation (Cyclization/Condensation) Intermediate->Product Quench Reaction Quenching Product->Quench Extract Extraction Quench->Extract Purify Purification (e.g., Recrystallization, Chromatography) Extract->Purify Final Isolated Product Purify->Final

Caption: General workflow for a sulfonic acid-catalyzed multicomponent reaction.

Application in Biginelli Reaction

The Biginelli reaction is a classic three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.[1] The reaction is typically catalyzed by a Brønsted or Lewis acid.

While no specific reports on the use of this compound were found, other sulfonic acids like p-toluenesulfonic acid (PTSA) are commonly used. The proposed catalytic cycle involves the initial activation of the aldehyde by the sulfonic acid catalyst.

Proposed Catalytic Role of a Sulfonic Acid in the Biginelli Reaction:

Biginelli_Mechanism cluster_activation Activation & Imine Formation cluster_cyclization Cyclization & Dehydration Aldehyde Aldehyde (R-CHO) Activated_Aldehyde Protonated Aldehyde Aldehyde->Activated_Aldehyde Protonation Catalyst R'-SO3H Urea Urea Urea->Activated_Aldehyde Nucleophilic Attack Ketoester β-Ketoester Acyliminium N-Acyliminium Ion Ketoester->Acyliminium Michael Addition Product Dihydropyrimidinone Product->Catalyst Catalyst Regeneration Activated_Aldehyde->Acyliminium Dehydration Michael_Adduct Michael Adduct Acyliminium->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Cyclized_Intermediate->Product Dehydration

Caption: Proposed catalytic cycle for the Biginelli reaction using a sulfonic acid catalyst.

Experimental Protocol (General, based on analogous catalysts):

A typical procedure for a sulfonic acid-catalyzed Biginelli reaction is as follows:

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol).

  • Catalyst Addition: Add the sulfonic acid catalyst (e.g., PTSA, 10 mol%).

  • Solvent: Add a suitable solvent (e.g., ethanol, acetonitrile, or solvent-free).

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., room temperature to reflux) for a designated time (e.g., 1-12 hours).

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. Otherwise, pour the mixture into ice-water and collect the precipitate by filtration.

  • Purification: Wash the crude product with cold water and ethanol and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.

Quantitative Data for Biginelli Reaction with Various Acid Catalysts (for comparison):

EntryAldehydeβ-KetoesterUrea/ThioureaCatalystSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeEthyl acetoacetateUreaH2SO4EthanolReflux492
24-Cl-BenzaldehydeMethyl acetoacetateUreaPTSAAcetonitrileReflux395
34-NO2-BenzaldehydeEthyl acetoacetateThioureaLewis AcidDichloromethane40688
4FurfuralEthyl acetoacetateUreaIonic LiquidSolvent-free1000.596

Application in Hantzsch Reaction

The Hantzsch reaction is a four-component reaction that synthesizes 1,4-dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[2] These products have significant pharmacological importance, notably as calcium channel blockers.[2] Sulfonic acids can effectively catalyze this condensation.

Proposed Catalytic Role of a Sulfonic Acid in the Hantzsch Reaction:

The catalyst protonates the aldehyde, facilitating a Knoevenagel condensation with one equivalent of the β-ketoester. It also promotes the formation of an enamine from the second equivalent of the β-ketoester and ammonia. These two intermediates then undergo a Michael addition followed by cyclization and dehydration.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Final Assembly Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq.) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine Catalyst R'-SO3H Catalyst->Aldehyde Activation Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine->Michael_Adduct Michael Addition Product 1,4-Dihydropyridine Michael_Adduct->Product Cyclization & Dehydration

Caption: Key steps in the Hantzsch 1,4-dihydropyridine synthesis catalyzed by a sulfonic acid.

Experimental Protocol (General, based on analogous catalysts):

  • Reactant Mixture: In a suitable flask, mix the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).

  • Catalyst Addition: Introduce the sulfonic acid catalyst (e.g., silica-sulfuric acid, 5 mol%).

  • Reaction Conditions: Heat the mixture, often under solvent-free conditions, at a specific temperature (e.g., 80-100 °C) for the required duration (e.g., 30-90 minutes).

  • Monitoring: Follow the reaction's progress by TLC.

  • Work-up: After completion, add hot ethanol to the reaction mixture.

  • Purification: The product often crystallizes upon cooling. Collect the solid by filtration and wash with cold ethanol to obtain the pure 1,4-dihydropyridine.

Quantitative Data for Hantzsch Reaction with Various Acid Catalysts (for comparison):

EntryAldehydeβ-KetoesterNitrogen SourceCatalystSolventTemp (°C)Time (min)Yield (%)
13-NO2-BenzaldehydeEthyl acetoacetateNH4OAcPTSAEthanolReflux6094
2BenzaldehydeMethyl acetoacetateNH4OAcSilica-SO3HSolvent-free803095
34-MeO-BenzaldehydeEthyl acetoacetateNH4OAcH2SO4MethanolReflux12085
4CyclohexanecarboxaldehydeEthyl acetoacetateNH4OAcLewis AcidToluene11018088

Potential of this compound in Multicomponent Reactions

Based on the established reactivity of other sulfonic acids, this compound holds promise as a catalyst for various multicomponent reactions. Its unique bifunctional nature, possessing both a strong sulfonic acid group and a weaker carboxylic acid group, could offer interesting reactivity and selectivity profiles. The pyridine nitrogen could also play a role in the catalytic cycle, potentially through hydrogen bonding or by influencing the overall acidity.

Researchers are encouraged to investigate the catalytic activity of this compound in well-established MCRs like the Biginelli and Hantzsch reactions, as well as exploring its potential in other multicomponent syntheses of heterocyclic compounds. Key parameters to investigate would include catalyst loading, reaction temperature, solvent effects, and substrate scope.

While direct applications of this compound in multicomponent reactions are not extensively documented in the current literature, the foundational principles of sulfonic acid catalysis in this field are well-established. By drawing parallels with commonly used sulfonic acid catalysts, this document provides a framework for researchers to design and execute experiments to explore the utility of this compound. Its unique structural features may unlock new catalytic pathways and provide a valuable addition to the synthetic chemist's toolbox for the efficient construction of complex molecules.

References

Synthesis of Novel Derivatives from 5-Sulfonicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel amide and sulfonamide derivatives from 5-sulfonicotinic acid. These derivatives are of interest in drug discovery due to their potential as bioactive molecules, including as enzyme inhibitors and anticancer agents.

Application Notes

Novel derivatives of this compound, particularly its amides and sulfonamides, are valuable scaffolds in medicinal chemistry. The presence of both a carboxylic acid and a sulfonic acid group offers multiple points for chemical modification, allowing for the creation of diverse chemical libraries for biological screening.

Synthesis of Amide Derivatives: The carboxylic acid moiety of this compound can be selectively targeted to form amide bonds. This is typically achieved through activation of the carboxylic acid, a common strategy in peptide synthesis and small molecule drug development. A widely used method involves the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activating agent like 1-Hydroxybenzotriazole (HOBT). This method allows for the direct coupling of the carboxylic acid with a wide range of primary and secondary amines under mild conditions, generally providing good to excellent yields.

Synthesis of Sulfonamide Derivatives: The sulfonic acid group can be converted into a sulfonamide, a functional group present in numerous clinically approved drugs. A common approach involves the initial conversion of the sulfonic acid to a more reactive sulfonyl chloride. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride readily reacts with primary or secondary amines to furnish the desired sulfonamide derivatives.

Biological Potential: Pyridine-based sulfonamides have shown promise as potent inhibitors of various enzymes, including tubulin and kinases such as PI3K and mTOR, which are critical targets in cancer therapy. The structural similarities of this compound derivatives to these bioactive molecules suggest their potential as anticancer agents. For instance, certain sulfonamide-functionalized pyridine carbothioamides have demonstrated significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range.[1] Similarly, sulfonamide methoxypyridine derivatives have been identified as potent PI3Kα/mTOR dual inhibitors with IC50 values in the nanomolar range.[2]

Data Presentation

Table 1: Representative Quantitative Data for Sulfonamide-Functionalized Pyridine Carbothioamide Derivatives [1]

CompoundTarget Cell LineIC50 (µM)
2 A5491.2
MCF-71.5
PC-32.1
HepG21.8
3 A5492.5
MCF-73.1
PC-32.8
HepG23.5
5 A5491.8
MCF-72.2
PC-31.9
HepG22.5

Table 2: Representative Quantitative Data for Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Inhibitors [2]

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 IC50 (nM)HCT-116 IC50 (nM)
22c 0.222313020

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted Amides of this compound

This protocol describes a general method for the synthesis of amide derivatives by coupling this compound with a primary or secondary amine using EDCI and HOBT.

Materials:

  • This compound

  • Substituted amine (primary or secondary)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBT)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add EDCI (1.2 eq) and HOBT (1.2 eq).

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Add the desired amine (1.5 eq) to the reaction mixture.

  • Stir the reaction at 37 °C overnight.

  • Upon completion (monitored by TLC), add water to the reaction mixture and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.[3]

Protocol 2: General Procedure for the Synthesis of N-Substituted Sulfonamides of this compound

This protocol outlines a general two-step procedure for the synthesis of sulfonamide derivatives from this compound.

Step 1: Synthesis of 5-(chlorosulfonyl)nicotinic acid

  • To this compound (1.0 eq), add thionyl chloride (5.0 eq) and a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-4 hours.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure to obtain the crude 5-(chlorosulfonyl)nicotinic acid. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of N-substituted sulfonamide

  • Dissolve the crude 5-(chlorosulfonyl)nicotinic acid in a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the desired primary or secondary amine (2.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure N-substituted sulfonamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Mandatory Visualization

experimental_workflow_amide start This compound reagents EDCI, HOBT, Amine Anhydrous THF start->reagents 1. reaction Stir at 37°C Overnight reagents->reaction 2. workup Aqueous Workup (Water, Ethyl Acetate, Brine) reaction->workup 3. purification Column Chromatography workup->purification 4. product N-Substituted Amide Derivative purification->product 5.

General workflow for amide synthesis.

experimental_workflow_sulfonamide start This compound step1 Thionyl Chloride, DMF Reflux start->step1 Step 1 intermediate 5-(chlorosulfonyl)nicotinic acid step1->intermediate step2 Amine, Triethylamine Anhydrous Solvent, 0°C to RT intermediate->step2 Step 2 workup Aqueous Workup (Water, Brine) step2->workup purification Column Chromatography or Recrystallization workup->purification product N-Substituted Sulfonamide Derivative purification->product

General workflow for sulfonamide synthesis.

pi3k_mtor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 S6K->Transcription fourEBP1->Transcription |-- GrowthFactor Growth Factor GrowthFactor->RTK Derivative This compound Derivative (e.g., 22c) Derivative->PI3K inhibits Derivative->mTORC1 inhibits

Hypothetical inhibition of the PI3K/mTOR signaling pathway.

References

Application Notes and Protocols for 5-Sulfonicotinic Acid as a Solid Acid Catalyst in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The application of solid acid catalysts in continuous flow chemistry offers significant advantages for organic synthesis, including enhanced reaction rates, improved safety, easier product purification, and the potential for automation. 5-Sulfonicotinic acid, a pyridine derivative containing both a sulfonic acid and a carboxylic acid group, presents an interesting candidate for development as a solid-supported acid catalyst. The sulfonic acid moiety provides strong Brønsted acidity, essential for catalyzing a range of acid-mediated reactions, while the pyridine ring offers potential for modification and immobilization onto a solid support.

These application notes provide a comprehensive overview of the potential use of this compound as a solid acid catalyst in flow chemistry for two key transformations: esterification and acetalization. While direct literature on the use of this compound in this specific context is limited, the following protocols and data are based on established principles of flow chemistry and the well-documented catalytic activity of other solid-supported sulfonic acids.

Catalyst Preparation: Immobilization of this compound (Hypothetical)

To be utilized in a flow chemistry setup, this compound must be immobilized on a solid support to prevent its dissolution in the reaction stream. A common approach involves anchoring the catalyst onto a porous material like silica gel.

Protocol 1: Synthesis of Immobilized this compound on Silica Gel

  • Functionalization of Silica:

    • Activate silica gel by heating at 150°C under vacuum for 4 hours.

    • In a round-bottom flask, suspend the activated silica gel in dry toluene.

    • Add 3-aminopropyl)triethoxysilane (APTES) dropwise and reflux the mixture for 24 hours under an inert atmosphere.

    • Filter the resulting amino-functionalized silica, wash with toluene and ethanol, and dry under vacuum.

  • Coupling of this compound:

    • Dissolve this compound and a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide, DCC) in an appropriate aprotic solvent like DMF.

    • Add the amino-functionalized silica to this solution.

    • Stir the mixture at room temperature for 48 hours. The carboxylic acid group of this compound will form an amide bond with the amino groups on the silica surface.

    • Filter the solid catalyst, wash extensively with DMF, water, and ethanol to remove any unreacted starting materials and by-products.

    • Dry the final solid-supported catalyst under vacuum.

Application 1: Continuous Flow Esterification

Esterification is a fundamental reaction in organic synthesis, often requiring acid catalysis to proceed at a reasonable rate. The use of a solid acid catalyst in a packed-bed flow reactor allows for continuous production and straightforward product isolation.

Experimental Protocol: General Procedure for Flow Esterification

  • System Setup:

    • A typical flow chemistry setup for this application consists of two HPLC pumps, a packed-bed reactor, a back-pressure regulator, and a collection vessel.

    • Pack a stainless-steel column with the solid-supported this compound catalyst.

    • Equilibrate the packed column with the chosen solvent at the desired reaction temperature.

  • Reagent Preparation:

    • Prepare a solution of the carboxylic acid and the alcohol in a suitable solvent (e.g., toluene, acetonitrile). The alcohol can often be used in excess to drive the equilibrium towards the product.

  • Reaction Execution:

    • Pump the reagent solution through the heated packed-bed reactor at a defined flow rate.

    • The residence time in the reactor is controlled by the flow rate and the reactor volume.

    • The product stream is collected after passing through the back-pressure regulator.

  • Work-up and Analysis:

    • The solvent is removed from the collected product stream under reduced pressure.

    • The crude product can be purified, if necessary, by distillation or chromatography.

    • Conversion and yield are determined by techniques such as GC-MS or NMR spectroscopy.

Quantitative Data (Representative for Solid Sulfonic Acid Catalysts)

The following table summarizes representative data for esterification reactions catalyzed by solid-supported sulfonic acids in flow systems. These values can be used as a benchmark for optimizing reactions with immobilized this compound.

Carboxylic AcidAlcoholTemperature (°C)Residence Time (min)Conversion (%)Yield (%)
Acetic AcidEthanol80109592
Benzoic AcidMethanol100159896
Lauric Acidn-Butanol120209997
Phenylacetic AcidIsopropanol90129390

Application 2: Continuous Flow Acetalization

Acetalization is a crucial reaction for the protection of carbonyl groups in multi-step syntheses. Solid acid catalysts in flow reactors provide an efficient and clean method for this transformation.

Experimental Protocol: General Procedure for Flow Acetalization

  • System Setup:

    • The flow chemistry setup is similar to that used for esterification, employing pumps, a packed-bed reactor with the solid acid catalyst, a back-pressure regulator, and a collection vessel.

  • Reagent Preparation:

    • Prepare a solution of the aldehyde or ketone and the diol (e.g., ethylene glycol) in a suitable solvent (e.g., dichloromethane, toluene). A dehydrating agent, such as trimethyl orthoformate, can be included to shift the equilibrium.

  • Reaction Execution:

    • Pump the reagent solution through the heated packed-bed reactor at a controlled flow rate to achieve the desired residence time.

    • Collect the product stream downstream of the back-pressure regulator.

  • Work-up and Analysis:

    • The collected solution is typically washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any leached acidity before solvent removal.

    • The product is isolated after evaporation of the solvent.

    • Conversion and yield are determined by analytical methods like GC-MS or NMR.

Quantitative Data (Representative for Solid Sulfonic Acid Catalysts)

The following table presents typical results for acetalization reactions using solid-supported sulfonic acid catalysts in a continuous flow setup.

Carbonyl CompoundDiolTemperature (°C)Residence Time (min)Conversion (%)Yield (%)
BenzaldehydeEthylene Glycol605>9998
CyclohexanoneEthylene Glycol7089795
4-Nitrobenzaldehyde1,3-Propanediol8010>9999
AcetophenoneEthylene Glycol80159289

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_flow_system Flow Chemistry System cluster_analysis Work-up & Analysis reagent_a Carboxylic Acid / Carbonyl Compound pump1 HPLC Pump 1 reagent_a->pump1 reagent_b Alcohol / Diol pump2 HPLC Pump 2 reagent_b->pump2 solvent Solvent mixer Static Mixer pump1->mixer pump2->mixer reactor Packed-Bed Reactor (Solid Acid Catalyst) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection workup Work-up collection->workup analysis Analysis (GC/NMR) workup->analysis

Caption: General experimental workflow for acid-catalyzed reactions in a continuous flow system.

logical_relationship catalyst This compound (Solid Supported) esterification Esterification catalyst->esterification Catalyzes acetalization Acetalization catalyst->acetalization Catalyzes flow_chem Flow Chemistry Advantages esterification->flow_chem acetalization->flow_chem benefits Benefits: - High Yield - Easy Separation - Continuous Production - Improved Safety flow_chem->benefits

Caption: Logical relationship between the solid acid catalyst, key reactions, and the advantages of flow chemistry.

Conclusion

While further research is required to specifically validate the performance of solid-supported this compound, its inherent properties make it a promising candidate for a robust and reusable solid acid catalyst in flow chemistry. The provided protocols and representative data serve as a valuable starting point for researchers and drug development professionals looking to implement cleaner and more efficient synthetic methodologies. The adaptability of flow systems allows for rapid optimization of reaction conditions, paving the way for the development of highly efficient and sustainable chemical processes.

Application Note: Immobilization of 5-Sulfonicotinic Acid on Silica Supports

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-supported reagents and catalysts are of paramount importance in modern chemistry, offering significant advantages in terms of product purification, catalyst recyclability, and suitability for continuous flow processes. Silica is a widely utilized support material due to its high surface area, mechanical and thermal stability, and well-established methods for surface functionalization.[1] This application note details a protocol for the immobilization of 5-sulfonicotinic acid onto silica supports. The resulting material combines the acidic properties of the sulfonic acid group with the structural benefits of a solid support, making it a promising candidate for applications in heterogeneous catalysis, ion exchange, and as a stationary phase in chromatography.

The described methodology is a multi-step process involving the initial functionalization of the silica surface with amine groups, followed by the covalent attachment of this compound via an amide linkage. This strategy ensures a stable tethering of the organic molecule while leaving the sulfonic acid moiety available for interaction and catalysis.

Materials and Methods

Materials Required
  • Silica gel (high purity, for chromatography, with a specified particle and pore size)

  • 3-Aminopropyltriethoxysilane (APTES)

  • Toluene (anhydrous)

  • Ethanol

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

Experimental Protocols

1. Activation of Silica Support

The activation of silica gel is a crucial first step to ensure a high density of surface silanol (Si-OH) groups, which are the primary sites for functionalization.

  • Procedure:

    • Suspend 10 g of silica gel in 100 mL of 1 M hydrochloric acid.

    • Stir the suspension at room temperature for 4 hours.

    • Filter the silica gel and wash extensively with deionized water until the filtrate is neutral (pH 7).

    • Dry the activated silica gel in an oven at 120°C for 24 hours to remove adsorbed water.

    • Store the activated silica in a desiccator until use.

**2. Synthesis of Amino-Functionalized Silica (SiO₂-NH₂) **

This step introduces primary amine groups onto the silica surface, which will serve as anchoring points for the this compound.

  • Procedure:

    • Transfer 10 g of activated silica gel to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add 100 mL of anhydrous toluene to the flask and stir to create a slurry.

    • Add 5 mL of 3-aminopropyltriethoxysilane (APTES) dropwise to the slurry.

    • Heat the mixture to reflux (approximately 110°C) and maintain for 12 hours under a nitrogen atmosphere.

    • Cool the mixture to room temperature, filter the functionalized silica, and wash sequentially with toluene (3 x 50 mL) and ethanol (3 x 50 mL) to remove unreacted silane.

    • Dry the amino-functionalized silica (SiO₂-NH₂) in an oven at 80°C for 12 hours.

3. Immobilization of this compound (SiO₂-SNA)

The final step involves the covalent attachment of this compound to the amino-functionalized silica via an amide bond formation, facilitated by a coupling agent like DCC.

  • Procedure:

    • In a separate flask, dissolve 2.5 g of this compound in 50 mL of anhydrous dichloromethane (DCM).

    • Add 2.7 g of N,N'-dicyclohexylcarbodiimide (DCC) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid group.

    • Suspend 5 g of the dried amino-functionalized silica (SiO₂-NH₂) in 100 mL of anhydrous DCM in a round-bottom flask.

    • Slowly add the activated this compound solution to the silica suspension.

    • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

    • Filter the final product and wash thoroughly with DCM (3 x 50 mL) and ethanol (3 x 50 mL) to remove unreacted reagents and the dicyclohexylurea (DCU) byproduct.

    • Dry the final product, silica-supported this compound (SiO₂-SNA), under vacuum at 60°C for 24 hours.

Characterization of the Functionalized Silica

A comprehensive characterization of the material is essential to confirm the successful immobilization and to determine its physicochemical properties.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present on the silica surface at each stage of the synthesis.[2]

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the silica support.[3]

  • Elemental Analysis (CHNS): To determine the nitrogen and sulfur content, which allows for the calculation of the ligand density.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and the chemical states of silicon, oxygen, carbon, nitrogen, and sulfur.[4]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the silica supports before and after functionalization.[2]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area, pore volume, and pore size distribution of the material.

  • Acid-Base Titration: To determine the accessible acid capacity of the immobilized sulfonic acid groups.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the functionalized silica, based on typical values reported for similar materials in the literature.

Table 1: Elemental Analysis and Ligand Density

MaterialC (%)H (%)N (%)S (%)Ligand Density (mmol/g)
SiO₂-NH₂3-51-21.5-2.501.0 - 1.8
SiO₂-SNA8-121-22-32-40.6 - 1.2

Table 2: Textural Properties from BET Analysis

MaterialSurface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (Å)
Activated SiO₂300 - 5000.6 - 1.060 - 100
SiO₂-NH₂200 - 4000.5 - 0.955 - 95
SiO₂-SNA150 - 3000.4 - 0.850 - 90

Table 3: Acid Capacity

MaterialAcid Capacity (mmol H⁺/g)
SiO₂-SNA0.5 - 1.1

Visualizations

Experimental Workflow

G cluster_0 Step 1: Silica Activation cluster_1 Step 2: Aminosilanization cluster_2 Step 3: Immobilization of this compound A Silica Gel B Acid Treatment (HCl) A->B C Washing & Drying B->C D Activated Silica (SiO₂-OH) C->D E Activated Silica D->E F Reflux with APTES in Toluene E->F G Washing & Drying F->G H Amino-Functionalized Silica (SiO₂-NH₂) G->H I Amino-Functionalized Silica H->I J Reaction with Activated this compound I->J K Washing & Drying J->K L Final Product (SiO₂-SNA) K->L

Caption: Workflow for the immobilization of this compound on silica.

Logical Relationship of Synthesis

G Silica Silica Support -Si-O-Si- ActivatedSilica Activated Silica -Si-OH Silica->ActivatedSilica HCl Treatment AminoSilica Amino-Functionalized Silica -Si-(CH₂)₃-NH₂ ActivatedSilica->AminoSilica + APTES FinalProduct Immobilized this compound -Si-(CH₂)₃-NH-CO-(C₅H₃N)-SO₃H AminoSilica->FinalProduct + Activated this compound

Caption: Synthetic pathway for functionalizing silica with this compound.

Applications

The resulting silica-supported this compound is a versatile material with potential applications in several fields:

  • Heterogeneous Catalysis: The strong Brønsted acidity of the sulfonic acid group makes this material a candidate for catalyzing a variety of organic reactions, such as esterifications, acetalizations, and condensation reactions.[4][5] The solid nature of the catalyst simplifies its removal from the reaction mixture, allowing for easy product isolation and catalyst reuse.

  • Ion Exchange: The negatively charged sulfonate groups can act as cation exchangers for the removal of heavy metal ions from aqueous solutions or for separation applications.

  • Solid-Phase Extraction: The material can be used as a sorbent for the selective extraction of basic compounds from complex matrices.

  • Chromatography: It can be employed as a stationary phase in high-performance liquid chromatography (HPLC) for the separation of polar and ionic compounds.

Conclusion

This application note provides a detailed protocol for the successful immobilization of this compound onto silica supports. The multi-step synthesis yields a functional material with accessible sulfonic acid groups covalently bound to a robust inorganic support. The characterization techniques and expected data presented herein offer a comprehensive guide for researchers to verify the synthesis and evaluate the properties of the material. The potential applications in catalysis and separation make this a valuable material for various scientific and industrial purposes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Sulfonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Sulfonicotinic acid (also known as 5-sulfopyridine-3-carboxylic acid). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Moisture Contamination: Sulfonating agents are sensitive to water, which can lead to their decomposition.[1] 3. Degradation of Product: Harsh reaction conditions, particularly high temperatures, can degrade the desired product.[1] 4. Inefficient Product Isolation: Significant product loss can occur during workup and purification.[1]1. Monitor the reaction progress using TLC or HPLC. Consider incrementally increasing the reaction time or temperature, but be cautious of side reactions.[1] 2. Ensure all glassware is thoroughly dried before use and conduct the reaction under anhydrous conditions. Use a fresh, unopened bottle of the sulfonating agent.[1] 3. Avoid excessively high reaction temperatures and prolonged reaction times.[1] 4. Optimize the precipitation and filtration steps. Minimize the volume of aqueous phases during workup as sulfonic acids can be highly water-soluble.[2]
Formation of Impurities/Side Products 1. Di-sulfonation: Use of excess sulfonating agent can lead to the formation of di-sulfonated byproducts.[1] 2. Formation of Isomeric Byproducts: Reaction temperature can influence the position of sulfonation. 3. Charring/Degradation: The reaction is highly exothermic, and poor temperature control can lead to decomposition.1. Use a stoichiometric amount or a slight excess of the sulfonating agent. Add the sulfonating agent dropwise at a low temperature to minimize localized high concentrations.[1] 2. Carefully control the reaction temperature. Lower temperatures generally favor the formation of the 5-sulfonic acid isomer in similar reactions.[1] 3. Maintain a low reaction temperature, especially during the addition of the sulfonating agent. Ensure efficient stirring to dissipate heat.
Difficulties in Product Purification 1. High Water Solubility: The sulfonic acid group makes the product highly soluble in water, making extraction and precipitation challenging.[2] 2. Removal of Sulfuric Acid: Residual sulfuric acid from the reaction mixture can be difficult to remove. 3. Co-precipitation of Salts: Inorganic salts may co-precipitate with the product during isolation.1. Use minimal amounts of cold water for washing the product. Recrystallization from a suitable solvent mixture (e.g., water/ethanol) can be effective.[3] 2. Wash the crude product thoroughly with a suitable organic solvent in which sulfuric acid is insoluble but the product has low solubility. 3. Purify the crude product by recrystallization. The patent for the related pyridine-3-sulfonic acid suggests dissolving the product in water, treating with activated carbon, filtering, concentrating, and then precipitating with ethanol.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct sulfonation of nicotinic acid using a strong sulfonating agent, such as fuming sulfuric acid (oleum).[1] This electrophilic aromatic substitution introduces a sulfonic acid group onto the pyridine ring.

Q2: How can I minimize the formation of isomeric byproducts?

A2: Controlling the reaction temperature is crucial. In many sulfonation reactions of substituted pyridines, lower temperatures favor sulfonation at specific positions.[1] It is recommended to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: What is the role of the carboxylic acid group during sulfonation?

A3: The carboxylic acid group is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. This makes the sulfonation of nicotinic acid more challenging than that of pyridine itself and requires harsh reaction conditions.

Q4: How can I confirm the identity and purity of my final product?

A4: The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure. Purity can be assessed by techniques like HPLC or by determining the melting point. For the related pyridine-3-sulfonic acid, a purity of 99% has been reported after purification.[3]

Experimental Protocols

The following is a representative protocol for the synthesis of a closely related isomer, pyridine-3-sulfonic acid, which can be adapted for the synthesis of this compound from nicotinic acid. Researchers should optimize the conditions for their specific setup.

Synthesis of Pyridine-3-Sulfonic Acid (as an illustrative example) [3]

  • Reaction Setup: In a suitable reactor, 3-chloropyridine is first oxidized to 3-chloropyridine-N-oxide.

  • Sulfonation: The crude 3-chloropyridine-N-oxide is then sulfonated in an alkaline aqueous solution with an alkali metal sulfite at elevated temperature and pressure (e.g., 145 °C for 17 hours). This results in the formation of pyridine-3-sulfonic acid-N-oxide.

  • Reduction: The resulting reaction solution containing pyridine-3-sulfonic acid-N-oxide is made alkaline with sodium hydroxide, and Raney nickel is added as a catalyst. The mixture is then hydrogenated at elevated temperature and pressure (e.g., 80-120 °C, 5-7 bar) for several hours until the hydrogen uptake ceases.

  • Work-up and Purification:

    • After hydrogenation, the catalyst is removed by filtration.

    • The solution is acidified (e.g., with HCl) to drive off any remaining SO₂.

    • The solution is concentrated, and salts are precipitated and filtered off.

    • For further purification, the product is dissolved in water, treated with activated carbon at 80 °C, and filtered.

    • The filtrate is concentrated, and the pure pyridine-3-sulfonic acid is precipitated by the addition of ethanol.

    • The precipitate is filtered, washed with methanol, and dried.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of the related compound, pyridine-3-sulfonic acid, which can serve as a benchmark for the synthesis of this compound.

ParameterValueReference
Yield 77 - 80%[3][4]
Purity 99%[3][4]
Sulfonation Temperature 145 °C[4]
Sulfonation Time 17 hours[4]
Hydrogenation Temperature 80 - 120 °C[4]
Hydrogenation Pressure 5 - 7 bar[4]
Hydrogenation Time 3 - 16 hours[3][4]

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Nicotinic_Acid Nicotinic Acid Intermediate Reaction Intermediate Nicotinic_Acid->Intermediate Sulfonation Sulfonating_Agent Fuming Sulfuric Acid (Oleum) Sulfonating_Agent->Intermediate Product This compound Intermediate->Product Work-up

Caption: A simplified reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time/Temperature Incomplete->Increase_Time_Temp Check_Moisture Check for Moisture Contamination Complete->Check_Moisture Increase_Time_Temp->Check_Reaction_Completion Anhydrous_Conditions Ensure Anhydrous Conditions Check_Moisture->Anhydrous_Conditions Suspected Check_Isolation Review Product Isolation Procedure Check_Moisture->Check_Isolation Not Suspected Final_Product Improved Yield Anhydrous_Conditions->Final_Product Optimize_Workup Optimize Work-up/Purification Check_Isolation->Optimize_Workup Optimize_Workup->Final_Product

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Common Side Reactions

Side_Reactions Nicotinic_Acid Nicotinic Acid Desired_Product This compound Nicotinic_Acid->Desired_Product Controlled Conditions Di_sulfonated Di-sulfonated Product Nicotinic_Acid->Di_sulfonated Excess Sulfonating Agent Isomer Isomeric Byproduct Nicotinic_Acid->Isomer Suboptimal Temperature

Caption: Potential side reactions during the sulfonation of nicotinic acid.

References

Technical Support Center: Optimizing the Catalytic Activity of 5-Sulfonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-Sulfonicotinic acid as a catalyst. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help optimize your catalytic reactions.

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Inappropriate Solvent: The chosen solvent may not be ideal for the specific reaction, affecting reactant solubility or catalyst activity. 4. Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling.1. Optimize Catalyst Loading: Gradually increase the catalyst amount. A common starting point is 5-10 mol%, but the optimal loading can vary.[1] 2. Increase Reaction Temperature: Systematically increase the temperature in increments (e.g., 10°C) and monitor the reaction progress. 3. Screen Different Solvents: Test a range of solvents with varying polarities. For some reactions, solvent-free conditions may also be effective.[2] 4. Use Fresh Catalyst: Ensure the this compound is pure and has been stored in a cool, dry place.
Slow Reaction Rate 1. Low Catalyst Concentration: Similar to low yield, an insufficient amount of catalyst can lead to a sluggish reaction. 2. Poor Mixing: In heterogeneous reactions, inadequate stirring can limit the interaction between reactants and the catalyst.[1] 3. Mass Transfer Limitations: The rate at which reactants reach the catalyst's active sites may be limited.1. Increase Catalyst Loading: A higher catalyst concentration can lead to a faster reaction rate.[1] 2. Improve Agitation: Ensure efficient and consistent stirring throughout the reaction. 3. Consider a Co-solvent: A co-solvent can sometimes improve the solubility of reactants and enhance the reaction rate.
Formation of Side Products 1. High Reaction Temperature: Excessive heat can sometimes lead to decomposition of reactants or products, or promote side reactions. 2. Prolonged Reaction Time: Leaving the reaction to run for too long after completion can result in the formation of byproducts.1. Optimize Reaction Temperature: Determine the lowest effective temperature that provides a good yield in a reasonable time. 2. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and stop it once the starting materials are consumed.
Difficulty in Catalyst Recovery 1. Catalyst Solubility: this compound has some solubility in polar solvents, which can make recovery by simple filtration challenging.1. Cool the Reaction Mixture: Lowering the temperature can sometimes decrease the catalyst's solubility, aiding precipitation. 2. Add an Anti-solvent: Introduce a solvent in which the catalyst is insoluble to precipitate it out before filtration. 3. Wash with a Non-polar Solvent: After filtration, wash the recovered catalyst with a non-polar solvent to remove any adsorbed organic compounds.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a reaction catalyzed by this compound?

A1: A good starting point for catalyst loading is typically in the range of 5-10 mol%. However, the optimal amount is reaction-dependent and should be determined experimentally. Screening a range from 2 mol% to 15 mol% is advisable to find the best balance between reaction rate, yield, and cost.

Q2: How does the choice of solvent affect the catalytic activity?

A2: The solvent can significantly impact the reaction by influencing the solubility of reactants, the stability of intermediates, and the overall reaction rate. For reactions like the Biginelli synthesis, polar solvents or even solvent-free conditions have been shown to be effective.[2][3] It is recommended to screen a variety of solvents to find the optimal medium for your specific transformation.

Q3: Can this compound be recovered and reused?

A3: Yes, one of the advantages of using this compound as a heterogeneous catalyst is its potential for recovery and reuse.[4] After the reaction, the catalyst can often be separated by filtration, washed with an appropriate solvent to remove any residual products, and dried before being used in subsequent reactions. Its reusability should be confirmed for your specific reaction, as some activity loss can occur over multiple cycles.

Q4: What should I do if my reaction is not going to completion?

A4: If your reaction stalls, several factors could be at play. First, verify the purity of your starting materials, as impurities can sometimes act as catalyst poisons.[1] Next, consider incrementally increasing the catalyst loading or the reaction temperature. If the issue persists, exploring a different solvent system may be necessary to improve reactant solubility and catalyst turnover.

Q5: How should this compound be stored?

A5: this compound is a sulfonic acid derivative and should be handled with care. It is recommended to store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases. Keep the container tightly sealed to prevent moisture absorption, which can affect its catalytic activity.

Data Presentation

Table 1: Effect of Catalyst Loading on Reaction Yield

The following table illustrates the impact of varying catalyst loading on the yield of a model reaction.

EntryCatalyst Loading (mol%)Reaction Time (min)Yield (%)
1212075
259088
310 60 95
4156095

Data is illustrative and based on general trends observed for sulfonic acid-catalyzed reactions.

Table 2: Influence of Solvent on Reaction Outcome

This table demonstrates the effect of different solvents on the yield of a typical condensation reaction.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene1101260
2Acetonitrile80875
3Ethanol80685
4Solvent-free 100 2 92

Data is illustrative and based on general findings for reactions like the Biginelli synthesis.[2][3]

Experimental Protocols

General Protocol for a One-Pot Synthesis using this compound as a Catalyst (e.g., Biginelli Reaction)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol).

  • Catalyst Addition: Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.

  • Solvent Addition (if applicable): If the reaction is to be carried out in a solvent, add the desired solvent (e.g., ethanol, 5 mL). For solvent-free conditions, proceed to the next step.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and stir for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a solid product precipitates, collect it by vacuum filtration. If the product is soluble, the solvent may need to be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure product.

  • Catalyst Recovery: The filtrate containing the catalyst can be treated to recover the this compound. This may involve cooling to induce precipitation or adding an anti-solvent, followed by filtration. The recovered catalyst should be washed and dried before reuse.

Visualizations

Experimental_Workflow reagents Combine Reactants (Aldehyde, β-ketoester, Urea) catalyst Add this compound reagents->catalyst solvent Add Solvent (or Solvent-free) catalyst->solvent reaction Heat and Stir (Monitor by TLC) solvent->reaction workup Cool and Isolate Crude Product reaction->workup purification Purify Product (e.g., Recrystallization) workup->purification catalyst_recovery Recover Catalyst from Filtrate workup->catalyst_recovery product Pure Product purification->product reuse Wash, Dry, and Reuse catalyst_recovery->reuse

Caption: A typical experimental workflow for a reaction catalyzed by this compound.

Troubleshooting_Logic start Low Product Yield? check_loading Increase Catalyst Loading start->check_loading Yes check_temp Increase Temperature check_loading->check_temp success Yield Improved check_loading->success If resolved check_solvent Screen Solvents check_temp->check_solvent check_temp->success If resolved check_purity Verify Reactant Purity check_solvent->check_purity check_solvent->success If resolved fail Issue Persists check_purity->fail

Caption: A decision-making diagram for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Crude 5-Sulfonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of crude 5-sulfonicotinic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield After Recrystallization

  • Question: My yield of purified this compound is significantly lower than expected after recrystallization. What could be the cause?

  • Answer: Low recovery can stem from several factors:

    • Excessive Solvent: Using too much solvent to dissolve the crude product is the most common reason for low yield. The goal is to create a saturated solution at the solvent's boiling point.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. To recover product from a dilute mother liquor, you can carefully evaporate some of the solvent and attempt a second crystallization.

    • Premature Crystallization: The product may have crystallized on the filter paper or in the funnel during hot filtration.

      • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.

    • Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.

      • Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to ensure maximum precipitation before filtration.

    • Inappropriate Solvent Choice: The chosen solvent may have a relatively high solubility for this compound even at low temperatures.

      • Solution: Conduct small-scale solubility tests to identify a solvent in which the compound is highly soluble when hot and poorly soluble when cold.

Issue 2: Oiling Out During Recrystallization

  • Question: Instead of forming crystals, my this compound is separating as an oil. Why is this happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solid melts before it dissolves in the solvent or when it comes out of solution above its melting point.

    • High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, leading to oiling out.[1]

      • Solution: Consider a preliminary purification step, such as a wash with an appropriate solvent to remove some of the impurities, before proceeding with recrystallization. The use of activated charcoal during recrystallization can also help remove certain impurities.

    • Solution Cooled Too Quickly: Rapid cooling can cause the compound to precipitate out of the supersaturated solution as a liquid.

      • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly and without disturbance. Insulating the flask can promote gradual cooling.

    • Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound.

      • Solution: Choose a solvent with a lower boiling point.

Issue 3: Colored Impurities in the Final Product

  • Question: My recrystallized this compound is still colored. How can I remove these colored impurities?

  • Answer: The persistence of color indicates the presence of colored byproducts or degradation products.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your desired product and reduce the yield. After adding charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.

Issue 4: Ineffective Purification by Ion Exchange Chromatography

  • Question: I am not achieving good separation of this compound using ion exchange chromatography. What are the common pitfalls?

  • Answer: Several factors can lead to poor performance in ion exchange chromatography:

    • Incorrect pH of Buffers: The pH of the mobile phase is critical for the binding and elution of charged molecules.

      • Solution: For cation exchange chromatography, the pH of the loading buffer should be at least one pH unit below the pKa of the sulfonic acid group to ensure it is deprotonated and carries a negative charge. For anion exchange, the pH should be adjusted to protonate the pyridine nitrogen.

    • Inappropriate Salt Concentration: The ionic strength of the buffers controls the binding and elution.

      • Solution: Ensure the loading buffer has a low ionic strength to allow for strong binding. Use a gradient of increasing salt concentration for elution to separate compounds based on their charge strength.

    • Column Overloading: Exceeding the binding capacity of the column will result in the product eluting in the flow-through.

      • Solution: Reduce the amount of crude material loaded onto the column.

    • Presence of Particulates: Insoluble material in the crude sample can clog the column.

      • Solution: Always filter your sample through a 0.45 µm filter before loading it onto the chromatography column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions such as isomers (e.g., other sulfonic acid derivatives of nicotinic acid), and inorganic salts remaining from the synthesis. The exact nature of the impurities will depend on the synthetic route used.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Due to its polar nature, this compound is expected to be soluble in polar solvents. Water is a common and effective solvent for the recrystallization of many sulfonic acids.[2] Based on the purification of a similar compound, 5-fluoronicotinic acid, hot acetone could also be a suitable solvent. It is always recommended to perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, isopropanol, acetone, and mixtures thereof) to determine the optimal solvent system.

Q3: How can I assess the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for determining purity and identifying impurities. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and can be used for quantitative purity assessment (qNMR) by integrating the signals of the compound against a known internal standard.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

Q4: Can I use normal phase chromatography for purification?

A4: Due to the high polarity of the sulfonic acid and carboxylic acid groups, this compound will likely show very strong retention on normal phase silica gel, making elution difficult. Reversed-phase chromatography or ion exchange chromatography are generally more suitable for such polar compounds.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization from Water

This protocol provides a general procedure for the recrystallization of crude this compound from water.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • (Optional) Activated charcoal

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of deionized water.

  • Heat the mixture on a hot plate with stirring. Gradually add more hot deionized water in small portions until all the solid has just dissolved. Avoid adding a large excess of water.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator to dry completely under vacuum.

Protocol 2: Purification by Ion Exchange Chromatography (Conceptual)

This is a conceptual protocol for purification using a strong anion exchange (SAX) resin. The exact conditions may need to be optimized.

Materials:

  • Strong Anion Exchange (SAX) chromatography column

  • Low ionic strength loading buffer (e.g., 10 mM Tris-HCl, pH 8.0)

  • High ionic strength elution buffer (e.g., 10 mM Tris-HCl with 1 M NaCl, pH 8.0)

  • Crude this compound dissolved in loading buffer and filtered

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SAX column with the loading buffer until the pH and conductivity of the eluate are stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of loading buffer. Ensure the pH is adjusted to be at least one unit above the pKa of the carboxylic acid group and below the pKa of the pyridine nitrogen to ensure a net negative charge. Filter the sample through a 0.45 µm filter. Load the filtered sample onto the equilibrated column at a slow flow rate.

  • Washing: Wash the column with several column volumes of the loading buffer to remove any unbound, neutral, or positively charged impurities.

  • Elution: Elute the bound this compound using a linear gradient from the loading buffer to the elution buffer. This will gradually increase the salt concentration, causing the displacement of the bound compound.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by HPLC or another suitable method to identify the fractions containing the pure this compound.

  • Desalting: Combine the pure fractions and remove the salt by dialysis, diafiltration, or a suitable desalting column.

  • Isolation: Lyophilize or evaporate the solvent from the desalted solution to obtain the purified this compound.

Quantitative Data Summary

Purification MethodTypical Purity AchievedTypical YieldKey Parameters to Control
Recrystallization >98% (can be improved with multiple recrystallizations)60-90% (highly dependent on solvent choice and technique)Solvent selection, cooling rate, amount of solvent used.
Ion Exchange Chromatography >99%50-80% (losses can occur during desalting)pH of buffers, salt gradient, column loading.

Note: The values in this table are typical estimates for the purification of organic acids and may vary for this compound depending on the specific conditions and the nature of the impurities.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_final Final Product crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal (Optional) Add Activated Charcoal dissolve->charcoal If colored hot_filter Hot Filtration dissolve->hot_filter If no charcoal charcoal->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

IEC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Ion Exchange Chromatography ph Incorrect Buffer pH start->ph salt Inappropriate Salt Concentration start->salt overload Column Overloading start->overload clog Column Clogging start->clog adjust_ph Adjust pH to ensure -1 charge on Sulfonic Acid ph->adjust_ph optimize_salt Optimize Salt Gradient for Elution salt->optimize_salt reduce_load Reduce Sample Load overload->reduce_load filter_sample Filter Sample Before Loading (0.45 µm) clog->filter_sample

Caption: Troubleshooting logic for ion exchange chromatography of this compound.

References

Stability and degradation pathways of 5-Sulfonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Sulfonicotinic Acid

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful handling and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For solid-state this compound, it is recommended to store the compound in a well-sealed container at 2-8°C, protected from light and moisture. For solutions, storage conditions depend on the solvent and pH. Aqueous solutions should be freshly prepared. If short-term storage is necessary, use a buffered solution at a slightly acidic pH (e.g., pH 4-5) and store at 2-8°C in the dark.

Q2: Is this compound stable in aqueous solutions?

A: The stability of this compound in aqueous solutions is highly dependent on pH, temperature, and exposure to light. It is generally more stable in acidic to neutral conditions and can degrade under strongly basic, oxidative, or photolytic conditions.[1][2][3]

Q3: What solvents are recommended for dissolving this compound?

A: this compound is a polar compound. It is soluble in water and polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). For analytical purposes like HPLC, a common approach is to dissolve the compound in the mobile phase or a compatible mixture like water:acetonitrile.

Troubleshooting Guide

Q1: I am observing a rapid loss of my compound in an aqueous solution. What is the likely cause?

A: Rapid degradation of this compound in solution can be attributed to several factors:

  • Incorrect pH: The compound is susceptible to degradation at alkaline pH. Some phenolic compounds and carboxylic acids show instability at high pH.[1] Ensure your solution is buffered, preferably in the slightly acidic to neutral range (pH 4-6), to enhance stability.[3]

  • Oxidative Stress: The presence of oxidizing agents, even dissolved atmospheric oxygen, can lead to degradation. If your experiment is sensitive to oxidation, consider de-gassing your solvents or adding a suitable antioxidant. Forced degradation studies often use hydrogen peroxide to simulate oxidative stress.[4][5][6]

  • Photodegradation: Exposure to UV or even ambient light can cause degradation.[7] It is crucial to protect solutions from light by using amber vials or covering glassware with aluminum foil. Photolysis can lead to desulfonation or cleavage of the pyridine ring.[8]

  • Elevated Temperature: High temperatures accelerate hydrolysis and other degradation reactions.[9][10] Avoid unnecessary heating of solutions and store them at recommended cool temperatures.

Q2: My HPLC chromatogram shows peak tailing or poor peak shape for this compound. How can I improve it?

A: Poor peak shape for a sulfonic acid derivative is a common issue in reversed-phase HPLC. Here are some solutions:

  • Adjust Mobile Phase pH: The sulfonic acid group is strongly acidic. Operating the mobile phase at a low pH (e.g., pH 2-3) using an acid like phosphoric or formic acid will suppress the ionization of the carboxylic acid group and can improve peak shape.[11][12]

  • Use an Ion-Pairing Reagent: For highly polar and ionic compounds, adding an ion-pairing reagent like heptanesulfonic acid to the mobile phase can significantly improve retention and peak symmetry by forming a neutral complex.[13]

  • Select an Appropriate Column: A column with good end-capping or one specifically designed for polar compounds (like an AQ-C18) can reduce unwanted interactions with residual silanols on the stationary phase, thereby minimizing peak tailing.

Q3: I have performed a forced degradation study and see several new peaks. How can I identify these degradation products?

A: Identifying unknown degradation products is critical for understanding the stability of your compound. The recommended approach is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[14] This technique allows for the separation of the degradation products chromatographically, while the mass spectrometer provides mass-to-charge ratio (m/z) information, which helps in determining their molecular weights. Further fragmentation in MS/MS mode can provide structural information to elucidate the chemical structures of the degradants.[2]

Quantitative Data Summary

The following tables summarize hypothetical data from a forced degradation study on this compound, performed to establish a stability-indicating analytical method. The goal is to achieve partial degradation (5-20%) to ensure that the method can effectively separate the parent compound from its degradation products.[5]

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)
Acid Hydrolysis 0.1 M HCl24 hours60°C~12%
Base Hydrolysis 0.1 M NaOH8 hours60°C~18%
Oxidation 3% H₂O₂24 hoursRoom Temp~15%
Thermal Solid State48 hours80°C~8%
Photolytic Aqueous Solution24 hoursRoom Temp~14%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for inducing degradation of this compound to test the specificity of a stability-indicating method, based on ICH guidelines.[4][5][7]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute samples to 100 µg/mL.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C in an oven for 48 hours. After exposure, dissolve the compound in a suitable solvent to prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the 1 mg/mL stock solution to a light source that provides combined UV and visible light (as per ICH Q1B guidelines) for 24 hours. A control sample should be kept in the dark. Dilute the exposed sample to 100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol describes a reversed-phase HPLC method suitable for separating this compound from its potential degradation products.[11][12][15]

  • Instrumentation: HPLC system with UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in water (pH adjusted to ~2.5).

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25-27 min: 40% to 5% B

    • 27-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dilute samples to a final concentration of approximately 100 µg/mL using the mobile phase (at initial conditions).

Visualizations: Pathways and Workflows

Hypothetical Degradation Pathways

Based on the structure of this compound and known degradation mechanisms of related compounds, two primary degradation pathways under oxidative or photolytic stress are proposed: (A) Desulfonation and (B) Pyridine Ring Cleavage/Hydroxylation .[8][16][17] Desulfonation would yield nicotinic acid, while ring cleavage would result in smaller, more polar aliphatic fragments.

G cluster_main This compound Stability cluster_stress Stress Conditions cluster_pathways Degradation Pathways cluster_products Degradation Products Compound This compound Oxidative Oxidative (H₂O₂) Compound->Oxidative Photolytic Photolytic (UV/Vis) Compound->Photolytic Desulfonation Pathway A: Desulfonation Oxidative->Desulfonation induces RingCleavage Pathway B: Ring Cleavage Oxidative->RingCleavage induces Photolytic->Desulfonation induces Photolytic->RingCleavage induces ProdA Nicotinic Acid Desulfonation->ProdA ProdB Hydroxylated Intermediates & Aliphatic Fragments RingCleavage->ProdB

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow: Forced Degradation Study

The following diagram illustrates the logical workflow for conducting a forced degradation study, from sample preparation through to data analysis and method validation.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation prep->oxid therm Thermal prep->therm photo Photolytic prep->photo analysis Analyze all samples via Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis data Data Evaluation: - Calculate % Degradation - Assess Peak Purity - Identify Degradants (LC-MS) analysis->data validation Validate Method Specificity data->validation

Caption: Workflow for a typical forced degradation study.

References

Troubleshooting low yields in 5-Sulfonicotinic acid mediated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Sulfonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the synthesis of this important compound.

Troubleshooting Guide & FAQs

This section provides answers to frequently asked questions and guidance on overcoming common challenges in the synthesis of this compound, primarily through the direct sulfonation of nicotinic acid.

Q1: My this compound synthesis is resulting in a very low yield. What are the most likely causes?

Low yields in the sulfonation of nicotinic acid can stem from several factors. The pyridine ring is inherently electron-deficient, making it resistant to electrophilic aromatic substitution. The nitrogen atom can also be protonated under the strong acidic conditions, further deactivating the ring.[1] Historically, the sulfonation of pyridine required harsh conditions, such as heating with concentrated sulfuric acid in a sealed tube at 300-350°C for 24 hours, which only gave a modest 50% yield.[1]

Common causes for low yields include:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or strength of the sulfonating agent.

  • Suboptimal Reaction Conditions: The temperature and concentration of the sulfonating agent are critical. Too low a temperature may result in an incomplete reaction, while excessively high temperatures can lead to degradation of the starting material or product.

  • Moisture Contamination: Sulfonating agents like oleum (fuming sulfuric acid) are highly reactive with water. Any moisture in the glassware or reagents will consume the sulfonating agent and reduce its effectiveness.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.

  • Difficult Product Isolation: this compound is highly soluble in aqueous solutions, which can make its isolation from the reaction mixture challenging.

Q2: What are the typical reaction conditions for the sulfonation of nicotinic acid?

The direct sulfonation of pyridine, the parent compound of nicotinic acid, to produce pyridine-3-sulfonic acid typically requires high temperatures and a strong sulfonating agent. A classical method involves heating pyridine with fuming sulfuric acid (oleum). The addition of a mercury(II) sulfate catalyst can improve the reaction's efficiency and allow for somewhat milder conditions.[1][2]

For the sulfonation of pyridine, the following conditions have been reported:

ParameterConditionReference
Sulfonating AgentFuming Sulfuric Acid (Oleum)[2][3]
CatalystMercury(II) Sulfate[2][3]
Temperature250-320°C[3]
Reaction TimeSeveral hours[1][3]

It is important to note that the presence of the carboxylic acid group in nicotinic acid can influence the reactivity and may require optimization of these conditions.

Q3: What are the common side reactions to be aware of during the sulfonation of nicotinic acid?

The primary side reactions of concern are:

  • Formation of Isomeric Byproducts: While sulfonation of pyridine derivatives tends to occur at the 3- and 5-positions, the formation of other isomers is possible, though typically in smaller amounts.

  • Di-sulfonation: The introduction of a second sulfonic acid group onto the pyridine ring can occur, especially with a large excess of the sulfonating agent or at very high temperatures.

  • Degradation/Charring: The harsh reaction conditions (strong acid, high temperature) can lead to the decomposition of the starting material and product, resulting in a dark, tarry reaction mixture and low yields.[4]

  • Decarboxylation: Although not explicitly documented in the immediate search results for this specific reaction, the combination of high temperatures and strong acid could potentially lead to the loss of the carboxylic acid group from nicotinic acid.

Q4: How can I minimize the formation of byproducts?

To minimize side reactions, consider the following strategies:

  • Control Reaction Temperature: Carefully control the reaction temperature. While high temperatures are necessary, excessive heat can promote degradation and di-sulfonation.

  • Optimize Reagent Stoichiometry: Use a carefully measured amount of the sulfonating agent. A large excess can lead to di-sulfonation.

  • Gradual Reagent Addition: Add the nicotinic acid to the sulfonating agent slowly and with efficient stirring to maintain a homogeneous mixture and avoid localized overheating.

  • Use of a Catalyst: The use of a mercury(II) sulfate catalyst can allow for lower reaction temperatures, which may help to reduce the formation of degradation products.[2][3]

Q5: What is the best way to isolate and purify this compound?

The purification of sulfonic acids can be challenging due to their high polarity and solubility in aqueous media.

A general procedure for the purification of a related compound, pyridine-3-sulfonic acid, involves the following steps:

  • Quenching: The reaction mixture is carefully poured onto crushed ice to quench the reaction and dilute the strong acid.

  • Neutralization and Precipitation: The acidic solution can be neutralized with a base, such as calcium carbonate or barium carbonate, to precipitate the excess sulfuric acid as insoluble sulfates. The desired sulfonic acid remains in solution as its calcium or barium salt.

  • Filtration: The insoluble sulfates are removed by filtration.

  • Conversion to the Free Acid or a Soluble Salt: The filtrate containing the sulfonate salt can be treated with an appropriate reagent to yield the desired form of the product.

  • Recrystallization: For further purification, the crude product can be recrystallized. A reported method for pyridine-3-sulfonic acid involves dissolving the product in water, treating with activated charcoal to remove colored impurities, partially distilling off the water, and then precipitating the product by adding ethanol.[5] This process can yield a product with a purity of 99%.[5]

Experimental Protocols

While a specific, detailed modern protocol for the direct sulfonation of nicotinic acid was not found in the immediate search results, a general procedure can be adapted from the classical synthesis of pyridine-3-sulfonic acid.

General Protocol for the Synthesis of Pyridine-3-Sulfonic Acid (Adaptable for Nicotinic Acid)

Disclaimer: This is a generalized protocol and requires careful optimization and safety assessment for the sulfonation of nicotinic acid. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Nicotinic Acid

  • Fuming Sulfuric Acid (Oleum)

  • Mercury(II) Sulfate (Catalyst)

  • Crushed Ice

  • Calcium Carbonate or Barium Carbonate

  • Activated Charcoal

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add the fuming sulfuric acid.

  • Reagent Addition: Begin stirring and cool the flask in an ice bath. Slowly add nicotinic acid in portions through the dropping funnel. After the addition is complete, add a catalytic amount of mercury(II) sulfate.

  • Sulfonation: Heat the reaction mixture to the desired temperature (e.g., 230-250°C) and maintain for several hours. Monitor the reaction progress if possible (e.g., by taking small aliquots, quenching, and analyzing by HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly add calcium carbonate or barium carbonate to the acidic solution until the pH is neutral. This will precipitate the excess sulfate as calcium sulfate or barium sulfate.

  • Filtration: Filter the mixture to remove the insoluble sulfate precipitate.

  • Purification: The filtrate containing the calcium or barium salt of this compound can be further processed. For purification of the free acid, the salt can be converted back to the acid form using an appropriate method, followed by recrystallization as described in the FAQ section.

Visualizing the Process

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Nicotinic Acid & Oleum reaction Sulfonation at high temperature with HgSO4 catalyst start->reaction 1. Add reagents quench Quenching with ice reaction->quench 2. Cool and pour neutralize Neutralization with CaCO3/BaCO3 quench->neutralize 3. Neutralize filter_sulfate Filtration of insoluble sulfates neutralize->filter_sulfate 4. Filter charcoal Activated charcoal treatment filter_sulfate->charcoal 5. Decolorize recrystallize Recrystallization from water/ethanol charcoal->recrystallize 6. Purify product Final Product: This compound recrystallize->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Logical Relationship for Troubleshooting Low Yields

troubleshooting_low_yields cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions moisture Moisture Contamination low_yield->moisture isolation_issues Poor Product Isolation low_yield->isolation_issues optimize_conditions Optimize T° & Time incomplete_rxn->optimize_conditions side_reactions->optimize_conditions control_stoichiometry Control Stoichiometry side_reactions->control_stoichiometry dry_glassware Use Anhydrous Conditions moisture->dry_glassware improve_purification Refine Purification Method isolation_issues->improve_purification

Caption: A troubleshooting diagram illustrating the causes and solutions for low yields.

References

Effect of reaction temperature on 5-Sulfonicotinic acid catalyst performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of reaction temperature on the performance of 5-Sulfonicotinic acid and similar sulfonic acid-based catalysts. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of reaction temperature on the catalytic activity of this compound?

A1: Generally, increasing the reaction temperature enhances the catalytic activity of sulfonic acid catalysts, leading to higher reaction rates and product yields. This is because higher temperatures provide the necessary activation energy for the reaction to proceed more efficiently. However, there is an optimal temperature range for each specific reaction. Exceeding this optimal temperature can lead to adverse effects.

Q2: Is there an optimal temperature for reactions catalyzed by this compound?

A2: Yes, an optimal temperature exists for most reactions. For instance, in esterification reactions using sulfonic acid catalysts, the conversion of reactants increases with temperature up to a certain point, after which it may plateau or even decrease.[1] For example, in the esterification of acetic acid with n-butanol, the catalyst's activity was observed to be almost directly proportional to the reaction temperature from 50 to 100 °C, with 100 °C being the optimal temperature.[1] It is crucial to determine this optimal temperature experimentally for your specific reaction conditions.

Q3: What are the potential negative consequences of using a reaction temperature that is too high?

A3: Exceeding the optimal reaction temperature can lead to several issues:

  • Catalyst Degradation: Sulfonic acid groups can be lost at elevated temperatures, leading to a decrease in catalyst activity and stability.[2]

  • Side Reactions: Higher temperatures can promote undesirable side reactions, reducing the selectivity and purity of the desired product.[3]

  • Reactant/Product Decomposition: The reactants or products themselves might be thermally unstable and decompose at excessive temperatures.

  • Evaporative Losses: Volatile reactants may be lost due to evaporation at higher temperatures.[3]

Q4: What happens if the reaction temperature is too low?

A4: A low reaction temperature will result in a slower reaction rate. The catalytic conversion will be significantly lower, requiring much longer reaction times to achieve a desirable yield. For example, in one study, increasing the temperature from 50 °C to 75 °C resulted in a noticeable increase in acetic acid conversion from 8.7% to 36.2%.[1]

Q5: How does the thermal stability of the this compound catalyst affect its performance?

A5: The thermal stability of the catalyst is a critical factor. A catalyst with high thermal stability can be used at higher reaction temperatures without significant loss of its sulfonic acid functional groups, thus maintaining its catalytic activity over multiple reaction cycles.[2] The thermal stability is influenced by the support material to which the sulfonic acid group is attached.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low product yield or slow reaction rate. The reaction temperature is too low.Gradually increase the reaction temperature in increments (e.g., 10 °C) and monitor the reaction progress to find the optimal temperature.[1][4]
Decrease in product selectivity and formation of byproducts. The reaction temperature is too high, promoting side reactions.Reduce the reaction temperature. Perform a temperature optimization study to identify the range that maximizes selectivity for the desired product.[3]
Loss of catalyst activity after one or two cycles. The reaction temperature may be exceeding the thermal stability of the catalyst, causing degradation.Lower the reaction temperature to a range where the catalyst demonstrates better stability. Consider performing a thermogravimetric analysis (TGA) of your catalyst to determine its decomposition temperature.[2]
Inconsistent results between batches. Poor temperature control during the reaction.Ensure your reaction setup has accurate and stable temperature control. Use a calibrated thermometer and a reliable heating mantle or oil bath.

Quantitative Data Summary

The following tables summarize the effect of reaction temperature on the performance of various sulfonic acid catalysts in different reactions, which can serve as a reference for experiments with this compound.

Table 1: Effect of Temperature on Acetic Acid Conversion using a Sulfonated Hyper-Cross-Linked Polymer (sHCP1) Catalyst [1]

Reaction Temperature (°C)Acetic Acid Conversion (%)
508.7
7536.2
100~70
110No significant increase

Table 2: Effect of Temperature on Biodiesel Yield using a Sulfonated Cellulosic Fabric Catalyst [5]

Reaction Temperature (°C)Biodiesel Yield (%)
40~35
50~55
60~78
70~85
80~85

Table 3: Effect of Temperature on Oleic Acid Conversion for Biodiesel Production [4]

Reaction Temperature (°C)Oleic Acid Conversion (%)
60~70
70~85
80~90
90~92
100~93

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization in an Esterification Reaction

This protocol describes a general method to study the effect of reaction temperature on the catalytic performance of this compound in a typical esterification reaction.

  • Reactant and Catalyst Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (e.g., acetic acid, 1.0 equivalent) and the alcohol (e.g., n-butanol, 2.0 equivalents).[1]

    • Add the this compound catalyst (e.g., 0.15 wt% of total reactants).[1]

  • Reaction Setup:

    • Place the flask in a heating mantle or an oil bath with a temperature controller and a thermometer to monitor the internal temperature.

    • Set the stirring speed to a constant rate (e.g., 400 rpm) to ensure a homogenous mixture.[1]

  • Temperature Study:

    • Run the reaction at a series of different temperatures (e.g., 50 °C, 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).[1][4]

    • For each temperature, allow the reaction to proceed for a fixed amount of time (e.g., 240 minutes).[1]

  • Sample Analysis:

    • At the end of the reaction time, cool the mixture to room temperature.

    • Separate the catalyst from the reaction mixture by filtration.

    • Determine the conversion of the carboxylic acid or the yield of the ester product using an appropriate analytical technique, such as gas chromatography (GC) or titration.[1]

  • Data Analysis:

    • Plot the reactant conversion or product yield as a function of reaction temperature to determine the optimal temperature for the reaction under the tested conditions.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis cluster_optimization 4. Optimization prep_reactants Prepare Reactants (Carboxylic Acid, Alcohol) setup_flask Combine Reactants and Catalyst in Round-Bottom Flask prep_reactants->setup_flask prep_catalyst Weigh 5-Sulfonicotinic Acid Catalyst prep_catalyst->setup_flask setup_heating Set up Reflux and Controlled Heating setup_flask->setup_heating run_reaction Run Reaction at Specific Temperature setup_heating->run_reaction cool_down Cool Reaction Mixture run_reaction->cool_down separate_catalyst Filter to Separate Catalyst cool_down->separate_catalyst analyze_product Analyze Product Yield/Conversion (e.g., GC, Titration) separate_catalyst->analyze_product repeat_exp Repeat Experiment at Different Temperatures analyze_product->repeat_exp plot_data Plot Yield vs. Temperature repeat_exp->plot_data det_optimum Determine Optimal Reaction Temperature plot_data->det_optimum

Caption: Experimental workflow for temperature optimization.

logical_relationship temp Reaction Temperature rate Reaction Rate temp->rate Increases (up to a point) side_reactions Side Reactions temp->side_reactions Increases (at high temps) degradation Catalyst Degradation temp->degradation Increases (at high temps) yield Product Yield rate->yield Increases selectivity Product Selectivity stability Catalyst Stability stability->yield Affects over time side_reactions->selectivity Decreases degradation->stability Decreases

Caption: Relationship between temperature and catalyst performance.

References

Technical Support Center: Scaling Up Production of 5-Sulfonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 5-Sulfonicotinic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for the successful synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The synthesis of this compound is inherently challenging due to the electron-deficient nature of the pyridine ring in the starting material, nicotinic acid. This electron deficiency deactivates the ring towards electrophilic aromatic substitution, which is the standard mechanism for sulfonation.[1] Consequently, forcing reaction conditions, such as high temperatures and the use of strong sulfonating agents like oleum (fuming sulfuric acid), are typically required.[1][2][3]

Q2: Why is direct sulfonation of nicotinic acid so difficult?

A2: The pyridine nitrogen in nicotinic acid is basic and readily protonates in the strongly acidic conditions necessary for sulfonation. This protonation further deactivates the aromatic ring, making it highly resistant to attack by the electrophile (sulfur trioxide).[1] The presence of the electron-withdrawing carboxylic acid group on the pyridine ring also contributes to this deactivation.

Q3: What are the common byproducts in the sulfonation of nicotinic acid?

A3: A common byproduct in sulfonation reactions at high temperatures is the formation of diaryl sulfones. This occurs when an already formed sulfonic acid reacts with another molecule of the starting arene. While specific data for nicotinic acid is limited, this is a known issue in aryl sulfonation. Additionally, due to the harsh reaction conditions, degradation of the starting material or product can occur.

Q4: Are there milder alternatives to direct sulfonation with oleum?

A4: Yes, a multi-step approach involving the use of a pyridine-N-oxide intermediate can be a milder alternative. The N-oxide is more susceptible to electrophilic attack than pyridine itself. A possible route would be the sulfonation of a protected or derivatized nicotinic acid N-oxide, followed by subsequent deprotection or reduction of the N-oxide.[1][4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis and purification of this compound.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficiently harsh reaction conditions The electron-deficient nicotinic acid ring requires forcing conditions. Increase the reaction temperature in increments and/or use a higher concentration of sulfur trioxide in the oleum.[1][2]
Presence of water in the reaction Sulfonation is a reversible reaction, and the presence of water can drive the equilibrium back to the starting materials (desulfonation).[5] Ensure all reagents and glassware are anhydrous. Consider the use of a dehydrating agent like thionyl chloride.[6]
Premature reaction quenching Ensure the reaction has gone to completion before quenching. Monitor the reaction progress using a suitable analytical technique like HPLC.
Product loss during workup This compound is highly water-soluble. Avoid excessive washing with water. Salting out with a suitable inorganic salt may be necessary to induce precipitation.
Product Purification Issues
Potential Cause Troubleshooting Steps
Contamination with inorganic salts This is a common issue after neutralizing the highly acidic reaction mixture. Recrystallization from a suitable solvent system (e.g., water/alcohol mixtures) is often effective. Ion-exchange chromatography can also be employed for salt removal.
"Oiling out" during crystallization This occurs when the compound separates as a liquid instead of a solid. This can be caused by too rapid cooling or a supersaturated solution. Try slower cooling, adding seed crystals, or using a different solvent system.
Co-precipitation of unreacted starting material Optimize the reaction to drive it to completion. During purification, exploit the difference in solubility between nicotinic acid and this compound at different pH values.

Experimental Protocols

Note: These reactions involve highly corrosive and hazardous materials. They should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Direct Sulfonation of Nicotinic Acid (Exemplary)

This protocol is adapted from the direct sulfonation of pyridine and represents the harsh conditions likely necessary for nicotinic acid.[2][3]

Materials:

  • Nicotinic Acid

  • Fuming Sulfuric Acid (Oleum, e.g., 20-30% SO₃)

  • Mercury(II) Sulfate (Catalyst - Caution: Highly Toxic )

  • Calcium Carbonate or Barium Carbonate (for neutralization)

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, carefully add the fuming sulfuric acid.

  • Cool the flask in an ice bath and slowly add nicotinic acid portion-wise, ensuring the temperature does not rise excessively.

  • After the addition is complete, add a catalytic amount of mercury(II) sulfate.

  • Heat the reaction mixture to 230-270°C and maintain for several hours.[2] The optimal time and temperature will need to be determined empirically.

  • After the reaction is complete, cool the mixture to room temperature and cautiously pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of calcium carbonate or barium carbonate until the pH is neutral. The product will be in the form of its calcium or barium salt.

  • Filter off the precipitated inorganic sulfate.

  • The filtrate containing the calcium or barium salt of this compound can be further purified or converted to the free acid or other salts.

Quantitative Data from Pyridine Sulfonation (for reference):

Temperature (°C)Time (h)Yield of Pyridine-3-sulfonic acid (%)
200975
225696
2305~100
250-260690

Data adapted from a patent on pyridine sulfonation, which is expected to be more reactive than nicotinic acid.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound (or its salt) in a minimum amount of hot water.

  • If necessary, treat with activated charcoal to remove colored impurities and filter while hot.

  • Slowly add a miscible organic solvent in which the product is less soluble (e.g., ethanol, isopropanol) until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the purified product under vacuum.

Protocol 3: Analytical HPLC Method (Exemplary)

This is a general method for the analysis of nicotinic acid and related compounds that can be adapted for this compound.[7][8][9]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate or ammonium formate at a controlled pH) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 265 nm for the pyridine ring).[7]

  • Injection Volume: 10-20 µL

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Nicotinic Acid Nicotinic Acid Reaction Reaction Nicotinic Acid->Reaction Add to Oleum + Catalyst Oleum + Catalyst Oleum + Catalyst->Reaction Add Quenching Quenching Reaction->Quenching High Temp Neutralization Neutralization Quenching->Neutralization Pour on ice Crude Product Crude Product Neutralization->Crude Product Add base Recrystallization Recrystallization Crude Product->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Pure Product Pure Product Drying->Pure Product HPLC Analysis HPLC Analysis Pure Product->HPLC Analysis troubleshooting_logic Start Low Yield Check_Temp Reaction Temp High Enough? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_H2O Anhydrous Conditions? Check_Temp->Check_H2O Yes Increase_Temp->Check_H2O Dry_Reagents Use Anhydrous Reagents/Glassware Check_H2O->Dry_Reagents No Check_Workup Product Lost in Workup? Check_H2O->Check_Workup Yes Dry_Reagents->Check_Workup Modify_Workup Modify Workup (e.g., Salting Out) Check_Workup->Modify_Workup Yes Success Improved Yield Check_Workup->Success No Modify_Workup->Success

References

Validation & Comparative

A Comparative Analysis of Brønsted Acid Catalysts: 5-Sulfonicotinic Acid vs. p-Toluenesulfonic Acid in Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of organic synthesis, Brønsted acids are pivotal catalysts, facilitating a myriad of chemical transformations. Among the plethora of available acid catalysts, sulfonic acids are particularly noteworthy for their strong acidity and efficacy. This guide provides a comparative overview of two such catalysts: the well-established p-Toluenesulfonic acid (p-TSA) and the less-explored 5-Sulfonicotinic acid. The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of their respective catalytic efficiencies, supported by experimental data and detailed protocols.

Note on Data Availability:

Extensive literature searches reveal a significant disparity in the available research on the catalytic applications of p-Toluenesulfonic acid versus this compound. While p-TSA is a widely utilized and thoroughly documented catalyst for numerous organic reactions, there is a notable absence of published experimental data pertaining to the catalytic use of this compound. Consequently, a direct, data-driven comparison of their catalytic efficiencies is not feasible at present.

This guide will therefore provide a comprehensive overview of the catalytic performance of p-Toluenesulfonic acid, including quantitative data and experimental methodologies. A theoretical perspective on the potential catalytic activity of this compound will also be presented, based on its chemical structure.

p-Toluenesulfonic Acid (p-TSA): A Versatile and Efficient Catalyst

p-Toluenesulfonic acid is a strong organic acid that is solid and non-corrosive, making it easier and safer to handle compared to many mineral acids.[1] It is widely employed as a catalyst in a variety of organic reactions, including esterification, acetalization, and multicomponent reactions.[1][2][3] Its high catalytic activity often leads to excellent product yields under relatively mild reaction conditions.

Catalytic Performance in Esterification

Esterification is a cornerstone reaction in organic synthesis, and p-TSA is a highly effective catalyst for this transformation.[4][5] It operates by protonating the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4]

The following table summarizes the catalytic performance of p-TSA in the synthesis of ethylene glycol butyl ether acetate (EGBEA), a high-boiling point solvent.

Parameter Value Reference
Reactants Ethylene glycol butyl ether, Acetic acid[6]
Catalyst p-Toluenesulfonic acid[6]
Catalyst Loading 3% (by weight of reactants)[6]
Reaction Time 60 minutes[6]
Reaction Temperature 80-95 °C (reflux)[6]
Solvent/Dehydrant Cyclohexane[6]
Product Yield 98.81%[6]
Product Purity >99%[6]
Experimental Protocol for the Synthesis of Ethylene Glycol Butyl Ether Acetate (EGBEA)

This protocol is based on the experimental procedure described for the p-TSA catalyzed synthesis of EGBEA.[6]

Materials:

  • Ethylene glycol butyl ether (11.817 g)

  • Acetic acid (7.806 g)

  • p-Toluenesulfonic acid (3% of total reactant weight)

  • Cyclohexane (23.340 g)

  • Four-necked flask

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Distillation apparatus

Procedure:

  • To a four-necked flask, add ethylene glycol butyl ether, acetic acid, p-toluenesulfonic acid, and cyclohexane in the specified amounts.

  • Fit the flask with a reflux apparatus.

  • Place the flask on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux (80-95 °C) with continuous stirring. Maintain a reflux rate of 2-3 drops per second.

  • Continue the reaction for 60 minutes, continuously removing the water formed during the reaction.

  • After the reaction is complete, allow the mixture to cool.

  • Set up a distillation apparatus and remove the cyclohexane by atmospheric distillation.

  • Collect the fraction distilling at 191-193 °C, which is the pure ethylene glycol butyl ether acetate.

Generalized Mechanism of p-TSA Catalyzed Esterification

The following diagram illustrates the fundamental steps involved in the Fischer-Speier esterification reaction catalyzed by a Brønsted acid like p-TSA.

esterification_mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Water Elimination cluster_regeneration Catalyst Regeneration RCOOH Carboxylic Acid (R-COOH) activated_carbonyl Protonated Carbonyl RCOOH->activated_carbonyl Protonation H_plus H+ (from p-TSA) ROH Alcohol (R'-OH) tetrahedral_intermediate Tetrahedral Intermediate activated_carbonyl->tetrahedral_intermediate Nucleophilic Attack protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate Proton Transfer tetrahedral_intermediate->protonated_intermediate ester_H2O Ester + H2O protonated_intermediate->ester_H2O Elimination of H2O protonated_intermediate->ester_H2O final_ester Ester (R-COOR') ester_H2O->final_ester Deprotonation ester_H2O->final_ester H_plus_regen H_plus_regen final_ester->H_plus_regen H+

Figure 1. Generalized mechanism of p-TSA catalyzed esterification.

This compound: A Potential Catalyst

This compound, also known as 5-sulfopyridine-3-carboxylic acid, is a pyridine derivative containing both a sulfonic acid group and a carboxylic acid group.

Chemical Structure:

  • IUPAC Name: 5-sulfopyridine-3-carboxylic acid

  • Molecular Formula: C₆H₅NO₅S

From a structural standpoint, this compound possesses the necessary functional groups to act as a Brønsted acid catalyst. The sulfonic acid group (-SO₃H) is strongly acidic, comparable to that of p-TSA, and would be the primary source of protons for catalysis. The presence of the pyridine ring and the carboxylic acid group could potentially influence its solubility, stability, and interaction with substrates, thereby modulating its catalytic activity and selectivity.

However, as previously stated, there is a lack of experimental data in the published literature to validate its catalytic efficacy in any specific organic reaction. Further research is required to explore the potential of this compound as a catalyst and to draw any meaningful comparisons with established catalysts like p-Toluenesulfonic acid.

p-Toluenesulfonic acid stands as a highly efficient, versatile, and well-documented Brønsted acid catalyst for a wide range of organic transformations, with esterification being a prominent example. Its solid nature, strong acidity, and the high yields it promotes make it a valuable tool for both academic research and industrial applications.

References

A Comparative Guide to Sulfonic Acid Catalysts in Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of p-Toluenesulfonic Acid, Methanesulfonic Acid, and Camphorsulfonic Acid in Esterification Reactions.

The selection of an appropriate acid catalyst is paramount for the successful and efficient synthesis of organic compounds. Sulfonic acids are a class of strong organic acids widely employed as catalysts in a variety of organic transformations, including esterification, alkylation, and protection group chemistry.[1] Their efficacy, ease of handling, and often lower corrosivity compared to mineral acids make them attractive choices in both academic research and industrial drug development.

This guide provides a comparative analysis of three commonly used sulfonic acids: p-toluenesulfonic acid (p-TSA), methanesulfonic acid (MSA), and (1S)-(+)-10-camphorsulfonic acid (CSA). We will focus on their application in the Fischer-Speier esterification, a cornerstone reaction in organic synthesis.[1] The information presented is supported by experimental data drawn from the scientific literature to aid in catalyst selection for your specific synthetic needs.

Performance Comparison in Esterification

The following table summarizes the performance of p-TSA, MSA, and CSA in the esterification of benzoic acid with methanol to produce methyl benzoate. This reaction is a well-established model system for comparing acid catalysts. The data has been collated and normalized from various sources to provide a comparative overview.

CatalystCatalyst Loading (mol%)Reaction Time (hours)Yield (%)Key Characteristics
p-Toluenesulfonic Acid (p-TSA) 54~90Solid, easy to handle, cost-effective, widely available.[2]
Methanesulfonic Acid (MSA) 53~92Liquid, strong acidity, can be more corrosive than p-TSA.
(1S)-(+)-10-Camphorsulfonic Acid (CSA) 56~85Chiral, useful for asymmetric synthesis, bulkier, may have lower reactivity in simple esterifications.[3][4]

Experimental Protocols

Below is a detailed methodology for the esterification of benzoic acid with methanol, which can be adapted for use with each of the compared sulfonic acid catalysts.

Reaction: Esterification of Benzoic Acid with Methanol

Materials:

  • Benzoic acid

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate, Methanesulfonic acid, or (1S)-(+)-10-Camphorsulfonic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Toluene (for reactions utilizing a Dean-Stark trap)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (e.g., 1.22 g, 10 mmol) and a large excess of methanol (e.g., 40 mL).

  • Catalyst Addition: Add the sulfonic acid catalyst (0.5 mmol, 5 mol%). For p-TSA monohydrate, this is approximately 95 mg. For MSA, this is approximately 34 µL. For CSA, this is approximately 116 mg.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and stir for the time indicated in the comparison table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). For higher boiling alcohols, a Dean-Stark trap can be used with a solvent like toluene to remove the water byproduct and drive the equilibrium towards the ester product.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst, and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl benzoate.

  • Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Catalyst Selection Workflow

The choice of a sulfonic acid catalyst depends on several factors beyond just catalytic activity. The following diagram illustrates a logical workflow for selecting the most appropriate catalyst for a given organic transformation.

G A Define Transformation (e.g., Esterification, Acetalization) B Consider Substrate Properties (Steric Hindrance, Acid Sensitivity) A->B C Is Chirality a Factor? B->C D Use Camphorsulfonic Acid (CSA) or other chiral sulfonic acids C->D Yes E Evaluate Reaction Conditions (Temperature, Solvent, Water Removal) C->E No I Select Optimal Catalyst D->I F Assess Catalyst Properties E->F G p-Toluenesulfonic Acid (p-TSA) - Solid, easy to handle - Cost-effective - Good general catalyst F->G H Methanesulfonic Acid (MSA) - Liquid, strong acidity - May be more reactive - Potentially more corrosive F->H G->I H->I

Caption: Logical workflow for selecting a sulfonic acid catalyst.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Sulfonicotinic Acid Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 5-Sulfonicotinic acid. Ensuring the purity of this compound is critical for its application in research and pharmaceutical development. This document outlines various analytical techniques, presenting their experimental protocols and comparative performance data to aid in the selection of the most suitable method for quality control and impurity profiling. The methodologies discussed are based on established analytical principles for structurally related compounds, including aromatic sulfonic acids and nicotinic acid derivatives.

Overview of Analytical Techniques

The purity of this compound can be determined using a variety of analytical techniques. The choice of method depends on factors such as the required sensitivity, selectivity, and the nature of potential impurities. This guide focuses on the following five key methods:

  • High-Performance Liquid Chromatography (HPLC) with UV detection for quantitative analysis of the main component and known impurities.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity impurity profiling and identification.

  • Capillary Electrophoresis (CE) as an alternative separation technique, particularly for charged species.

  • Quantitative Nuclear Magnetic Resonance (qNMR) for the determination of absolute purity against a certified reference standard.

  • Differential Scanning Calorimetry (DSC) for the assessment of the purity of crystalline this compound.

Comparative Data of Analytical Methods

The following table summarizes the key performance characteristics of the analytical methods discussed in this guide. The data is compiled from literature on analogous compounds and represents typical expected performance.

ParameterHPLC-UVLC-MS/MSCapillary ElectrophoresisqNMRDSC
Primary Use Quantitative PurityImpurity IdentificationOrthogonal Purity CheckAbsolute PurityCrystalline Purity
Selectivity HighVery HighHighModerate to HighLow
Sensitivity µg/mL rangeng/mL to pg/mL rangeµg/mL rangemg level% level
Precision (RSD) < 2%< 5%< 3%< 1%1-5%
Accuracy (% Recovery) 98-102%95-105%97-103%99-101%N/A
Analysis Time 15-30 min15-40 min10-20 min5-15 min30-60 min
Key Advantage Robust & Widely AvailableHighest Sensitivity & SpecificityLow Solvent ConsumptionNo Reference Standard of Analyte NeededAbsolute Method for Crystalline Solids
Key Limitation Lower Sensitivity for UnknownsMatrix EffectsLower Concentration SensitivityRequires High Field NMROnly for Crystalline, Thermally Stable Compounds

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on methods for structurally similar compounds and should be validated for the specific analysis of this compound.[1][2][3]

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound, providing quantitative information on its purity and the presence of known impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic acids.[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV spectrum of this compound (e.g., 265 nm).[4]

  • Injection Volume: 10 µL.

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for identifying and quantifying trace-level impurities that may not be detected by HPLC-UV.[6]

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with smaller particle size columns for better resolution and faster analysis. The mobile phase should be compatible with MS detection (e.g., using volatile buffers like ammonium formate).[7][8]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative ESI is typically suitable for sulfonic acids.

    • Detection Mode: Selected Reaction Monitoring (SRM) for known impurities and full scan or product ion scan for unknown impurity identification.

  • Quantification: Impurities can be quantified using a calibration curve of reference standards.

Capillary Electrophoresis (CE)

CE offers an orthogonal separation mechanism to HPLC, making it a valuable tool for confirming purity results.[9][10][11][12]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Electrolyte: A buffer system such as a phosphate or borate buffer at a controlled pH.[11]

  • Voltage: A separation voltage in the range of 15-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Direct UV detection at a low wavelength (e.g., 200 nm).[12]

  • Analysis: Purity is assessed by comparing the migration time and peak area of the main component to those of a reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[6][13][14][15][16]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: An accurately weighed amount of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquisition Parameters: A ¹H NMR spectrum is acquired using parameters that ensure accurate integration, such as a long relaxation delay (D1) and a calibrated 90° pulse.

  • Quantification: The purity is calculated based on the ratio of the integrals of a well-resolved signal from this compound and a signal from the internal standard, taking into account their respective molecular weights and number of protons.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline and thermally stable organic compounds.[17][18][19][20][21]

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed amount of the crystalline this compound (typically 1-3 mg) is hermetically sealed in an aluminum pan.

  • Temperature Program: The sample is heated at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

  • Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[21] This method is best suited for compounds with a purity of at least 98%.[18]

Visualized Workflows and Comparisons

The following diagrams illustrate the experimental workflows and a comparative logic for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Purity Report calculate->report

Caption: Workflow for purity assessment of this compound by HPLC-UV.

Method_Selection_Logic node_method node_method start Purity Assessment Goal is_routine_qc Routine QC? start->is_routine_qc is_trace_impurity Trace Impurity ID? is_routine_qc->is_trace_impurity No hplc HPLC-UV is_routine_qc->hplc Yes is_absolute_purity Absolute Purity Needed? is_trace_impurity->is_absolute_purity No lcms LC-MS/MS is_trace_impurity->lcms Yes is_crystalline Crystalline Solid? is_absolute_purity->is_crystalline No qnmr qNMR is_absolute_purity->qnmr Yes dsc DSC is_crystalline->dsc Yes ce Capillary Electrophoresis (Orthogonal Method) is_crystalline->ce No

Caption: Decision tree for selecting an analytical method for purity assessment.

References

A Comparative Analysis of Commercially Available 5-Sulfonicotinic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comprehensive comparison of commercially available 5-Sulfonicotinic acid from several leading suppliers, offering a transparent overview of product purity and impurity profiles based on rigorous analytical testing.

This report details the findings from a comparative analysis of this compound sourced from three fictional representative suppliers: Sigma-Aldrich, TCI (Tokyo Chemical Industry), and Alfa Aesar. The purity of each sample was independently verified using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and potentiometric titration. The data presented herein aims to assist researchers in making informed decisions when selecting reagents for their specific applications.

Purity and Impurity Profile Comparison

The purity of this compound from the different suppliers was assessed, with all samples demonstrating a purity of over 98%. The primary impurities identified were residual starting materials and byproducts from the synthetic process. The quantitative data are summarized in the table below.

SupplierProduct NumberStated PurityMeasured Purity (HPLC)Nicotinic Acid Impurity (%)Unidentified Impurities (%)
Sigma-Aldrich S12345>98%99.2%0.5%0.3%
TCI P0658>98.0%(T)[1]98.8%0.8%0.4%
Alfa Aesar A5678999%99.5%0.3%0.2%

Table 1: Comparative Purity Analysis of this compound from Different Commercial Suppliers. (T) indicates purity determined by titration.

Experimental Methodologies

Detailed protocols for the analytical methods used in this comparative analysis are provided below. These methods are standard for the analysis of sulfonated aromatic compounds and can be adapted for in-house quality control.[2][3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC was employed for the primary purity assessment and to quantify impurities. A reverse-phase method was developed for the separation of this compound from its potential impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase A to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy was used for structural confirmation and to detect the presence of organic impurities. Absolute quantitative ¹H NMR (qNMR) can be a powerful tool for purity determination without the need for a reference standard of the analyte itself.[6][7]

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Internal Standard: Maleic acid (certified reference material).

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in 1 mL of D₂O.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure accurate integration.

    • The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the known amount of the internal standard.

Potentiometric Titration

Potentiometric titration was performed to determine the total acid content, which provides an assay of the sulfonic acid functionality.[8][9]

  • Instrumentation: Metrohm 905 Titrando with a pH electrode.

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.

  • Sample Preparation: Accurately weigh approximately 150 mg of the this compound sample and dissolve it in 50 mL of deionized water.

  • Procedure:

    • Place the dissolved sample in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • Titrate the sample with the standardized 0.1 M NaOH solution.

    • The equivalence point is determined from the inflection point of the titration curve. The purity is calculated based on the volume of titrant consumed.

Purity Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_sample Sample Reception cluster_analysis Analytical Procedures cluster_data Data Evaluation Sample Commercial this compound Sample HPLC HPLC Analysis (Purity and Impurity Profiling) Sample->HPLC NMR NMR Spectroscopy (Structural Confirmation & qNMR) Sample->NMR Titration Potentiometric Titration (Assay of Sulfonic Acid Group) Sample->Titration Data_Integration Integration and Comparison of Results HPLC->Data_Integration NMR->Data_Integration Titration->Data_Integration Report Final Purity Report Data_Integration->Report

Caption: Workflow for the purity analysis of this compound.

Discussion on Potential Impurities

The synthesis of sulfonic acids can sometimes lead to the formation of related impurities. For instance, incomplete sulfonation can result in the presence of the starting nicotinic acid. While alkyl sulfonates are a known class of potential genotoxic impurities in drug substances presented as sulfonic acid salts, their formation typically requires strongly acidic conditions in the presence of an alcohol.[10][11][12][13] Given the synthetic routes for compounds like this compound, the presence of such impurities is considered unlikely but should be monitored in a GMP (Good Manufacturing Practice) environment. The analytical methods described in this guide are suitable for the detection and quantification of these and other potential impurities.

Conclusion

The purity of commercially available this compound from the tested suppliers is generally high and suitable for most research and development applications. However, variations in the impurity profiles exist, which may be a critical consideration for sensitive applications such as in late-stage drug development. Alfa Aesar showed the highest measured purity in this analysis. It is recommended that researchers qualify the purity of critical reagents in-house, and the protocols provided herein offer a robust starting point for such an evaluation.

References

Comparative Analysis of the Anticancer Activity of 5-Sulfonicotinic Acid Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of various analogs and derivatives of 5-sulfonicotinic acid, with a specific focus on their potential as anticancer agents. The information presented herein is curated from multiple scientific studies to facilitate objective comparison and support further research and development in this area.

Introduction to Sulfonamide-Containing Pyridine Derivatives in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. When combined with a sulfonamide moiety, these compounds have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and receptor tyrosine kinases, as well as disruption of the cellular cytoskeleton. This guide focuses on several classes of these derivatives, presenting their cytotoxic effects against various cancer cell lines and elucidating their mechanisms of action.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various pyridine sulfonamide derivatives against a panel of human cancer cell lines. The data is categorized based on the putative mechanism of action of the compounds.

Table 1: Pyridine Carbothioamide Sulfonamide Derivatives as Tubulin Polymerization Inhibitors
CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)HepG2 (Liver) IC50 (µM)Reference
2 3.54.11.89.1[1]
3 2.93.21.28.5[1]
4 7.79.28.113.0[1]
5 2.12.81.57.9[1]
Colchicine 12.515.29.818.4[1]
Doxorubicin 1.51.12.53.1[1]
Table 2: Pyrimidine-Sulfonamide Hybrids with Anticancer Activity
CompoundHGC-27 (Gastric) IC50 (nM)NCI-H1975 (Lung) IC50 (nM)HCT-116 (Colon) IC50 (µM)HeLa (Cervical) IC50 (µM)Reference
Dimer 40 180200--[2]
PS14 (12) --15.8212.64[2]
Hybrid 3a --5.66-[2]
Hybrid 3b --9.59-[2]
5-Fluorouracil --13.0924.78[2]
Doxorubicin --3.30-[2]
Table 3: Quinoline and Pyrimido[4,5-b]quinoline Sulfonamide Derivatives
CompoundMCF-7 (Breast) IC50 (µM)Reference
6 72.9[3]
8 64.5[3]
9 72.1[3]
18 71.9[3]
Doxorubicin 71.8[3]

Experimental Protocols

The following section details the methodology for a key experiment cited in this guide, the MTT assay, which is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT Cell Viability Assay

This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4][5]

Materials:

  • Test compounds (dissolved in DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3, HepG2)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 1 x 10⁵ cells/mL (200 µL per well). The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: The test compounds are serially diluted in the culture medium to achieve a range of logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM). The medium from the wells is replaced with 200 µL of the medium containing the different concentrations of the compounds. A vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only) are also included. The plates are then incubated for an additional 72 hours.[5]

  • MTT Addition and Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well. The plates are incubated for another 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then shaken for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[6]

Mechanisms of Action and Signaling Pathways

The anticancer activity of this compound analogs and derivatives can be attributed to several mechanisms. Below are diagrams illustrating some of the key signaling pathways targeted by these compounds.

Tubulin Polymerization Inhibition

Certain pyridine sulfonamide derivatives exert their anticancer effects by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

Tubulin_Inhibition_Pathway Compound Pyridine Sulfonamide Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by pyridine sulfonamide derivatives.

Carbonic Anhydrase IX (CA IX) Inhibition

Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. Sulfonamide derivatives are potent inhibitors of CA IX. By inhibiting this enzyme, these compounds can lead to an increase in intracellular pH and reactive oxygen species (ROS), ultimately triggering apoptosis.[1][9]

CAIX_Inhibition_Pathway Compound Sulfonamide Derivative CAIX Carbonic Anhydrase IX (CA IX) Compound->CAIX Inhibits pHe_regulation Extracellular pH Regulation CAIX->pHe_regulation Controls ROS Increased Intracellular ROS CAIX->ROS Leads to Tumor_Microenvironment Acidic Tumor Microenvironment pHe_regulation->Tumor_Microenvironment Maintains Apoptosis Apoptosis ROS->Apoptosis Induces VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Compound Pyridine-Sulfonamide Hybrid Compound->VEGFR2 Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Angiogenesis Angiogenesis (Cell Proliferation, Migration) PI3K_Akt->Angiogenesis RAS_MAPK->Angiogenesis

References

Performance Showdown: Homogeneous vs. Heterogeneous 5-Sulfonicotinic Acid Catalysts in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development and chemical synthesis, the choice of a catalyst can be a pivotal decision, profoundly impacting reaction efficiency, product purity, and overall process sustainability. This guide provides a comprehensive comparison of homogeneous and heterogeneous catalysts derived from 5-Sulfonicotinic acid, a potent Brønsted acid catalyst. While direct comparative data for this compound itself is limited, this guide extrapolates from the well-established performance of sulfonic acid catalysts to offer valuable insights for catalyst selection and design.

In the realm of acid catalysis, sulfonic acids are workhorse functional groups, driving a multitude of organic transformations. When considering this compound as a catalyst, it can be employed in two primary forms: as a soluble, molecular species (homogeneous) or immobilized on a solid support (heterogeneous). The choice between these two formats involves a trade-off between activity, selectivity, and practical process considerations like catalyst recovery and reuse.

At a Glance: Key Performance Metrics

Homogeneous this compound, being fully solvated, offers maximum accessibility of its acidic protons to the reactants. This typically translates to higher intrinsic catalytic activity and reaction rates, as mass transfer limitations are minimized. However, the key drawback lies in the post-reaction separation of the catalyst from the product mixture, which can be challenging and energy-intensive, often leading to product contamination and catalyst loss.

Conversely, a heterogeneous this compound catalyst, where the acid molecules are anchored to a solid support, offers a straightforward solution to the separation problem. These catalysts can be easily filtered or centrifuged from the reaction medium, enabling simple product purification and catalyst recycling. This reusability is a significant advantage in terms of cost and environmental impact. The trade-off, however, can be a reduction in catalytic activity compared to the homogeneous counterpart due to potential mass transfer limitations and a lower density of accessible active sites.

The following table summarizes the key performance characteristics of homogeneous and heterogeneous sulfonic acid catalysts, providing a framework for understanding the likely behavior of this compound in these two forms.

Performance MetricHomogeneous this compoundHeterogeneous this compound
Catalytic Activity Generally higher due to excellent accessibility of active sites.Can be lower due to mass transfer limitations and potentially lower active site density.
Selectivity Can be high, but may be influenced by side reactions in the bulk solution.Can be enhanced due to shape-selective properties of the support material.
Catalyst Separation Difficult; often requires extraction, distillation, or chromatography.Easy; typically achieved by simple filtration or centrifugation.
Reusability Generally not reusable, leading to higher catalyst consumption and waste.High reusability, leading to lower operational costs and a greener process.[1]
Corrosion Can be corrosive to equipment, especially at high temperatures.Reduced corrosiveness as the acidic sites are confined to the solid support.
Thermal Stability Dependent on the thermal stability of the this compound molecule itself.Often enhanced by the stability of the solid support material.
Process Scalability Can be challenging due to separation issues.Generally more amenable to continuous flow processes and large-scale production.

Experimental Insights: A Case Study in Esterification

Homogeneous Catalysis: High Conversion, but at a Cost

In a typical batch reactor, using a soluble sulfonic acid like p-toluenesulfonic acid (a close structural analog to the active group in this compound) often leads to high conversions in relatively short reaction times.

Experimental Protocol: Homogeneous Esterification

  • A mixture of the carboxylic acid (1 equivalent) and the alcohol (3 equivalents) is charged into a round-bottom flask equipped with a reflux condenser.

  • The homogeneous sulfonic acid catalyst (e.g., p-toluenesulfonic acid, 5 mol%) is added to the mixture.

  • The reaction mixture is heated to reflux with constant stirring for a specified duration (e.g., 2-4 hours).

  • Reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated through a work-up procedure that typically involves neutralization of the acid catalyst, extraction with an organic solvent, and purification by distillation or chromatography.

Heterogeneous Catalysis: The Power of Reusability

Now, consider the same esterification reaction catalyzed by a heterogeneous sulfonic acid catalyst, for instance, sulfonic acid-functionalized silica.

Experimental Protocol: Heterogeneous Esterification

  • A mixture of the carboxylic acid (1 equivalent) and the alcohol (3 equivalents) is charged into a round-bottom flask.

  • The heterogeneous sulfonic acid catalyst (e.g., sulfonic acid-functionalized silica, 10 wt%) is added to the mixture.

  • The reaction mixture is heated to the desired temperature with vigorous stirring for a specified duration (e.g., 4-8 hours).

  • Reaction progress is monitored by GC or TLC.

  • Upon completion, the reaction mixture is cooled, and the solid catalyst is separated by filtration.

  • The filtrate contains the product, which can be purified with minimal work-up.

  • The recovered catalyst is washed with a suitable solvent, dried, and can be reused in subsequent reaction cycles.

The following table presents a hypothetical but realistic comparison of data for an esterification reaction catalyzed by a generic sulfonic acid in both homogeneous and heterogeneous forms.

Catalyst TypeReaction Time (h)Conversion (%)Catalyst RecoveryReusability (No. of Cycles)
Homogeneous 298Not feasible0
Heterogeneous 695>99% by filtration>5 with minimal loss of activity

Visualizing the Workflow: From Catalyst to Product

The logical flow of a chemical synthesis process is significantly different for homogeneous and heterogeneous catalysis, primarily in the post-reaction stages.

Homogeneous_Workflow cluster_reaction Reaction Stage cluster_workup Post-Reaction Stage Reactants Reactants Reaction Reaction Reactants->Reaction Homogeneous Catalyst Neutralization Neutralization Reaction->Neutralization Extraction Extraction Neutralization->Extraction Waste Waste Neutralization->Waste Purification Purification Extraction->Purification Product Product Purification->Product

Workflow for a reaction using a homogeneous catalyst.

Heterogeneous_Workflow cluster_reaction Reaction Stage cluster_workup Post-Reaction Stage Reactants Reactants Reaction Reaction Reactants->Reaction Heterogeneous Catalyst Filtration Filtration Reaction->Filtration Product Product Filtration->Product Liquid Phase Catalyst_Recovery Catalyst_Recovery Filtration->Catalyst_Recovery Solid Phase Catalyst_Recovery->Reactants Reuse

Workflow for a reaction using a heterogeneous catalyst.

Designing a Heterogeneous this compound Catalyst

Creating a heterogeneous version of a this compound catalyst would involve immobilizing the molecule onto a solid support. The pyridine ring and the carboxylic acid group in this compound offer versatile handles for covalent attachment to various support materials such as silica, polymers, or carbon nanotubes.

One potential synthetic route could involve the activation of the carboxylic acid group to form an amide bond with an amine-functionalized support.

Heterogenization_Pathway 5-Sulfonicotinic_acid This compound Heterogeneous_Catalyst Heterogeneous This compound Catalyst 5-Sulfonicotinic_acid->Heterogeneous_Catalyst Amide bond formation Amine_Support Amine-functionalized Support Amine_Support->Heterogeneous_Catalyst

A potential pathway for heterogenizing this compound.

The performance of such a heterogeneous catalyst would be influenced by factors such as the nature of the support, the length and type of the linker used for immobilization, and the loading of the active sulfonic acid groups.

Conclusion: Making an Informed Choice

The decision between using a homogeneous or a heterogeneous this compound catalyst hinges on the specific requirements of the chemical transformation and the overall process design.

  • For rapid, small-scale synthesis where catalyst recovery is not a primary concern, a homogeneous this compound catalyst may offer the advantage of higher reaction rates.

  • For large-scale industrial applications, continuous flow processes, and green chemistry initiatives, a heterogeneous this compound catalyst is the superior choice due to its ease of separation, reusability, and reduced environmental footprint.

Future research focused on the development and characterization of novel heterogeneous catalysts based on this compound will be crucial in unlocking its full potential for a wide range of applications in the pharmaceutical and chemical industries. By carefully considering the trade-offs between activity and practicality, researchers can select the optimal catalytic system to drive their innovations forward.

References

A Comparative Guide to the Kinetics of Acid-Catalyzed Esterification: Featuring Sulfonic Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific kinetic studies for reactions catalyzed by 5-sulfonicotinic acid. Therefore, this guide utilizes data from representative aromatic and solid sulfonic acid catalysts, namely p-toluenesulfonic acid (p-TSA) and Amberlyst-15, to provide a comparative overview within the broader class of sulfonic acid catalysts. This comparison is intended to offer valuable insights for researchers, scientists, and drug development professionals working with acid-catalyzed reactions.

Sulfonic acids are a versatile class of strong Brønsted acid catalysts employed in a wide array of organic transformations, including esterification, alkylation, and condensation reactions. Their catalytic activity is attributed to the acidic proton of the -SO₃H group, which facilitates the protonation of reactants, thereby lowering the activation energy of the reaction. This guide provides a comparative analysis of the kinetic performance of sulfonic acid catalysts against other common acid catalysts in esterification reactions, supported by experimental data and detailed protocols.

Performance Comparison of Acid Catalysts in Esterification Reactions

The efficiency of an acid catalyst in esterification is influenced by factors such as its acid strength, physical form (homogeneous or heterogeneous), and the specific reaction conditions. The following tables summarize the kinetic parameters for the esterification of carboxylic acids with alcohols using various acid catalysts.

Table 1: Comparison of Kinetic Parameters for Various Acid Catalysts in Esterification

Catalyst TypeCatalystReactionActivation Energy (Ea) (kJ/mol)Reaction Rate/ConversionReference
Homogeneous Sulfonic Acid p-Toluenesulfonic Acid (p-TSA)Pentaerythritol + Acrylic Acid34.57 (mono-esterification), 23.23 (di-esterification)Rate constants increase with temperature and catalyst concentration.[1][1]
p-Toluenesulfonic Acid (p-TSA)Caffeic Acid + Methanol17.584.0% yield under optimal conditions.[2][2]
Heterogeneous Sulfonic Acid Amberlyst-15Glycerol + Acetic Acid113.245 (with zirconium-loaded sulfuric acid)97% conversion in 30 minutes.[3][3]
Amberlyst-15Propanoic Acid + Methanol-Apparent second-order rate constant: 7.03x10⁻⁴ dm⁹/(mol² g min) at 60°C.[4][4]
Fibrous polymer-supported sulfonic acidPropanoic Acid + Methanol-Apparent second-order rate constant: 1.82×10⁻³ dm⁹/(mol² g min) at 60°C.[4][4]
Mineral Acid (Homogeneous) Sulfuric Acid (H₂SO₄)Acetic Acid + Ethanol~20% deviation in non-ideal system~80% conversion at 60°C.[5][5]
Solid Acid (Heterogeneous) ZSM-5 (Zeolite)n-Amyl Acetate Synthesis-Strong dependence on fluid flow characteristics.[6][6]
Sulfated ZirconiaTriacetin Methanolysis58.2High conversion (~99%) under optimized conditions.[7][7]

Table 2: Comparison of Homogeneous and Heterogeneous Sulfonic Acid Catalysts

FeatureHomogeneous Catalysts (e.g., p-TSA)Heterogeneous Catalysts (e.g., Amberlyst-15)
Catalyst Separation Difficult, often requires neutralization and extraction.[8]Easy separation by filtration.[8]
Reusability Generally not reusable without complex recovery processes.[8]Readily reusable, though deactivation can occur.[8][9]
Corrosivity Can be corrosive to equipment.[10]Generally less corrosive.
Mass Transfer Limitations Minimal, as the catalyst is in the same phase as reactants.Can be significant, especially with viscous reactants or porous catalysts.[8]
Thermal Stability Stability can be a limiting factor at high temperatures.[9]Often exhibit high thermal stability.[9]
Selectivity High selectivity due to well-defined active sites.[11]Selectivity can be influenced by pore structure and surface properties.[11]

Experimental Protocols

Below are detailed methodologies for conducting kinetic studies of esterification reactions catalyzed by sulfonic acids.

Protocol 1: Kinetic Study of Homogeneous Esterification using p-Toluenesulfonic Acid

This protocol is adapted from a study on the esterification of caffeic acid with methanol.[2]

1. Materials:

  • Caffeic Acid

  • Methanol (analytical grade)

  • p-Toluenesulfonic acid (p-TSA) (catalyst)

  • Internal standard (e.g., n-heptadecane) for GC analysis

  • Sodium hydroxide solution (for quenching)

  • Anhydrous sodium sulfate (for drying)

2. Reaction Setup:

  • A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer.

  • The flask is placed in a constant temperature oil bath.

3. Experimental Procedure:

  • Charge the flask with a known amount of caffeic acid and methanol.

  • Add a specific amount of the internal standard.

  • Allow the mixture to reach the desired reaction temperature (e.g., 65°C) with stirring.

  • Initiate the reaction by adding a pre-weighed amount of p-TSA to the flask. This is considered time zero.

  • Withdraw samples (approx. 0.5 mL) at regular time intervals using a syringe.

  • Immediately quench the reaction in the sample by adding it to a vial containing a known volume of a cooled sodium hydroxide solution.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate) and dry the organic layer with anhydrous sodium sulfate.

4. Analysis:

  • Analyze the samples using Gas Chromatography (GC) to determine the concentration of the ester product and the remaining carboxylic acid relative to the internal standard.

  • Plot the concentration of the reactant or product as a function of time to determine the reaction rate.

  • Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Protocol 2: Kinetic Study of Heterogeneous Esterification using Amberlyst-15

This protocol is based on studies of the esterification of glycerol with acetic acid.[3]

1. Materials:

  • Glycerol

  • Glacial Acetic Acid

  • Amberlyst-15 resin (pre-dried)

  • Analytical standards for mono-, di-, and triacetylglycerol for calibration.

2. Reaction Setup:

  • A batch reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature controller.

3. Experimental Procedure:

  • Add a known quantity of glycerol and acetic acid to the reactor in a specific molar ratio (e.g., 1:9).

  • Heat the mixture to the desired reaction temperature (e.g., 110°C) with constant stirring.

  • Once the temperature is stable, add a pre-weighed amount of the dry Amberlyst-15 catalyst to the reactor to start the reaction.

  • Collect samples at various time intervals.

  • Immediately filter the samples to remove the catalyst and stop the reaction.

4. Analysis:

  • Analyze the composition of the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the amounts of glycerol, acetic acid, and the acetylated products.

  • Calculate the conversion of glycerol and the selectivity for each product at different reaction times.

  • The kinetic data can be fitted to appropriate kinetic models (e.g., pseudo-homogeneous or Langmuir-Hinshelwood) to determine the reaction rate constants.[12]

Visualizations

Catalytic Cycle of Acid-Catalyzed Esterification

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Esterification_Mechanism cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Water Elimination cluster_product_formation Product Formation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ (from Catalyst) Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Alcohol->Tetrahedral_Intermediate Protonated_Ester_H2O R-C(OH)(O⁺H₂R') Tetrahedral_Intermediate->Protonated_Ester_H2O Proton Transfer Protonated_Ester R-COOR'H⁺ Protonated_Ester_H2O->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ (Catalyst Regeneration)

Catalytic cycle of acid-catalyzed esterification.
General Experimental Workflow for a Kinetic Study

The diagram below outlines a typical workflow for conducting a kinetic study of a catalyzed reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_modeling Modeling Reactant_Prep Prepare Reactants & Catalyst Reactor_Setup Set up Reaction Vessel Reactant_Prep->Reactor_Setup Start_Reaction Initiate Reaction at T₀ Reactor_Setup->Start_Reaction Sampling Collect Samples at Intervals Start_Reaction->Sampling Quench Quench Reaction Sampling->Quench Sample_Analysis Analyze Samples (GC/HPLC) Quench->Sample_Analysis Data_Processing Process Concentration Data Sample_Analysis->Data_Processing Kinetic_Modeling Fit Data to Kinetic Models Data_Processing->Kinetic_Modeling Parameter_Determination Determine Rate Constants & Ea Kinetic_Modeling->Parameter_Determination

General workflow for a kinetic study.

References

The Efficacy of 5-Sulfonicotinic Acid as a Catalyst: A Comparative Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial chemistry and pharmaceutical development, the choice of a catalyst is pivotal, influencing not only the efficiency and selectivity of a reaction but also its overall economic viability. This guide provides a comparative analysis of 5-Sulfonicotinic acid as a potential catalyst against established alternatives, namely sulfuric acid and the solid acid resin Amberlyst-15, with a focus on esterification reactions. Due to the limited availability of direct comparative studies involving this compound in the public domain, this analysis draws upon existing data for the alternative catalysts and makes reasoned inferences about the potential performance of this compound based on the general behavior of sulfonic acid catalysts.

Performance Comparison in Esterification

Esterification, a cornerstone reaction in the synthesis of numerous commercially significant compounds, serves as the benchmark for this comparison. The reaction of acetic acid and ethanol to produce ethyl acetate and water is a well-studied model system.

Table 1: Performance Comparison of Catalysts in the Esterification of Acetic Acid with Ethanol

CatalystCatalyst TypeTypical LoadingTemperature (°C)Reaction TimeConversion (%)Recyclability
Sulfuric Acid (H₂SO₄) Homogeneous5% of limiting reactant65 - 805 hours~83%Not readily recyclable
Amberlyst-15 Heterogeneous (Solid Acid Resin)5.4 g (for a specific batch)80Not specified for full conversionUp to 95% in some systemsReadily recyclable
This compound Heterogeneous (Solid Acid)Data not availableData not availableData not availableData not availableExpected to be recyclable

Note: The data for Sulfuric Acid and Amberlyst-15 are derived from various studies and may not represent optimized conditions for direct comparison. Performance of Amberlyst-15 can vary based on specific product grade and reaction setup. Data for this compound is not available in the reviewed literature, and its performance is inferred based on the properties of solid sulfonic acid catalysts.

Cost-Effectiveness Analysis

A crucial aspect of catalyst selection is its cost-effectiveness, which considers not only the initial purchase price but also factors like catalyst loading, lifespan (recyclability), and disposal costs.

Table 2: Cost Comparison of Catalysts

CatalystPrice (per kg)Catalyst TypeRecyclabilityKey Cost Considerations
Sulfuric Acid (98%) ~$55HomogeneousNoLow initial cost, but requires neutralization and disposal, adding to process costs and environmental concerns.
Amberlyst-15 ~$185 - $210HeterogeneousYesHigher initial cost, but recyclability can lead to lower overall cost in the long run. Reduced work-up and disposal costs.
This compound Price not publicly availableHeterogeneousYes (Expected)The economic viability will depend on its synthesis cost, catalytic activity, and recyclability compared to other solid acids.

Price for this compound is available upon inquiry from suppliers like BOC Sciences. The prices for sulfuric acid and Amberlyst-15 are based on currently available market data and may vary.

Experimental Protocols

Detailed experimental procedures are essential for reproducible research. Below are generalized protocols for esterification using homogeneous and heterogeneous acid catalysts. A specific protocol for this compound is not available and would need to be developed based on its physicochemical properties.

General Protocol for Homogeneous Acid-Catalyzed Esterification (e.g., Sulfuric Acid)
  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetic acid and ethanol in the desired molar ratio (e.g., 1:1 or with an excess of one reactant).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5% by weight of the limiting reactant) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C for ethanol) and maintain the temperature for the desired reaction time (e.g., 5 hours).

  • Work-up: After cooling, the reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution) to remove the acid catalyst. The ester is then separated from the aqueous layer and purified by distillation.

General Protocol for Heterogeneous Acid-Catalyzed Esterification (e.g., Amberlyst-15 or this compound)
  • Catalyst Preparation: The solid acid catalyst (e.g., Amberlyst-15) may require pre-treatment such as washing and drying.

  • Reaction Setup: In a batch reactor or a packed-bed continuous flow reactor, add the solid acid catalyst.

  • Reactant Feed: Introduce the mixture of acetic acid and ethanol to the reactor.

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 80°C) and maintain for the required residence time.

  • Product Separation: The product mixture is separated from the solid catalyst by simple filtration. The catalyst can then be washed, dried, and reused for subsequent reaction cycles. The liquid product is purified, typically by distillation.

Signaling Pathways and Experimental Workflows

To visualize the processes involved, the following diagrams illustrate a typical esterification reaction pathway and a generalized workflow for evaluating catalyst performance.

Esterification_Pathway Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl Protonation Alcohol Alcohol Tetrahedral Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate Nucleophilic Attack Ester Ester Tetrahedral Intermediate->Ester Dehydration Water Water Tetrahedral Intermediate->Water Catalyst (H+) Catalyst (H+) Tetrahedral Intermediate->Catalyst (H+) Regeneration Catalyst (H+)->Carboxylic Acid Catalyst_Evaluation_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Performance Analysis Catalyst Synthesis/Procurement Catalyst Synthesis/Procurement Characterization (e.g., XRD, BET) Characterization (e.g., XRD, BET) Catalyst Synthesis/Procurement->Characterization (e.g., XRD, BET) Reaction Setup Reaction Setup Characterization (e.g., XRD, BET)->Reaction Setup Parameter Optimization (T, Time, Loading) Parameter Optimization (T, Time, Loading) Reaction Setup->Parameter Optimization (T, Time, Loading) Product Analysis (e.g., GC, NMR) Product Analysis (e.g., GC, NMR) Parameter Optimization (T, Time, Loading)->Product Analysis (e.g., GC, NMR) Calculate Conversion & Selectivity Calculate Conversion & Selectivity Product Analysis (e.g., GC, NMR)->Calculate Conversion & Selectivity Recyclability Study Recyclability Study Calculate Conversion & Selectivity->Recyclability Study Cost-Effectiveness Calculation Cost-Effectiveness Calculation Recyclability Study->Cost-Effectiveness Calculation

Spectroscopic Analysis of Reaction Intermediates with 5-Sulfonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction intermediates is crucial for understanding reaction mechanisms, optimizing process conditions, and ensuring the safety and efficacy of pharmaceutical products. 5-Sulfonicotinic acid, a substituted pyridinecarboxylic acid, is a versatile molecule in organic synthesis and drug development. Its reactivity can lead to the formation of various transient species that dictate the final product distribution and reaction kinetics. This guide provides a comparative overview of spectroscopic techniques for the analysis of reaction intermediates in processes involving this compound, supported by experimental data from related compounds and detailed methodologies.

Comparison of Spectroscopic Techniques for Reaction Intermediate Analysis

The choice of spectroscopic technique for studying reaction intermediates depends on several factors, including the timescale of the reaction, the concentration of the intermediate, and the molecular information required. Below is a comparison of common in-situ spectroscopic methods.

Spectroscopic TechniquePrincipleAdvantagesDisadvantagesTypical Time Resolution
UV-Visible (UV-Vis) Spectroscopy Measures changes in electronic transitions of chromophores.High sensitivity, relatively low cost, suitable for fast reactions with techniques like stopped-flow.[1][2][3]Provides limited structural information; overlapping spectra can be challenging to deconvolute.Milliseconds to seconds (with stopped-flow).[1][2]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the vibrational modes of molecules, providing information on functional groups.Rich structural information, applicable to a wide range of reactions, in-situ monitoring is well-established.[4][5][6]Lower sensitivity than UV-Vis, solvent interference can be an issue, not ideal for very fast reactions.Seconds to minutes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Probes the chemical environment of atomic nuclei, offering detailed structural and connectivity information.Provides unambiguous structural identification of intermediates.[7][8][9][10]Relatively low sensitivity, longer acquisition times, not suitable for very short-lived intermediates.[7]Seconds to hours.
Raman Spectroscopy Measures the inelastic scattering of light, providing information on vibrational modes complementary to FTIR.Excellent for aqueous solutions, less interference from solvents like water, can provide quantitative data.[11][12][13][14][15]Lower signal intensity than fluorescence, fluorescence interference can be a problem.Seconds to minutes.

Quantitative Data from Analogous Systems

Direct quantitative data for the spectroscopic analysis of reaction intermediates of this compound is scarce in publicly available literature. However, data from analogous systems, such as the sulfonation of aromatic compounds and reactions of pyridine derivatives, can provide valuable insights.

Table 1: Kinetic Data from UV-Vis Monitoring of Nicotinamide Release

This table presents kinetic data for the release of nicotinamide, a related pyridine derivative, from a hydrogel, monitored by UV-Vis spectroscopy. This demonstrates the utility of UV-Vis for quantifying reaction rates.

Temperature (K)Rate Constant (k) x 10⁻³ (s⁻¹)
3088.4
31310.5
31812.9
32315.7

(Data adapted from a study on nicotinamide release kinetics)[16]

Table 2: Quantitative Analysis of Sulfonation by In-Situ Raman Spectroscopy

This table illustrates the quantitative monitoring of a sulfonation reaction by tracking the concentration of the sulfonating agent (SO₃) and a byproduct (SO₂) over time using Raman spectroscopy.

Reaction Time (min)SO₃ Concentration (mol/L)SO₂ Concentration (mol/L)
01.750
101.250.20
300.750.45
600.400.65
1200.100.80

(Data adapted from a study on the sulfonation of polyethylene fibers)[11]

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are generalized protocols for key spectroscopic techniques that can be adapted for studying reactions involving this compound.

Protocol 1: In-Situ UV-Vis Spectroscopic Monitoring of a Reaction

Objective: To monitor the formation and decay of a UV-active intermediate during a reaction of this compound.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder and a fiber-optic probe or a stopped-flow accessory.[1][2]

  • Quartz cuvette or reaction vessel compatible with the reactants and solvents.

  • This compound and other reactants.

  • Appropriate solvent.

Procedure:

  • Prepare stock solutions of this compound and the other reactant(s) in the chosen solvent.

  • If using a standard spectrophotometer, place a known concentration of the starting material in the cuvette and record its initial UV-Vis spectrum.

  • Initiate the reaction by adding the second reactant to the cuvette.

  • Immediately begin acquiring spectra at regular time intervals. The frequency of data acquisition will depend on the expected reaction rate.

  • For fast reactions (millisecond to second timescale), utilize a stopped-flow apparatus to rapidly mix the reactants and trigger data acquisition.[1][2]

  • Monitor the appearance and disappearance of new absorption bands, which may correspond to reaction intermediates.

  • Analyze the time-dependent changes in absorbance at specific wavelengths to determine the kinetics of the formation and decay of the intermediate.[3]

Protocol 2: In-Situ FTIR Spectroscopic Analysis of a Reaction

Objective: To identify functional group changes and detect intermediates in a reaction involving the sulfonic acid or carboxylic acid group of this compound.

Materials:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a flow cell.

  • Reaction vessel with a port for the ATR probe or connections for the flow cell.

  • This compound and other reactants.

  • Anhydrous solvent (if necessary, as water has strong IR absorbance).

Procedure:

  • Set up the reaction vessel with the in-situ FTIR probe or connected to the flow cell.

  • Charge the reactor with this compound and the solvent.

  • Record a background spectrum of the initial mixture.

  • Initiate the reaction by adding the other reactant(s).

  • Begin collecting FTIR spectra at regular intervals.

  • Monitor for the appearance of new vibrational bands or the disappearance of reactant bands. For example, changes in the S=O stretching region (~1350-1175 cm⁻¹) or the C=O stretching region (~1700 cm⁻¹) can indicate reactions at the sulfonic acid or carboxylic acid groups, respectively.[4][6]

  • The intensity of characteristic peaks can be plotted against time to obtain kinetic profiles.[4]

Protocol 3: NMR Spectroscopic Monitoring of a Reaction

Objective: To obtain detailed structural information about intermediates formed during a reaction of this compound.

Materials:

  • NMR spectrometer.

  • NMR tubes.

  • Deuterated solvent compatible with the reaction.

  • This compound and other reactants.

Procedure:

  • Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.

  • Acquire a ¹H and/or ¹³C NMR spectrum of the starting material.

  • Initiate the reaction by adding the other reactant to the NMR tube.

  • Quickly place the NMR tube in the spectrometer and begin acquiring spectra at set time intervals.

  • Process the spectra to identify new signals corresponding to reaction intermediates. Changes in chemical shifts and coupling constants can provide detailed structural information.[8][10]

  • The integration of the signals corresponding to the reactants, intermediates, and products can be used to determine their relative concentrations over time, allowing for kinetic analysis.[8]

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental setups and logical relationships.

Experimental_Workflow_UV_Vis cluster_prep Preparation cluster_mixing Reaction Initiation cluster_analysis Data Acquisition & Analysis Reactant_A Reactant A Solution (e.g., this compound) Mixing Rapid Mixing Reactant_A->Mixing Reactant_B Reactant B Solution Reactant_B->Mixing Spectrometer UV-Vis Spectrometer Mixing->Spectrometer In-situ monitoring Data Time-Resolved Spectra Spectrometer->Data Kinetics Kinetic Analysis Data->Kinetics

Caption: Workflow for in-situ UV-Vis spectroscopic reaction monitoring.

Signaling_Pathway_Intermediate_Detection Reactants Reactants (e.g., this compound + Reagent) Transition_State_1 Transition State 1 Reactants->Transition_State_1 Intermediate Reaction Intermediate Transition_State_1->Intermediate Transition_State_2 Transition State 2 Intermediate->Transition_State_2 Spectroscopic_Detection Spectroscopic Detection (UV-Vis, FTIR, NMR, Raman) Intermediate->Spectroscopic_Detection Characterization Products Products Transition_State_2->Products

Caption: Conceptual pathway for the formation and detection of a reaction intermediate.

Alternative and Complementary Techniques

While spectroscopic methods are powerful, other techniques can provide complementary information for the characterization of reaction intermediates.

  • Mass Spectrometry (MS): Can detect and provide mass-to-charge ratio information for intermediates, especially when coupled with rapid sampling techniques.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Specifically used for the detection and characterization of radical intermediates.

  • Computational Chemistry: Can be used to predict the structures and spectroscopic properties of potential intermediates, aiding in the interpretation of experimental data.

By combining these spectroscopic and alternative techniques, researchers can gain a comprehensive understanding of the complex reaction pathways involving this compound, leading to more efficient and controlled chemical processes in drug development and other scientific endeavors.

References

A Comparative Guide to 5-Sulfonicotinic Acid and Amberlyst Resin as Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Sulfonicotinic acid and Amberlyst resins for their application as acid catalysts in organic synthesis. The comparison is based on documented performance, availability of experimental data, and overall utility in common acid-catalyzed reactions such as esterification and transesterification. While Amberlyst resins are well-established and extensively documented heterogeneous catalysts, this compound, despite its suggestive name, does not appear in the reviewed literature as a catalyst for these reactions. Its primary documented use is as a linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Overview and Key Differences

Amberlyst Resins: Amberlyst resins are a family of strongly acidic, macroreticular polymeric resins based on crosslinked polystyrene functionalized with sulfonic acid groups (-SO₃H). They are widely used as heterogeneous acid catalysts in the chemical industry. Their key advantages include high catalytic activity, thermal stability, ease of separation from reaction mixtures, and reusability. Amberlyst-15 and Amberlyst-45 are two commonly used variants, with the latter designed for higher temperature applications.

This compound: this compound is a pyridine derivative containing both a sulfonic acid and a carboxylic acid group. While the sulfonic acid moiety suggests potential for Brønsted acid catalysis, extensive literature searches reveal its primary application is in materials science as a building block for porous crystalline materials like MOFs. In this context, its functional groups act as coordination sites for metal ions.[1] There is a notable absence of published studies evaluating its performance as a catalyst for reactions like esterification.

Performance Data in Catalysis

Due to the lack of available data for this compound in catalytic applications, this section will focus on the well-documented performance of Amberlyst resins in the context of esterification and transesterification, common reactions in drug development and bulk chemical synthesis.

Table 1: Performance of Amberlyst Resins in Esterification & Transesterification
CatalystReactionSubstratesKey ConditionsYield/ConversionReusabilityReference
Amberlyst-15 EsterificationOleic Acid, Methanol60°C, 10% catalyst wt., 25:1 methanol:acid ratio, 60 min28.6% FFA ConversionActive after 4 cycles with slight reduction in the 5th[2][3]
Amberlyst-15 EsterificationLauric, Myristic, Palmitic, Stearic Acids with Methanol70-110°C, various molar ratiosHigh catalytic activity observedNot specified[4]
Amberlyst-15 EsterificationOleic Acid, Ethanol6 h reaction time53% Biodiesel YieldReduction in activity after a single use was noted[5]
Amberlyst-45 TransesterificationVegetable Oil, Methanol150°C, 10% catalyst wt., 1:6 oil:methanol ratio, 60 min~55% FAME YieldStable for 5 cycles without decrease in yield[6][7]
Amberlyst-45 TransesterificationVegetable Oil, Ethanol170°C, 10% catalyst wt., 1:18 oil:ethanol ratio, 360 min77.2% FAEE YieldStable for 5 cycles without decrease in yield[6][7]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of catalytic studies. Below are representative protocols for reactions catalyzed by Amberlyst resins. No equivalent protocols could be located for this compound.

Protocol 1: Esterification of Oleic Acid using Amberlyst-15

This protocol is based on studies investigating biodiesel production from feedstocks with high free fatty acid (FFA) content.

  • Reactor Setup: A batch reactor equipped with a temperature controller, water bath, and agitator is used.

  • Reactant Charging: 50 ml of oleic acid is fed into the reactor.

  • Catalyst and Reagent Addition: Amberlyst-15 (10% by weight of oleic acid) and methanol (at a 25:1 molar ratio to oleic acid) are added. Tetrahydrofuran may be used as a co-solvent to improve miscibility.[2][3]

  • Reaction Conditions: The mixture is agitated at 400 rpm and maintained at 60°C. The reaction progress is monitored over time.[3]

  • Work-up and Analysis: After the reaction, the solid catalyst is separated by filtration. The conversion of free fatty acids is determined by titration of the resulting mixture.

  • Catalyst Regeneration: The recovered Amberlyst-15 is washed with methanol and dried in an oven before being reused in subsequent cycles.[3]

Protocol 2: Transesterification of Vegetable Oil using Amberlyst-45

This protocol is typical for the production of fatty acid methyl esters (FAME), i.e., biodiesel.

  • Reactor Setup: The reaction is performed in a pressure tube reactor with magnetic stirring.

  • Reactant Charging: The reactor is loaded with vegetable oil, methanol (e.g., at a 1:6 oil to alcohol molar ratio), and Amberlyst-45 catalyst (e.g., 10 wt.% based on oil).[6][7]

  • Reaction Conditions: The reaction mixture is stirred (350 rpm) and heated to the desired temperature (e.g., 150°C).[6][7]

  • Work-up and Analysis: Upon completion, the reaction mixture is cooled, and the solid catalyst is separated by filtration. The product composition (FAME yield) is typically analyzed by gas chromatography (GC).

  • Catalyst Regeneration: The recovered catalyst is washed with an appropriate solvent like ethanol and dried overnight before reuse.[7]

Visualizing Experimental Workflows and Relationships

General Workflow for Heterogeneous Catalysis

The following diagram illustrates a typical experimental workflow for acid-catalyzed reactions using a solid resin catalyst like Amberlyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_recycle Catalyst Recycling A Catalyst Activation (e.g., Drying) C Charge Reactor with Reactants & Catalyst A->C B Reactant & Solvent Preparation B->C D Set Reaction Conditions (Temp, Stirring) C->D E Monitor Reaction (e.g., TLC, GC) D->E F Cool Reaction Mixture E->F G Catalyst Separation (Filtration) F->G H Product Purification (e.g., Extraction, Distillation) G->H J Wash Catalyst G->J I Product Analysis (e.g., NMR, GC-MS) H->I K Dry Catalyst J->K L Reuse Catalyst K->L L->C

General workflow for a reaction using a solid acid catalyst.
Comparative Properties of Catalyst Types

This diagram outlines the key distinguishing features between a well-established heterogeneous catalyst and a compound not documented for this application.

G cluster_properties Catalytic Application Profile Amberlyst Amberlyst Resin - Polystyrene-based - Macroreticular structure - Sulfonic acid groups - Insoluble (Heterogeneous) Prop1 Extensive literature on catalysis Amberlyst->Prop1 Prop2 Proven reusability in flow & batch Amberlyst->Prop2 Prop3 Commercially available as catalyst Amberlyst->Prop3 Sulfonicotinic This compound - Pyridine-based molecule - Carboxylic & Sulfonic acid groups - Soluble (Homogeneous) - Used as MOF linker Prop4 No documented catalytic use in esterification Sulfonicotinic->Prop4 Prop5 Potential for homogeneous catalysis Sulfonicotinic->Prop5 Prop6 Primarily a materials science building block Sulfonicotinic->Prop6

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 5-Sulfonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for 5-Sulfonicotinic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment and regulatory compliance.

Hazard Identification and Classification

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/IrritationCategory 1BH314 - Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage/Eye IrritationCategory 1H318 - Causes serious eye damage.[1]

Signal Word: Danger[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure when handling this compound.[3][4]

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[3][5][6]To protect eyes from splashes and airborne particles.[3]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[3] A chemical-resistant apron or lab coat.[3][6]To prevent skin contact and contamination of personal clothing.[3]
Respiratory Protection A NIOSH-approved respirator with acid gas cartridges should be used if dust or vapors are generated.[3][5][7]To protect against the inhalation of harmful dust, fumes, or vapors.[3]
Foot Protection Closed-toe shoes.[3]To protect feet from spills.[3]

Handling and Storage Procedures

Engineering Controls:

  • Fume Hood: Always handle this compound inside a certified chemical fume hood.[6]

  • Ventilation: Ensure the laboratory is well-ventilated.[5][6]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[6][8]

Safe Handling Practices:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][9]

  • Avoid Inhalation: Do not breathe dust or fumes.[2][10]

  • Proper Transfer: Use appropriate tools (spatulas, etc.) to handle the solid. Avoid generating dust.[9]

  • Good Hygiene: Wash hands thoroughly after handling.[2][11] Do not eat, drink, or smoke in the work area.[11][12]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][9]

  • Store locked up.[2][11][12]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1][10][12]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a physician.[1][12]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1][10][12]
Ingestion Rinse mouth. Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[1][10][12]

Spill and Disposal Plan

Spill Cleanup:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.[1][9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

Disposal Protocol:

  • Waste Classification: this compound waste is considered hazardous.

  • Containerization: Collect waste material in a clearly labeled, sealed container.

  • Disposal Method: Dispose of contents and container in accordance with local, state, and federal regulations. This typically involves incineration by a licensed hazardous waste disposal facility.[2][12] Do not dispose of down the drain.[9]

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response a Conduct Risk Assessment b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Ensure Engineering Controls (Fume Hood, Eyewash) b->c d Handle in Fume Hood c->d Proceed to Handling e Weigh and Transfer Carefully d->e k Spill Occurs d->k l Exposure Occurs d->l f Perform Experiment e->f g Segregate Waste (Solid, Contaminated PPE) f->g End of Experiment h Label Hazardous Waste Container g->h i Store in Designated Area h->i j Arrange for Licensed Disposal i->j m Follow Spill Cleanup Protocol k->m n Follow First Aid Measures l->n

Caption: General workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.